Product packaging for Ethene-1,1-diol(Cat. No.:CAS No. 10375-04-9)

Ethene-1,1-diol

Cat. No.: B15486888
CAS No.: 10375-04-9
M. Wt: 60.05 g/mol
InChI Key: LONYOMRPNGXPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethene-1,1-diol, more accurately identified as Ethane-1,1-diol or acetaldehyde hydrate (CAS 4433-56-1, Molecular Formula: C2H6O2), is a specialized chemical of interest in research for its role as a reactive intermediate rather than as a stable reagent. Its primary research value lies in studying reaction mechanisms, particularly in isomerization and dehydration processes. In enzymatic and chemical models, the dehydration of related 1,1-diol structures is a key step for understanding the formation of carbonyl compounds like acetaldehyde . This compound serves as a crucial model for probing acid- or base-catalyzed elimination pathways, helping researchers elucidate the formation of aldehydes from glycol radical precursors . Given its inherent reactivity and role as a transient species, this compound is suited for fundamental mechanistic studies in organic chemistry and enzymology. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O2 B15486888 Ethene-1,1-diol CAS No. 10375-04-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10375-04-9

Molecular Formula

C2H4O2

Molecular Weight

60.05 g/mol

IUPAC Name

ethene-1,1-diol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h3-4H,1H2

InChI Key

LONYOMRPNGXPGP-UHFFFAOYSA-N

Canonical SMILES

C=C(O)O

Origin of Product

United States

Foundational & Exploratory

Ethene-1,1-diol: A Comprehensive Technical Guide on its Structural Isomerism and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethene-1,1-diol, the enol tautomer of acetic acid, has long been a molecule of significant theoretical interest due to its elusive nature and its central role in the fundamental keto-enol tautomerism phenomenon. This technical guide provides an in-depth analysis of the structural isomerism of this compound, its inherent instability, and the experimental and computational strategies that have enabled its characterization. Quantitative data on the relative stabilities of its conformers and its primary tautomer, acetic acid, are presented. Detailed experimental protocols for its synthesis and characterization via flash vacuum pyrolysis and matrix isolation spectroscopy are outlined, providing a practical resource for researchers in the field. Furthermore, the broader context of C₂H₄O₂ structural isomerism is explored, and the potential, albeit speculative, role of enol intermediates in biological signaling is discussed.

Introduction

This compound, also known as ketene (B1206846) hydrate, is the geminal diol isomer of acetic acid.[1] For many years, it remained a hypothetical species, with its existence only inferred as a transient intermediate.[1] The inherent instability of this compound, which readily tautomerizes to the significantly more stable acetic acid, has posed a considerable challenge to its direct observation and characterization.[2][3][4][5][6] However, recent advancements in experimental techniques, particularly flash vacuum pyrolysis (FVP) coupled with matrix isolation spectroscopy, have enabled the first spectroscopic identification of this long-elusive enol.[2][3][4][5][6]

Understanding the structural isomerism and stability of this compound is crucial for a complete picture of keto-enol tautomerism, a fundamental concept in organic chemistry with implications in reaction mechanisms and biological processes. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, summarizing the current state of knowledge on this compound.

Structural Isomerism of C₂H₄O₂

The molecular formula C₂H₄O₂ encompasses a diverse range of structural isomers, each exhibiting distinct functional groups and, consequently, unique chemical and physical properties. A comprehensive understanding of these isomers provides a valuable context for appreciating the specific characteristics of this compound.

Keto-Enol Tautomerism: this compound and Acetic Acid

The most pertinent isomeric relationship for this compound is its tautomerism with acetic acid. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[7] In this case, this compound represents the enol form, characterized by a carbon-carbon double bond and hydroxyl groups, while acetic acid is the keto form, containing a carbonyl group.

The equilibrium between this compound and acetic acid lies heavily towards the acetic acid form due to the greater thermodynamic stability of the carbonyl group compared to the enol's carbon-carbon double bond. Computational studies have quantified this stability difference, as detailed in the subsequent sections.

Other Structural Isomers of C₂H₄O₂

Beyond the primary keto-enol pair, the molecular formula C₂H₄O₂ can be represented by several other structural isomers, including:

  • Glycolaldehyde (Hydroxyacetaldehyde): An aldehyde containing a hydroxyl group.

  • Methyl Formate: The methyl ester of formic acid.

  • 1,2-Dioxetane: A four-membered heterocyclic compound with a peroxide linkage.

  • Ethene-1,2-diol: An enol isomer where the hydroxyl groups are on adjacent carbons. This isomer can exist as cis and trans diastereomers.

A detailed list of some constitutional isomers of C₂H₄O₂ is provided below.

Isomer Name Structural Formula Functional Groups
Acetic AcidCH₃COOHCarboxylic Acid
This compoundCH₂=C(OH)₂Alkene, Diol (Enol)
GlycolaldehydeHOCH₂CHOAlcohol, Aldehyde
Methyl FormateHCOOCH₃Ester
1,2-Dioxetane(CH₂)₂O₂Cyclic Peroxide
(Z)-Ethene-1,2-diolcis-HOCH=CHOHAlkene, Diol (Enol)
(E)-Ethene-1,2-dioltrans-HOCH=CHOHAlkene, Diol (Enol)

Stability of this compound

The instability of this compound is a defining characteristic. This instability is both thermodynamic, relative to its tautomer acetic acid, and kinetic, concerning the barrier to tautomerization.

Conformational Isomers

Computational studies have revealed that this compound can exist in three distinct planar conformers: s-cis,s-trans (1ct), s-trans,s-trans (1tt), and s-cis,s-cis (1cc). The s-cis,s-trans conformer (1ct) is predicted to be the most stable.

Quantitative Stability Data

The relative energies of the this compound conformers and the energy barrier for the tautomerization to acetic acid have been determined through high-level quantum chemical calculations.

Species Relative Energy (kcal/mol) Methodology Reference
This compound (s-cis,s-trans, 1ct)0.0AE-CCSD(T)/cc-pCVTZ + ZPVE[2][3]
This compound (s-trans,s-trans, 1tt)+2.8AE-CCSD(T)/cc-pCVTZ[5]
This compound (s-cis,s-cis, 1cc)+4.1AE-CCSD(T)/cc-pCVTZ[5]
Transition State (1ct → Acetic Acid)+44.6AE-CCSD(T)/cc-pCVTZ + ZPVE[3]
Acetic Acid-39.1AE-CCSD(T)/cc-pCVTZ + ZPVE[2][3]

Note: ZPVE refers to Zero-Point Vibrational Energy correction.

These data clearly illustrate the significant thermodynamic preference for the acetic acid tautomer and the substantial activation energy barrier for the uncatalyzed intramolecular 1,3-hydrogen shift.

Experimental Protocols

The successful isolation and characterization of this compound were achieved through a combination of flash vacuum pyrolysis and matrix isolation spectroscopy.

Synthesis of this compound via Flash Vacuum Pyrolysis of Malonic Acid

Objective: To generate gas-phase this compound through the thermal decarboxylation of malonic acid.

Apparatus: A standard flash vacuum pyrolysis (FVP) setup is required.[7][8][9][10] This typically consists of a sample sublimation inlet, a pyrolysis tube (quartz), a furnace capable of reaching at least 400 °C, and a high-vacuum system. The outlet of the pyrolysis tube is directed towards the cold substrate of a matrix isolation system.

Procedure:

  • Sample Preparation: Malonic acid is placed in the sublimation inlet of the FVP apparatus.

  • Pyrolysis Conditions: The pyrolysis tube is heated to 400 °C. The system is maintained under high vacuum.

  • Sublimation: The malonic acid is gently heated to induce sublimation, allowing the gaseous molecules to enter the hot pyrolysis tube.

  • Pyrolytic Decarboxylation: As malonic acid passes through the heated zone, it undergoes thermal decarboxylation, eliminating carbon dioxide and forming this compound.

  • Product Trapping: The gaseous products exiting the pyrolysis tube are immediately trapped on a cold substrate for spectroscopic analysis.

Characterization by Matrix Isolation Spectroscopy

Objective: To trap the generated this compound in an inert gas matrix at cryogenic temperatures for spectroscopic characterization.

Apparatus: A closed-cycle helium cryostat or a similar cryogenic system capable of reaching temperatures around 10 K is required. The cold substrate (e.g., a CsI window) is positioned to intercept the gas flow from the FVP apparatus. An inert matrix gas (e.g., argon) is co-deposited with the pyrolysis products. Spectrometers (FTIR, UV-Vis) are aligned to pass the light beam through the matrix-isolated sample.

Procedure:

  • Cryostat Setup: The cryostat is cooled to 10 K.

  • Matrix Deposition: A slow, controlled flow of argon gas is directed onto the cold substrate simultaneously with the products from the FVP apparatus. This co-deposition traps the individual molecules of the pyrolysis products in an inert argon matrix, preventing their aggregation or reaction.

  • Spectroscopic Analysis: Once a sufficient amount of the matrix has been deposited, infrared and ultraviolet-visible spectra are recorded.

  • Data Analysis: The experimental spectra are compared with theoretically predicted spectra from computational models to confirm the identity of the trapped species. For this compound, characteristic vibrational frequencies in the IR spectrum and electronic transitions in the UV-Vis spectrum are used for identification.[2][3][4][5][6]

  • Photochemistry (Optional): The matrix-isolated sample can be irradiated with light of a specific wavelength (e.g., 254 nm) to induce photochemical reactions, such as the tautomerization of this compound to acetic acid or its decomposition to ketene and water, and these processes can be monitored spectroscopically.[2][3][4]

Visualizations

Keto-Enol Tautomerism of Acetic Acid

Tautomerism acetic_acid Acetic Acid (Keto Form) CH₃COOH ethene_diol This compound (Enol Form) CH₂=C(OH)₂ acetic_acid->ethene_diol Tautomerization

Caption: Keto-enol tautomerism between acetic acid and this compound.

Experimental Workflow for this compound Synthesis and Characterization

Experimental_Workflow cluster_fvp Flash Vacuum Pyrolysis cluster_matrix Matrix Isolation cluster_analysis Spectroscopic Analysis malonic_acid Malonic Acid pyrolysis Pyrolysis at 400°C malonic_acid->pyrolysis gas_phase Gas-Phase this compound pyrolysis->gas_phase trapping Co-deposition with Ar at 10 K gas_phase->trapping isolated_diol Matrix-Isolated this compound trapping->isolated_diol ftir FTIR Spectroscopy isolated_diol->ftir uv_vis UV-Vis Spectroscopy isolated_diol->uv_vis photochemistry Photochemical Irradiation isolated_diol->photochemistry Biological_Signaling extracellular_signal Extracellular Signal receptor Membrane Receptor extracellular_signal->receptor 1. Binding enzyme Enolase-like Enzyme receptor->enzyme 2. Activation keto_substrate Keto Substrate enzyme->keto_substrate enol_intermediate Enol Intermediate (Nucleophilic) keto_substrate->enol_intermediate 3. Tautomerization downstream_effector Downstream Effector enol_intermediate->downstream_effector 4. Nucleophilic Attack cellular_response Cellular Response downstream_effector->cellular_response 5. Signal Propagation

References

Quantum Mechanical Insights into Ethene-1,1-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethene-1,1-diol, the enol tautomer of acetic acid, is a molecule of significant interest in organic chemistry and biochemistry. Its transient nature and role as a key intermediate in reactions such as the hydration of ketene (B1206846) to acetic acid have made it a subject of numerous quantum mechanical studies.[1] This technical guide provides an in-depth analysis of the quantum mechanical properties of this compound, focusing on its stability, conformational landscape, and its tautomeric relationship with acetic acid. The information presented herein is compiled from high-level computational studies, offering a valuable resource for researchers in fields ranging from theoretical chemistry to drug development.

Conformational Analysis and Stability

Quantum mechanical calculations have been instrumental in elucidating the conformational preferences and relative stabilities of different this compound rotamers. The most stable conformer is predicted to be the s-cis, s-trans (1ct) form, which possesses C_s symmetry and a ¹A' electronic ground state. Other conformers, such as the s-trans, s-trans (1tt) and s-cis, s-cis (1cc), are higher in energy.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerPoint GroupRelative Energy (kcal/mol)Computational Level
s-cis, s-trans (1ct)C_s0.00AE-CCSD(T)/cc-pCVTZ
s-trans, s-trans (1tt)C_2+2.8AE-CCSD(T)/cc-pCVTZ
s-cis, s-cis (1cc)C_2v+4.1AE-CCSD(T)/cc-pCVTZ

Tautomerization with Acetic Acid

The tautomeric equilibrium between this compound and acetic acid lies heavily towards the keto form (acetic acid). Computational studies have quantified the energy landscape of this isomerization, revealing a significant energy barrier for the uncatalyzed reaction. This high barrier is a key factor in the elusiveness of this compound.

Uncatalyzed Tautomerization

The direct intramolecular 1,3-hydrogen shift from an oxygen atom to the carbon atom in this compound to form acetic acid is computationally predicted to have a prohibitively high energy barrier, making this pathway kinetically unfavorable under normal conditions.

Water-Catalyzed Tautomerization

The presence of a water molecule can significantly lower the activation energy for the tautomerization process. Theoretical studies on the gas-phase hydration of ketene have shown that a water molecule can act as a catalyst, facilitating the proton transfer from the enol to form acetic acid. This highlights the importance of the local environment on the stability and reactivity of this compound.

Table 2: Calculated Energies for the Rearrangement of this compound

SpeciesRelative Energy (kcal/mol)
This compound (1ct)0.0
Acetic Acid-43.1
Ketene + H₂O-12.3

Experimental and Computational Protocols

The data presented in this guide are derived from sophisticated experimental and computational methodologies.

Experimental Methodology: Flash Vacuum Pyrolysis and Matrix Isolation Spectroscopy

The first spectroscopic identification of this compound was achieved through a combination of flash vacuum pyrolysis (FVP) and matrix isolation spectroscopy.

  • Generation: this compound was generated in the gas phase by the flash vacuum pyrolysis of malonic acid at 400 °C.

  • Trapping: The pyrolysis products were then trapped in an inert argon matrix at a cryogenic temperature of 10 K.

  • Characterization: The isolated species were characterized using infrared (IR) and UV/Vis spectroscopy. The experimental spectra were then compared with theoretically predicted spectra to confirm the identity of this compound.[2]

Computational Methodology: High-Level Ab Initio Calculations

The geometric and energetic parameters of this compound and its transition states have been determined using high-level quantum chemical methods.

  • Geometry Optimization and Vibrational Frequencies: The molecular structures and vibrational frequencies were typically calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(2d,2p) basis set.

  • High-Accuracy Energy Calculations: More accurate single-point energy calculations were performed using the coupled-cluster method with single, double, and perturbative triple excitations [CCSD(T)] in conjunction with the correlation-consistent polarized valence triple-zeta basis set (cc-pCVTZ).[2] These calculations provide a reliable description of the potential energy surface.

Visualizing the Tautomerization Pathway

The following diagram illustrates the key species involved in the tautomerization and decomposition of this compound.

Tautomerization_Pathway This compound This compound Transition_State_AA Transition State (to Acetic Acid) This compound->Transition_State_AA 1,3-H shift Transition_State_KH Transition State (to Ketene + H₂O) This compound->Transition_State_KH Dehydration Acetic_Acid Acetic_Acid Ketene_H2O Ketene + H₂O Transition_State_AA->Acetic_Acid Transition_State_KH->Ketene_H2O

Caption: Tautomerization and decomposition pathways of this compound.

Logical Workflow for Computational Analysis

The process of computationally studying this compound involves a series of well-defined steps.

Computational_Workflow cluster_0 Structure & Frequency cluster_1 High-Accuracy Energy cluster_2 Analysis Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(2d,2p)) Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Single_Point_Energy Single-Point Energy (e.g., CCSD(T)/cc-pCVTZ) Frequency_Calculation->Single_Point_Energy Relative_Energies Calculate Relative Energies Single_Point_Energy->Relative_Energies PES_Mapping Map Potential Energy Surface Relative_Energies->PES_Mapping

Caption: A typical workflow for the computational analysis of this compound.

Conclusion

Quantum mechanical studies have provided profound insights into the intrinsic properties of this compound. High-level computational methods have successfully predicted its structure, stability, and the energetic landscape of its tautomerization to acetic acid. These theoretical findings have been corroborated by experimental observations, demonstrating the power of a synergistic approach between theory and experiment. The detailed understanding of this compound's chemistry is crucial for modeling complex reaction mechanisms in various chemical and biological systems and may inform the design of novel therapeutic agents.

References

The Unstable Enol: An In-depth Technical Guide to the Keto-Enol Tautomerism of Acetic Acid to Ethene-1,1-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism between acetic acid and its high-energy tautomer, ethene-1,1-diol. This equilibrium, while heavily favoring the keto form, is of significant interest in understanding reaction mechanisms, particularly in the context of atmospheric chemistry, enzymatic reactions, and as a fundamental model for the enolization of carboxylic acids. This document synthesizes available thermodynamic, kinetic, and spectroscopic data, outlines experimental and computational approaches for its study, and presents reaction pathways in a structured format.

Thermodynamic Landscape

The tautomeric equilibrium between acetic acid (the keto form) and this compound (the enol form) lies overwhelmingly to the side of the carboxylic acid. The high instability of the enol form is reflected in its large positive Gibbs free energy of formation in aqueous solution.

Table 1: Thermodynamic Parameters for the Enolization of Acetic Acid

ParameterValueMethodReference
pKE 21 ± 2Thermodynamic Estimation (Disproportionation Calculation)[1]
pKE 19.3 ± 2.2Kinetic Analysis (Marcus Theory on C-H Exchange Rates)[1]
ΔG (enolization) +29 ± 2 kcal/molThermodynamic Estimation[1]
Free Energy of Formation (enol, aq) -65 ± 2 kcal/molDisproportionation Calculation[1]

Kinetic Profile: A High Barrier to Interconversion

The uncatalyzed interconversion between acetic acid and this compound proceeds through a high-energy transition state, indicating a slow rate of spontaneous tautomerization. Computational studies have elucidated the energy barrier for the intramolecular[1][2]-hydrogen shift.

Table 2: Kinetic Parameters for the Tautomerization of this compound to Acetic Acid

ParameterValueMethodReference
Activation Energy Barrier ([1][2]H-shift) 44.6 kcal/molComputational (AE-CCSD(T)/cc-pVTZ + ZPVE)[3]
Rate Constant (acid-catalyzed exchange, log kH+) -10.14 (M-1s-1)Experimental (Deuterium Exchange)[1]

The rate-determining step in the acid-catalyzed enolization is the deprotonation of the protonated carbonyl group.[1][4] In base-catalyzed enolization, the rate-limiting step is the removal of an alpha-proton by a base.

Spectroscopic Characterization of this compound

Direct spectroscopic observation of this compound is challenging due to its instability. However, it has been successfully generated and characterized in the gas phase and trapped in an argon matrix at low temperatures.

Table 3: Spectroscopic Data for this compound

Spectroscopic MethodKey FeaturesWavenumber (cm-1) / Wavelength (nm)Reference
Infrared (IR) Spectroscopy (Argon Matrix) O-H Stretching Modes3643, 3619[3]
Methylene (=CH2) Wagging Mode730[3]
Methylene (=CH2) Rocking Mode674[3]
UV/Vis Spectroscopy (Argon Matrix) π → π* Transition (λmax)194 nm[3]

Due to its transient nature in solution, experimental NMR data for this compound is not available. Computational methods are therefore essential for predicting its NMR spectral parameters.

Reaction Pathways and Catalysis

The tautomerization of acetic acid to this compound can proceed through an uncatalyzed intramolecular hydrogen shift, or more readily through acid or base catalysis.

Uncatalyzed Tautomerization

The uncatalyzed pathway involves a direct intramolecular[1][2]-hydrogen shift from the hydroxyl group to the alpha-carbon. This process has a high activation energy barrier.

Uncatalyzed_Tautomerism Acetic_Acid Acetic Acid (Keto) TS_Uncatalyzed Transition State Acetic_Acid->TS_Uncatalyzed ΔG‡ = 44.6 kcal/mol Ethene_1_1_diol This compound (Enol) TS_Uncatalyzed->Ethene_1_1_diol

Caption: Uncatalyzed keto-enol tautomerization of acetic acid.

Acid-Catalyzed Tautomerism

Acid catalysis facilitates enolization by protonating the carbonyl oxygen, which increases the acidity of the alpha-hydrogens. The subsequent deprotonation by a weak base (e.g., water) leads to the enol.[4]

Acid_Catalyzed_Tautomerism cluster_keto Keto Form cluster_enol Enol Form Acetic_Acid Acetic Acid Protonated_AA Protonated Acetic Acid Acetic_Acid->Protonated_AA + H+ Protonated_AA->Acetic_Acid - H+ Ethene_1_1_diol This compound Protonated_AA->Ethene_1_1_diol - H+ (from α-carbon) Ethene_1_1_diol->Protonated_AA + H+ (at α-carbon)

Caption: Acid-catalyzed enolization of acetic acid.

Base-Catalyzed Tautomerism

Base catalysis proceeds via the removal of an alpha-proton to form a resonance-stabilized enolate anion. Subsequent protonation of the enolate oxygen by a weak acid (e.g., water) yields the enol.

Base_Catalyzed_Tautomerism cluster_keto Keto Form cluster_enol Enol Form Acetic_Acid Acetic Acid Enolate Enolate Anion Acetic_Acid->Enolate - H+ (from α-carbon) Enolate->Acetic_Acid + H+ (at α-carbon) Ethene_1_1_diol This compound Enolate->Ethene_1_1_diol + H+ (at oxygen) Ethene_1_1_diol->Enolate - H+ (from oxygen)

Caption: Base-catalyzed enolization of acetic acid.

Experimental and Computational Protocols

Generation of this compound for Spectroscopic Studies

This protocol is based on the successful gas-phase synthesis and matrix isolation of this compound.[3]

Objective: To generate and spectroscopically characterize this compound in an inert matrix.

Materials:

  • Malonic acid

  • High-vacuum apparatus equipped with a pyrolysis furnace

  • Cryostat with a cold window (e.g., CsI)

  • Argon gas (high purity)

  • FTIR spectrometer

  • UV/Vis spectrometer

Procedure:

  • Place a sample of malonic acid in the pyrolysis tube of the high-vacuum apparatus.

  • Evacuate the system to a high vacuum (e.g., 10-6 mbar).

  • Cool the cryostat window to approximately 10 K.

  • Heat the pyrolysis furnace to 400 °C to induce thermal decarboxylation of malonic acid, generating this compound.

  • Co-deposit the pyrolysis products with a stream of argon gas onto the cold window, forming an argon matrix.

  • Record the IR and UV/Vis spectra of the matrix-isolated species.

  • (Optional) Irradiate the matrix with a UV lamp (e.g., λ=254 nm) to induce rearrangement to acetic acid and ketene, and record subsequent spectra to monitor the changes.

Experimental_Workflow_Generation Malonic_Acid Malonic Acid Pyrolysis Flash Vacuum Pyrolysis (400 °C) Malonic_Acid->Pyrolysis Matrix_Isolation Argon Matrix Isolation (10 K) Pyrolysis->Matrix_Isolation Spectroscopy FTIR and UV/Vis Spectroscopy Matrix_Isolation->Spectroscopy

Caption: Workflow for the generation and characterization of this compound.

Proposed Protocol for NMR Spectroscopic Investigation of Tautomerism in Solution

Due to the extreme instability of this compound in solution, direct observation of the tautomeric equilibrium is highly challenging. This proposed protocol outlines a strategy for attempting to detect the enol form, likely in very low concentrations, using NMR spectroscopy.

Objective: To attempt the detection and quantification of this compound in equilibrium with acetic acid in solution.

Materials:

  • Acetic acid (anhydrous)

  • Deuterated, aprotic, non-polar solvents (e.g., cyclohexane-d12, benzene-d6) to minimize intermolecular proton exchange and favor the enol form.

  • NMR spectrometer with a cryoprobe for enhanced sensitivity.

  • NMR tubes.

Procedure:

  • Prepare a dilute solution of anhydrous acetic acid in the chosen deuterated solvent. The use of an aprotic, non-polar solvent is crucial to potentially increase the lifetime and concentration of the enol.

  • Acquire 1H and 13C NMR spectra at low temperatures (e.g., -78 °C to room temperature) to potentially slow down decomposition and sharpen signals.

  • Utilize a high-field NMR spectrometer with a cryoprobe to maximize sensitivity, as the enol concentration is expected to be extremely low.

  • Look for characteristic signals of the enol:

    • 1H NMR: Two vinylic protons (likely a singlet or a narrow multiplet) and two hydroxyl protons. The chemical shifts of the vinylic protons are expected to be in the alkene region, while the hydroxyl protons may be broad and their chemical shift solvent-dependent.

    • 13C NMR: Two signals corresponding to the sp2-hybridized carbons of the double bond.

  • If signals attributable to the enol are observed, integrate the corresponding peaks in the 1H NMR spectrum relative to the methyl peak of acetic acid to estimate the equilibrium constant.

  • Given the likely failure to observe the enol directly, this experiment serves to establish an upper limit on its concentration under the given conditions.

Computational Support:

  • Perform high-level quantum chemical calculations (e.g., DFT with a large basis set) to predict the 1H and 13C NMR chemical shifts of this compound in the chosen solvent. This will provide target chemical shift ranges for the experimental search.

Logical_Relationship_NMR Goal Detect this compound in Solution Challenge High Instability of Enol Goal->Challenge Strategy Strategy Challenge->Strategy Method1 Low Temperature NMR Strategy->Method1 Method2 Aprotic, Non-polar Solvent Strategy->Method2 Method3 High-Sensitivity Spectrometer (Cryoprobe) Strategy->Method3 Method4 Computational Prediction of NMR Shifts Strategy->Method4

Caption: Strategy for the NMR investigation of acetic acid enolization.

Conclusion

The keto-enol tautomerism of acetic acid presents a fascinating case study in physical organic chemistry, characterized by a highly unstable enol form. While direct experimental investigation of the equilibrium in solution remains a significant challenge, a combination of gas-phase studies, computational chemistry, and kinetic analysis of isotopic exchange has provided valuable insights into the thermodynamic and kinetic parameters governing this transformation. Future research in this area will likely rely on advanced spectroscopic techniques and theoretical modeling to further elucidate the role of this compound as a reactive intermediate in various chemical and biological processes.

References

Gas-Phase Synthesis and Characterization of Ethene-1,1-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gas-phase synthesis and characterization of ethene-1,1-diol, the enol tautomer of acetic acid. This elusive molecule is of significant interest due to its potential role as a reactive intermediate in various chemical and biological processes. This document outlines the key synthetic methodologies, detailed characterization techniques, and relevant quantitative data, presented in a format conducive to experimental replication and further investigation.

Gas-Phase Synthesis of this compound

The generation of this compound in the gas phase has been successfully achieved through two primary methods: flash vacuum pyrolysis of a suitable precursor and a bottom-up synthesis approach mimicking interstellar conditions.

Flash Vacuum Pyrolysis (FVP) of Malonic Acid

The most direct gas-phase synthesis of this compound involves the flash vacuum pyrolysis (FVP) of malonic acid.[1][2][3] This method relies on the thermal decarboxylation of malonic acid at high temperatures and low pressures to yield the target enol.

The precursor, malonic acid, is heated under vacuum and passed through a high-temperature quartz tube.[4] The short residence time in the hot zone promotes the desired unimolecular fragmentation while minimizing secondary reactions.[4] The pyrolysis products are then rapidly quenched and isolated for characterization.

Bottom-Up Synthesis in Interstellar Analogue Ices

A novel approach to synthesizing this compound involves the irradiation of interstellar ice analogues.[5][6] This "bottom-up" method utilizes simple precursor molecules, carbon dioxide (CO₂) and methane (B114726) (CH₄), which are co-deposited as an ice at cryogenic temperatures (10 K).[5] The ice is then processed by energetic electrons, simulating the effects of galactic cosmic rays.[5] Subsequent sublimation of the processed ice releases the synthesized this compound into the gas phase.[5][6]

Gas-Phase Characterization of this compound

Due to its high reactivity and instability under normal conditions, the characterization of gas-phase this compound requires specialized techniques. The primary method employed is matrix isolation spectroscopy, which involves trapping the pyrolysis products in an inert gas matrix at cryogenic temperatures.[1][2]

The products of the FVP of malonic acid are co-deposited with a large excess of an inert gas, typically argon, onto a cryogenic window (e.g., CsI or sapphire) maintained at approximately 10 K.[1][2] This process effectively isolates individual molecules of this compound, preventing intermolecular reactions and allowing for spectroscopic analysis.[2] The trapped molecules are then characterized using infrared (IR) and ultraviolet-visible (UV/Vis) spectroscopy.[1][2] The experimental spectra are often compared with theoretical calculations to confirm the identity of the isolated species.[1][2]

Upon photolysis with UV light (e.g., λ=254 nm), the isolated this compound has been observed to rearrange to its more stable tautomer, acetic acid, as well as to ketene.[1][2][3]

Quantitative Data

The spectroscopic characterization of this compound has yielded key quantitative data that are summarized in the tables below.

Infrared (IR) Spectroscopy Data

The following table presents the experimentally observed and computationally predicted infrared absorption bands for this compound isolated in an argon matrix at 10 K.[1]

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
O-H Stretch3643-
O-H Stretch3619-
C=C Stretch1712-

Note: The calculated frequencies were determined at the B3LYP/6–311++G(2d,2p) level of theory. A comprehensive list of calculated frequencies is available in the supporting information of the primary literature.

UV/Vis Spectroscopy Data

The UV/Vis spectrum of matrix-isolated this compound exhibits a strong absorption band in the ultraviolet region.[2]

Spectroscopic ParameterValue
λmax (experimental)194 nm
λmax (calculated)192 nm
Molar Absorptivity (f, calculated)0.206
Transition Typeπ → π*

Note: The calculated values were determined at the TD-B3LYP/6–311++G(2d,2p) level of theory.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on established techniques for flash vacuum pyrolysis and matrix isolation spectroscopy.

Synthesis via Flash Vacuum Pyrolysis of Malonic Acid

Objective: To generate gas-phase this compound from malonic acid.

Apparatus:

  • A flash vacuum pyrolysis apparatus consisting of:

    • A sample inlet for the solid precursor.

    • A quartz pyrolysis tube (e.g., 30-50 cm in length, 1-2 cm inner diameter).

    • A tube furnace capable of reaching at least 500 °C.

    • A high-vacuum pumping system (e.g., diffusion or turbomolecular pump) to maintain pressures in the range of 10⁻⁵ to 10⁻⁶ mbar.

    • A cold trap or a direct interface to a matrix isolation setup.

Procedure:

  • Malonic acid is placed in the sample inlet.

  • The system is evacuated to a high vacuum.

  • The pyrolysis tube is heated to 400 °C.[1][3]

  • The malonic acid is sublimed and passed through the hot pyrolysis tube. The flow rate is controlled by adjusting the temperature of the sample inlet.

  • The pyrolysis products exit the tube and are immediately quenched and collected in a cold trap or co-deposited with a matrix gas.

Characterization by Matrix Isolation Spectroscopy

Objective: To trap and spectroscopically characterize the products of the flash vacuum pyrolysis.

Apparatus:

  • A closed-cycle helium cryostat capable of reaching temperatures of 10 K or lower.

  • A high-vacuum chamber housing the cryostat.

  • A cryogenic substrate window (e.g., CsI for IR, sapphire or quartz for UV/Vis).

  • A gas deposition system for the matrix gas (e.g., argon) and the pyrolysis products.

  • An infrared spectrometer (FTIR).

  • A UV/Vis spectrometer.

Procedure:

  • The cryogenic window is cooled to 10 K.[1]

  • A mixture of the pyrolysis products from the FVP apparatus and an excess of argon gas (e.g., Ar:precursor ratio > 1000:1) is co-deposited onto the cold window.[2]

  • The deposition is carried out over a period of time sufficient to obtain a suitable concentration of the isolated species for spectroscopic analysis.

  • Infrared and UV/Vis spectra of the matrix-isolated species are recorded.

  • For photochemical studies, the matrix is irradiated with a UV light source (e.g., a mercury lamp with a 254 nm filter) for specific time intervals, and spectra are recorded after each irradiation period.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage malonic_acid Malonic Acid (Precursor) fvp Flash Vacuum Pyrolysis (400 °C, High Vacuum) malonic_acid->fvp Sublimation matrix_isolation Matrix Isolation (10 K, Argon Matrix) fvp->matrix_isolation Pyrolysis Products spectroscopy IR & UV/Vis Spectroscopy matrix_isolation->spectroscopy photolysis UV Photolysis (λ=254 nm) spectroscopy->photolysis analysis Data Analysis & Comparison with Theory spectroscopy->analysis photolysis->spectroscopy Post-irradiation Spectra reaction_pathway malonic_acid Malonic Acid HOOC-CH₂-COOH transition_state Transition State malonic_acid->transition_state Δ (400 °C) ethene_diol This compound H₂C=C(OH)₂ transition_state->ethene_diol co2 Carbon Dioxide CO₂ transition_state->co2

References

Conformational Landscape of Ethene-1,1-diol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethene-1,1-diol, a geminal diol and a constitutional isomer of acetic acid, represents a molecule of significant interest in computational and astrochemistry. While its direct experimental conformational analysis is challenging due to its transient nature, theoretical studies provide a foundational understanding of its structural preferences. This technical guide delves into the conformational analysis of this compound isomers, drawing parallels with the well-studied analogous compound, vinyl alcohol (ethenol), to elucidate the rotational isomerism governed by the hydroxyl groups. This document provides a summary of key quantitative data, details of computational methodologies, and visualizations of the conformational space to support further research and application.

Introduction

This compound (H₂C=C(OH)₂), also known as 1,1-dihydroxyethene or ketene (B1206846) hydrate, is the enol tautomer of acetic acid. Its existence has been confirmed through synthesis and spectroscopic identification, and it is considered a key intermediate in the hydration of ketene to form acetic acid. Understanding the conformational isomers of this compound, which arise from the rotation of the two hydroxyl (-OH) groups, is crucial for a complete picture of its reactivity and potential energy surface.

Due to the limited availability of direct experimental data on the conformational analysis of this compound, this guide leverages computational studies on the closely related and structurally similar vinyl alcohol (ethenol, CH₂=CHOH). Vinyl alcohol presents a simpler, analogous system for studying the rotational isomerism of a hydroxyl group attached to a doubly bonded carbon. It exists as two primary conformers: syn and anti. The energetic and structural data from vinyl alcohol provide a robust framework for understanding the conformational preferences in this compound.

Conformational Isomers of Vinyl Alcohol: An Analogous System

The conformational isomerism in vinyl alcohol arises from the rotation around the C-O single bond, leading to two stable planar conformers: syn and anti. In the syn conformer, the hydroxyl hydrogen is on the same side of the C-O bond as the C=C double bond. In the anti conformer, it is on the opposite side.

High-level ab initio quantum chemical calculations have been employed to determine the relative stabilities and rotational barriers of these conformers. These studies indicate that the syn conformer is the more stable of the two.

Quantitative Data for Vinyl Alcohol Conformers

The following table summarizes the key quantitative data from computational studies on vinyl alcohol.

Parametersyn-Vinyl Alcoholanti-Vinyl AlcoholTransition StateReference
Relative Energy (kcal/mol) 0.01.1~5.0 - 6.0 (estimated)[1]
Rotational Barrier (kcal/mol) --~5.0 - 6.0 (estimated)
Key Dihedral Angle (H-O-C=C) 180°~90°
Calculated Dipole Moment (D) 1.032.68-

Note: The rotational barrier is estimated based on typical values for C-O single bond rotation adjacent to a double bond.

Computational Methodology

The conformational analysis of vinyl alcohol and its isomers has been primarily investigated using sophisticated computational chemistry methods.

Ab Initio Calculations

High-level ab initio methods, such as Coupled Cluster theory with single, double, and perturbative triple excitations [CCSD(T)], have been utilized to accurately predict the relative energies of the syn and anti conformers.[1] These calculations are often performed with large basis sets, such as Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVQZ), to ensure a high degree of accuracy.

Protocol for Geometry Optimization and Energy Calculation:

  • Initial Structure Generation: The initial geometries of the syn and anti conformers are generated based on standard bond lengths and angles.

  • Geometry Optimization: The geometries of the conformers are fully optimized using a specified level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVDZ).[2] This process finds the minimum energy structure for each conformer.

  • Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., CCSD(T)) and a larger basis set.

  • Relative Energy Calculation: The relative energy of the anti conformer with respect to the syn conformer is calculated by taking the difference in their total electronic energies, including ZPVE corrections.

Potential Energy Surface Scan

To determine the rotational barrier between the conformers, a potential energy surface (PES) scan is performed.

Protocol for PES Scan:

  • Define Scan Coordinate: The dihedral angle of the H-O-C=C bond is chosen as the scan coordinate.

  • Perform Relaxed Scan: The dihedral angle is systematically varied (e.g., in 10° or 15° increments) from 0° to 360°. At each step, the geometry of the molecule is optimized while keeping the selected dihedral angle fixed.

  • Plot Energy Profile: The electronic energy is plotted against the dihedral angle to visualize the potential energy surface for the rotation. The maxima on this curve correspond to the transition states, and the minima correspond to the stable conformers.

Visualizing the Conformational Landscape

The following diagrams, generated using the DOT language, illustrate the conformational isomers of vinyl alcohol and the workflow for their computational analysis.

Caption: Conformational isomers of vinyl alcohol.

Computational_Workflow start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minima, Obtain ZPVE) opt->freq pes Potential Energy Surface Scan (Vary H-O-C=C Dihedral Angle) opt->pes spe Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVQZ) freq->spe results Relative Energies & Rotational Barriers spe->results pes->results

Caption: Computational workflow for conformational analysis.

Application to this compound

The principles and methodologies applied to vinyl alcohol can be extended to the conformational analysis of this compound. In this case, there are two hydroxyl groups, leading to a more complex potential energy surface with rotations around two C-O bonds. The possible conformers would be defined by the relative orientations of the two hydroxyl hydrogens.

Based on the findings for vinyl alcohol, it is expected that conformers of this compound with one or both hydroxyl hydrogens in a syn-like orientation relative to the C=C bond will be energetically favorable. Intramolecular hydrogen bonding between the two hydroxyl groups may also play a significant role in stabilizing certain conformers.

Conclusion

While direct experimental data on the conformational isomers of this compound remains elusive, computational studies on the analogous vinyl alcohol provide valuable insights into the governing principles of its structural preferences. The syn conformer of vinyl alcohol is demonstrably more stable than the anti conformer, a preference that is likely to influence the conformational landscape of this compound. The computational protocols outlined in this guide provide a clear framework for conducting further theoretical investigations into the conformational analysis of this compound and other related enol systems, which are of fundamental importance in chemistry and of potential relevance in drug design and materials science.

References

An In-depth Technical Guide to the Computational Chemistry of Geminal Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, are often transient intermediates in chemical and biological systems. Their inherent instability presents unique challenges and opportunities in various scientific disciplines, including atmospheric chemistry, organic synthesis, and pharmacology. This technical guide provides a comprehensive overview of the computational chemistry approaches used to investigate the structure, stability, and reactivity of geminal diols. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data for comparative analysis, and insights into the application of these computational techniques in drug discovery and design.

Introduction

Geminal diols, also known as hydrates, exist in a dynamic equilibrium with their corresponding carbonyl compounds.[1] While this equilibrium typically favors the carbonyl form, the stability of the geminal diol can be significantly influenced by various factors, including steric hindrance, electronic effects of neighboring substituents, and solvent interactions.[2] Understanding these factors is crucial for predicting the behavior of geminal diols in different chemical environments.

Computational chemistry has emerged as a powerful tool to elucidate the intricate details of geminal diol chemistry. Theoretical methods allow for the precise calculation of molecular geometries, thermodynamic stabilities, and reaction energetics, providing insights that are often difficult to obtain through experimental means alone. This guide will delve into the core computational methodologies employed in the study of these fascinating molecules.

Computational Methodologies

The accurate theoretical description of geminal diols requires robust computational methods that can adequately capture electron correlation effects and describe the subtle interplay of forces governing their stability.

Quantum Mechanical Methods

High-level ab initio and density functional theory (DFT) methods are the cornerstones of computational studies on geminal diols.

  • Coupled Cluster (CC) Theory: Methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" for their high accuracy in calculating energies and molecular properties.[3] These methods are often used to benchmark other, less computationally expensive, techniques.

  • Density Functional Theory (DFT): DFT offers a balance between computational cost and accuracy, making it a popular choice for studying larger systems. Functionals such as B3LYP, often paired with dispersion corrections (e.g., B3LYP-D3), have been shown to provide reliable results for the geometries and relative energies of geminal diols and their hydrates.[4]

  • Basis Sets: The choice of basis set is critical for obtaining accurate results. Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used in these calculations.[5] For high-accuracy energy calculations, complete basis set (CBS) extrapolation is often employed.[3]

Solvation Models

The influence of the solvent, particularly water, on the stability of geminal diols is significant. Computational models can account for these effects in several ways:

  • Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the explicit description of hydrogen bonding and other specific solute-solvent interactions, which can be crucial for accurately modeling the hydration of carbonyls to form geminal diols.

Structural and Thermodynamic Properties

Computational chemistry provides a wealth of quantitative data on the structural and thermodynamic properties of geminal diols. This information is essential for understanding their stability and reactivity.

Molecular Geometry

Theoretical calculations can predict bond lengths and angles with high precision. For instance, in the case of the simplest geminal diol, methanediol (B1200039) (CH₂ (OH)₂), high-level computations have provided detailed geometric parameters.[3]

Table 1: Calculated Geometric Parameters of Methanediol (C₂ Symmetry) [3]

ParameterValue
C-O Bond Length1.408 Å
O-H Bond Length0.964 Å
C-H Bond Length1.092 Å
∠(O-C-O)111.4°
∠(H-O-C)107.5°
∠(H-C-H)108.3°
Thermodynamic Stability

The relative stability of a geminal diol and its corresponding carbonyl compound is a key determinant of their equilibrium position. Computational methods can accurately predict the energetics of this equilibrium. The stability is highly dependent on the substituents attached to the carbonyl carbon. Electron-withdrawing groups tend to stabilize the geminal diol, while electron-donating and sterically bulky groups favor the carbonyl form.[1]

Table 2: Calculated Relative Energies and Equilibrium Constants for the Hydration of Various Carbonyls

Carbonyl CompoundGeminal DiolΔG (kcal/mol)KeqReference
FormaldehydeMethanediol-4.110³[1]
Acetaldehyde1,1-Ethanediol-0.11.3
Acetone2,2-Propanediol+4.010⁻³[1]
HexafluoroacetoneHexafluoro-2,2-propanediol-8.210⁶[1]
ChloralChloral Hydrate-6.82 x 10⁴[1]

Note: ΔG values are approximate and can vary with the computational method and solvent model used.

Experimental Protocols for Characterization

The experimental characterization of often-unstable geminal diols requires specialized techniques. These experimental approaches are frequently combined with computational studies for a comprehensive understanding.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for characterizing geminal diols in the solid phase, where their lifetimes are often extended.

Detailed Protocol for Solid-State NMR of Geminal Diols: [6][7]

  • Sample Preparation: Crystalline samples of the geminal diol are prepared, often through controlled hydration of the corresponding carbonyl compound, sometimes facilitated by the presence of an acid like trifluoroacetic acid.[2]

  • NMR Spectrometer Setup: Experiments are typically performed on a high-field solid-state NMR spectrometer.

  • Cross-Polarization Magic-Angle Spinning (CP/MAS): ¹³C CP/MAS experiments are crucial for identifying the characteristic signal of the geminal diol carbon, which typically appears in the range of 70-100 ppm.[2]

  • Proton NMR: ¹H MAS NMR experiments provide information about the hydroxyl protons and can be used to study hydrogen bonding interactions within the crystal lattice.

  • Data Analysis: The obtained spectra are analyzed to determine chemical shifts, which are then often compared with values predicted from DFT calculations to confirm the structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the existence of a geminal diol and allows for the precise determination of its three-dimensional structure.

Detailed Protocol for Single-Crystal X-ray Diffraction: [8][9][10]

  • Crystal Growth: High-quality single crystals of the geminal diol are grown. This is often the most challenging step due to the inherent instability of many geminal diols.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. This map is then used to build a model of the molecule, which is subsequently refined to achieve the best possible fit to the experimental data.[8]

  • Structural Analysis: The final refined structure provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Geminal Diols in Drug Development

The unique properties of geminal diols make them relevant in the field of drug development, both as transient intermediates in enzymatic reactions and as structural motifs in drug molecules and prodrugs.

Enzyme Inhibition

Geminal diols can act as transition state analogs for the hydrolysis of carbonyl-containing substrates by enzymes such as proteases. By mimicking the tetrahedral intermediate of the enzymatic reaction, geminal diol-containing molecules can bind tightly to the active site and act as potent inhibitors. Computational docking and molecular dynamics simulations are instrumental in designing and optimizing these inhibitors.

Prodrug Design

The reversible formation of geminal diols can be exploited in prodrug design. A drug molecule with a carbonyl group can be formulated as its more soluble and stable geminal diol, which then reverts to the active carbonyl form at the target site. Computational methods are employed to predict the stability of the geminal diol prodrug and its conversion rate back to the active drug under physiological conditions.[11][12]

Visualizations

Visual representations of key concepts and workflows are essential for a clear understanding of the computational chemistry of geminal diols.

Carbonyl Hydration to a Geminal Diol

Hydration carbonyl Carbonyl (Aldehyde or Ketone) gemdiol Geminal Diol carbonyl->gemdiol Hydration water Water gemdiol->carbonyl Dehydration

Caption: Equilibrium between a carbonyl compound and its corresponding geminal diol.

Factors Influencing Geminal Diol Stability

StabilityFactors stability Geminal Diol Stability steric Steric Hindrance (Bulky Groups) steric->stability Decreases ewg Electron-Withdrawing Groups (EWGs) ewg->stability Increases edg Electron-Donating Groups (EDGs) edg->stability Decreases solvent Solvent Effects (Hydrogen Bonding) solvent->stability Increases

Caption: Key factors that influence the stability of a geminal diol.

Computational Workflow for Geminal Diol Analysis

ComputationalWorkflow start Define Research Question mol_build Build Molecular Structures (Carbonyl and Geminal Diol) start->mol_build geom_opt Geometry Optimization (e.g., DFT/B3LYP) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (e.g., CCSD(T)/CBS) freq_calc->energy_calc solvation Incorporate Solvation Effects (Implicit or Explicit) energy_calc->solvation analysis Analyze Results (Geometries, Energies, Properties) solvation->analysis end Conclusion analysis->end

References

An In-depth Technical Guide on the Electronic Structure of Ethene-1,1-diol and its Tautomer, Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the electronic structures of the constitutional isomers ethene-1,1-diol and its more stable tautomer, acetic acid. Understanding the nuances of their electronic properties, stability, and the mechanism of their interconversion is critical in fields ranging from synthetic chemistry to computational drug design. Prediction of tautomeric equilibria is a significant challenge in computer-aided drug discovery, as the dominant form of a molecule influences its interactions and properties.[1][2]

Introduction to Keto-Enol Tautomerism

Tautomers are constitutional isomers that rapidly interconvert, typically through the migration of a proton and the shifting of a double bond.[3] The equilibrium between the keto (in this case, the carboxylic acid) and enol forms is a fundamental concept in organic chemistry.[3] For simple aliphatic carbonyl compounds, the equilibrium heavily favors the keto form.[3] this compound, the enol of acetic acid, is a high-energy, elusive molecule that has only recently been spectroscopically identified through specialized techniques.[4][5][6] Its instability and rapid isomerization to acetic acid make it a challenging but important subject of study.[4][7] Computational quantum chemistry methods are therefore essential tools for accurately predicting the properties and relative stabilities of such tautomers.[1][2][8]

Electronic Structure and Molecular Geometry

The electronic configuration of a molecule dictates its geometry, reactivity, and spectroscopic properties. High-level computational methods, such as Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)), are required to accurately model these properties, especially for transient species like this compound.[4][6]

This compound (Enol Form)

As a geminal diol attached to a double bond, this compound possesses a planar C=C-O framework. The carbon atoms are sp² hybridized, leading to a trigonal planar geometry around them. The molecule can exist in different conformations depending on the orientation of the two hydroxyl groups. The s-cis, s-trans (1ct) conformer is computationally predicted to be the most stable.[7] The electronic structure is characterized by a π-system associated with the C=C double bond, which influences the molecule's reactivity.

Acetic Acid (Carboxylic Acid Form)

Acetic acid features a methyl group (sp³ carbon) and a carboxyl group (sp² carbon). The carboxyl group is planar, and the molecule as a whole exhibits Cₛ symmetry. The electronic structure is dominated by the highly polarized C=O bond and the acidic hydroxyl proton. In aqueous solutions and even in the gas phase, acetic acid is known to form hydrogen-bonded dimers.[9][10]

Quantitative Data Comparison

The following tables summarize key quantitative data for the most stable conformers of this compound and acetic acid, derived from computational studies. These calculations are typically performed using DFT methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(2d,2p)) to provide reliable geometric and electronic parameters.[4][6]

Table 1: Calculated Geometric Parameters

ParameterThis compound (1ct conformer)Acetic Acid
Bond Lengths (Å)
C=C / C-C1.331.51
C-O1.361.35 (C-OH), 1.21 (C=O)
O-H0.960.97
Bond Angles (°)
C-C-O125.1111.6 (O-C-C), 125.4 (O=C-C)
H-O-C108.5106.2
Dipole Moment (Debye) 1.6 D1.7 D

Data is synthesized from typical values reported in computational chemistry literature for structures optimized at DFT levels of theory.

Table 2: Relative Energetics and Stability

MoleculeMethodRelative Energy (kcal/mol)Stability
Acetic AcidCCSD(T)0.0 (Reference)Highly Stable
This compoundCCSD(T)~33.5Highly Unstable
Tautomerization TSCCSD(T)~44.6Transition State

Energy values are based on high-level computations, indicating the significant thermodynamic preference for the acetic acid form. The high energy barrier for the uncatalyzed intramolecular[8][11]H-shift underscores the kinetic stability of the enol in isolation.[4][7]

Tautomerization Pathway and Mechanism

The interconversion between this compound and acetic acid can proceed through different mechanisms, which are often catalyzed by acids or bases in solution.[3] The diagram below illustrates the uncatalyzed intramolecular proton transfer, which involves a high-energy transition state.

Tautomerization Enol This compound (Enol Form) TS Transition State ([1,3]-H Shift) Enol->TS ΔE‡ ≈ 44.6 kcal/mol Keto Acetic Acid (Keto Form) TS->Keto ΔE ≈ -33.5 kcal/mol Computational_Workflow start Define Initial Structures (Enol and Keto forms) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima/TS) geom_opt->freq_calc verify_min Verify Real Frequencies (Stable Structures) freq_calc->verify_min For stable isomers ts_search Transition State Search (e.g., QST2/QST3) freq_calc->ts_search For transition state energy_calc Single-Point Energy Calculation (Higher Level Theory, e.g., CCSD(T)) verify_min->energy_calc ts_search->freq_calc verify_ts Verify Single Imaginary Freq. (Transition State) ts_search->verify_ts verify_ts->energy_calc prop_calc Calculate Properties (MOs, Dipole, Charges) energy_calc->prop_calc end Analyze & Compare Results prop_calc->end

References

discovery and history of ethene-1,1-diol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and History of Ethene-1,1-diol

Abstract

This compound, the enol tautomer of acetic acid and the hydrate (B1144303) of ketene (B1206846), was for many decades a textbook example of a transient intermediate, hypothesized in reaction mechanisms but eluding direct observation. Its inherent instability posed a significant challenge to its isolation and characterization. This technical guide details the history of this compound, from its theoretical postulation to its eventual, definitive synthesis and spectroscopic identification. It provides an in-depth review of the computational studies that predicted its properties and the key experimental breakthroughs that enabled its characterization. This document is intended for researchers in organic chemistry, astrochemistry, and drug development who are interested in reactive intermediates and advanced spectroscopic techniques.

Theoretical Postulation and Historical Context

For much of chemical history, this compound (H₂C=C(OH)₂) was known more as a concept than a reality. It was widely postulated as a key, yet unobserved, intermediate in the hydration of ketene to form acetic acid.[1] According to the Erlenmeyer rule, geminal diols on a double-bonded carbon are typically unstable and readily tautomerize to their more stable carbonyl counterparts. In this case, this compound was predicted to rapidly isomerize to acetic acid, making its isolation exceptionally difficult.

Theoretical chemists, however, continued to investigate its properties. Computational studies played a significant role in predicting its structure, stability, and spectroscopic signatures long before it was successfully isolated.[2][3] These studies suggested that while highly reactive, the molecule could exist as a stable species under specific conditions, such as in the gas phase at low temperatures or isolated in an inert matrix.

First Spectroscopic Identification and Synthesis

The long search for this compound culminated in its first definitive spectroscopic identification in 2020 by Mardyukov, Eckhardt, and Schreiner.[2][4][5] This breakthrough was achieved by generating the molecule in the gas phase and trapping it at cryogenic temperatures in an inert matrix, preventing its immediate isomerization.

Experimental Protocol: Flash Vacuum Pyrolysis

The successful synthesis utilized the following methodology[2][4][5]:

  • Precursor : Malonic acid (HOOC-CH₂-COOH) was used as the starting material.

  • Pyrolysis : The precursor was subjected to flash vacuum pyrolysis at a high temperature of 400 °C. This process induced decarboxylation and dehydration, generating this compound in the gas phase.

  • Matrix Isolation : The pyrolysis products were immediately co-deposited with a large excess of argon onto a cryogenic window held at 10 K.

  • Spectroscopic Analysis : The trapped molecules within the inert argon matrix were then characterized using infrared (IR) and ultraviolet-visible (UV/Vis) spectroscopy. The experimental spectra were found to be in excellent agreement with the values predicted by high-level computational methods.

experimental_workflow_fvp precursor Malonic Acid (Precursor) pyrolysis Flash Vacuum Pyrolysis (400 °C) precursor->pyrolysis gas_phase Gas-Phase Products (incl. This compound) pyrolysis->gas_phase matrix Co-deposition with Ar on 10 K surface gas_phase->matrix isolated Matrix-Isolated This compound matrix->isolated analysis IR & UV/Vis Spectroscopy isolated->analysis

Synthesis of this compound via Flash Vacuum Pyrolysis.

Astrochemical Significance and Synthesis

In parallel to terrestrial laboratory efforts, this compound has been a molecule of interest in astrochemistry, where high-energy, less stable isomers can play a crucial role in the formation of complex organic molecules in low-temperature environments like interstellar ices.[3] A bottom-up synthesis route, simulating conditions in space, has been demonstrated.

Experimental Protocol: Interstellar Ice Analogue

This abiotic synthesis was achieved under conditions mimicking those in interstellar molecular clouds:

  • Precursors : Simple, abundant interstellar molecules, carbon dioxide (CO₂) and methane (B114726) (CH₄), were used.

  • Ice Formation : A binary ice mixture of CO₂ and CH₄ was deposited on a cold substrate (10 K) in a high-vacuum chamber.

  • Irradiation : The ice was exposed to energetic electrons, which serve as a proxy for galactic cosmic rays (GCRs).

  • Analysis : The resulting products were analyzed, confirming the formation of this compound within the ice matrix. This finding suggests that such enols could be more abundant in space than predicted by thermodynamics and could act as precursors for biomolecules like glycine.

experimental_workflow_astro precursors CO₂ + CH₄ Gas Mixture ice Deposition at 10 K (Interstellar Ice Analogue) precursors->ice irradiation Irradiation with Energetic Electrons (Cosmic Ray Proxy) ice->irradiation product Formation of This compound (in ice matrix) irradiation->product

Astrochemical "Bottom-Up" Synthesis of this compound.

Spectroscopic and Molecular Properties

The confirmation of this compound's existence relied on a combination of spectroscopic measurements and high-level quantum chemical calculations.

Spectroscopic Data

The key experimental data used to identify the molecule are summarized below. The close match with computationally predicted values was crucial for the assignment.

Spectroscopic ProbeFeatureExperimental Value (cm⁻¹)Calculated Value (cm⁻¹)Assignment
Infraredν(O-H)3643-O-H Stretch
Infraredν(O-H)3619-O-H Stretch
Infraredν(C=C)1712-C=C Stretch
UV/Visibleλmax (nm)194192π → π* transition
Table 1: Key spectroscopic data for matrix-isolated this compound as reported by Mardyukov et al.[4][5]
Computational Data

Theoretical calculations have been instrumental in understanding the molecule's structure. High-level ab initio methods like CCSD(T) have provided accurate predictions of its geometry.

ParameterCalculated Value
C=C Bond Length~1.33 Å
C-O Bond Length~1.36 Å
O-H Bond Length~0.96 Å
∠(H-C-H) Angle~120°
∠(C=C-O) Angle~125°
∠(C-O-H) Angle~108°
Table 2: Representative calculated geometric parameters for this compound.

Photochemistry and Reactivity

Once isolated, the reactivity of this compound could be studied directly. Experiments showed that the molecule is photochemically active. Upon irradiation with ultraviolet light (λ=254 nm), the matrix-isolated enol was observed to rearrange into its more stable tautomer, acetic acid, and also to eliminate water to form ketene.[2][5]

This observed reactivity confirms the long-hypothesized kinetic instability of this compound and demonstrates its role as a direct precursor to both acetic acid and ketene.

photochemical_rearrangement enol This compound photon UV Photon (λ=254 nm) enol->photon acid Acetic Acid ketene Ketene + H₂O photon->acid Tautomerization photon->ketene Dehydration

Photochemical Rearrangement of this compound.

Conclusion

The journey to discover and characterize this compound is a testament to the power of synergy between theoretical prediction and advanced experimental techniques. For decades, it remained a fleeting intermediate, its existence inferred but never proven. The successful application of flash vacuum pyrolysis combined with matrix isolation spectroscopy finally provided the "smoking gun" evidence for this long-elusive molecule. The subsequent elucidation of its formation in interstellar ice analogues highlights its potential importance in prebiotic chemistry. The story of this compound serves as a powerful case study in the investigation of reactive chemical species and enriches our fundamental understanding of chemical structure and reactivity.

References

physical and chemical properties of ethene-1,1-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethene-1,1-diol, the enol tautomer of acetic acid, is a highly reactive and unstable molecule that has long been a subject of theoretical interest.[1][2] Recently, its successful synthesis and spectroscopic characterization have opened new avenues for understanding its role as a key intermediate in various chemical and biological processes. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

Introduction

This compound (H₂C=C(OH)₂), also known as 1,1-dihydroxyethene or ketene (B1206846) hydrate, is the geminal enol isomer of acetic acid.[2] Its existence was long postulated, but its inherent instability made direct observation challenging. As an enol, it is expected to exhibit nucleophilic character and high reactivity, potentially serving as a precursor in the formation of complex organic molecules, including amino acids like glycine. The recent successful generation and characterization of this compound have provided valuable insights into its structure, stability, and chemical behavior.

Physical and Chemical Properties

Due to its high reactivity and transient nature, many of the physical properties of this compound are derived from computational studies rather than direct experimental measurement.

Computed Physical Properties

The following table summarizes the key computed physical and chemical properties of this compound.

PropertyValueSource
Molecular FormulaC₂H₄O₂PubChem
Molecular Weight60.05 g/mol PubChem
Exact Mass60.021129371 DaPubChem
IUPAC NameThis compoundPubChem
InChIInChI=1S/C2H4O2/c1-2(3)4/h3-4H,1H2PubChem
InChIKeyLONYOMRPNGXPGP-UHFFFAOYSA-NPubChem
Canonical SMILESC=C(O)OPubChem
Topological Polar Surface Area40.5 ŲPubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Stability and Tautomerism

This compound is significantly less stable than its keto tautomer, acetic acid. Computational studies have explored the thermodynamics of its various conformers, with the s-cis, s-trans conformer being the most stable.[3] The tautomerization to acetic acid is a key feature of its chemistry. Under photolytic conditions, this compound readily rearranges to form both acetic acid and ketene.[2][4]

Experimental Protocols

The primary method for the synthesis and characterization of this compound involves flash vacuum pyrolysis (FVP) of a precursor followed by matrix isolation spectroscopy.

Synthesis of this compound via Flash Vacuum Pyrolysis of Malonic Acid

Objective: To generate gas-phase this compound for spectroscopic analysis.

Apparatus: A standard flash vacuum pyrolysis setup consists of a sample sublimation tube, a heated quartz pyrolysis tube, and a cold finger for matrix deposition, all under high vacuum.

Procedure:

  • Malonic acid is placed in the sublimation tube.

  • The system is evacuated to a high vacuum.

  • The pyrolysis tube is heated to approximately 400 °C.

  • The malonic acid is gently heated to induce sublimation, and the vapor is passed through the hot pyrolysis tube.

  • The pyrolysis products are then co-deposited with an excess of an inert gas (e.g., argon) onto a cold window (typically at 10 K) for matrix isolation.

Spectroscopic Characterization

Objective: To identify and characterize the isolated this compound.

Methodology:

  • Infrared (IR) Spectroscopy: The argon matrix containing the pyrolysis products is analyzed by IR spectroscopy. The vibrational frequencies of this compound are compared with theoretically predicted spectra to confirm its identity.

  • Ultraviolet-Visible (UV/Vis) Spectroscopy: The matrix is also subjected to UV/Vis spectroscopy to observe the electronic transitions of the molecule.

Spectroscopic Data

The following tables summarize the key experimental and computational spectroscopic data for this compound.

Infrared (IR) Spectroscopy
Vibrational ModeExperimental Frequency (cm⁻¹) (in Ar matrix)Calculated Frequency (cm⁻¹)
C=C stretch~1712Varies with computational method
O-H stretch~3643, ~3619Varies with computational method

Note: The experimental values are from matrix isolation studies and may be subject to matrix effects.

Ultraviolet-Visible (UV/Vis) Spectroscopy
Transitionλ_max (nm) (in Ar matrix)Calculated λ_max (nm)
π → π*194192

Reaction Pathways and Mechanisms

Formation from Malonic Acid

The formation of this compound from malonic acid proceeds via a decarboxylation reaction upon heating.

G malonic_acid Malonic Acid transition_state Cyclic Transition State malonic_acid->transition_state Heat (Δ) ethene_diol This compound transition_state->ethene_diol co2 Carbon Dioxide transition_state->co2

Caption: Decarboxylation of malonic acid to this compound.

Photolytic Rearrangement

Upon irradiation with UV light (e.g., λ = 254 nm), matrix-isolated this compound undergoes rearrangement to its more stable tautomer, acetic acid, and also decomposes to ketene.[2][4]

G ethene_diol This compound acetic_acid Acetic Acid ethene_diol->acetic_acid UV light (hν) (Tautomerization) ketene Ketene ethene_diol->ketene UV light (hν) (Dehydration)

Caption: Photolytic rearrangement of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the experimental workflow for the generation and identification of this compound.

G cluster_synthesis Synthesis cluster_isolation Isolation cluster_characterization Characterization cluster_analysis Data Analysis start Start: Malonic Acid fvp Flash Vacuum Pyrolysis (400°C) start->fvp matrix_deposition Matrix Co-deposition (Ar, 10K) fvp->matrix_deposition ir_spec IR Spectroscopy matrix_deposition->ir_spec uv_vis_spec UV/Vis Spectroscopy matrix_deposition->uv_vis_spec comparison Comparison with Computational Data ir_spec->comparison uv_vis_spec->comparison identification Identification of this compound comparison->identification

Caption: Experimental workflow for this compound.

Conclusion

This compound, while highly unstable, is a fascinating molecule with significant implications for organic synthesis and prebiotic chemistry. The development of experimental techniques for its generation and characterization has provided a solid foundation for further exploration of its reactivity and potential as a transient intermediate in complex reaction pathways. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers interested in this elusive enol.

References

Ethene-1,1-diol: A Comprehensive Technical Guide to a Key Reactive Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethene-1,1-diol, the enol tautomer of acetic acid, is a highly reactive and transient chemical species. Long considered a hypothetical intermediate, its successful synthesis and spectroscopic characterization have opened new avenues for understanding fundamental reaction mechanisms in organic chemistry and biochemistry. This guide provides an in-depth analysis of this compound, covering its structure, properties, synthesis, and detection. Detailed experimental protocols for its generation and characterization via matrix isolation spectroscopy are presented, alongside a discussion of its relevance in key chemical transformations.

Introduction

Enols, compounds containing a hydroxyl group bonded to a carbon-carbon double bond, are pivotal reactive intermediates in a vast array of chemical and biological processes. This compound (H₂C=C(OH)₂), the simplest geminal enediol, is the less stable tautomer of acetic acid. Its fleeting existence has made it a challenging target for experimental investigation. However, recent advances in synthetic and spectroscopic techniques have allowed for its unambiguous identification, providing critical insights into its role in reactions such as the hydration of ketene (B1206846) and keto-enol tautomerism. Understanding the properties and reactivity of this compound is crucial for researchers in fields ranging from physical organic chemistry to drug development, where tautomerism can significantly impact a molecule's biological activity.

Molecular Structure and Properties

The geometry and vibrational frequencies of this compound have been determined through a combination of spectroscopic experiments and computational chemistry.

Molecular Geometry

Computational studies, primarily using density functional theory (DFT) and coupled-cluster methods, have provided detailed information on the bond lengths and angles of this compound.

ParameterValue (Å or °)
Bond Lengths (Å)
C=C1.339
C-O11.371
C-O21.375
O1-H1~0.96
O2-H2~0.96
C-H3~1.08
C-H4~1.08
**Bond Angles (°) **
C=C-O1~125
C=C-O2~115
O1-C-O2~120
C-O1-H1~109
C-O2-H2~109
H3-C-H4~117

Table 1: Calculated molecular geometry of this compound.

Vibrational Frequencies

The infrared spectrum of matrix-isolated this compound has been experimentally observed and assigned with the aid of computational frequency calculations.

Vibrational ModeFrequency (cm⁻¹)Description
ν(OH)3643, 3619O-H stretching
ν(CH₂)3100, 3020C-H stretching
ν(C=C)1712C=C stretching
δ(OH)1400-1200O-H bending
δ(CH₂)1400-1300C-H bending
ν(C-O)1117C-O stretching
γ(CH₂)892C-H out-of-plane deformation

Table 2: Key calculated vibrational frequencies of this compound.

Thermodynamic Properties

This compound is significantly less stable than its keto tautomer, acetic acid. The energy difference is a key factor in its high reactivity.

PropertyValue
Enthalpy of Tautomerization (to Acetic Acid)~ -25 kcal/mol
Barrier to[1][2]H-shift (to Acetic Acid)~ 44.6 kcal/mol[3]

Table 3: Calculated thermodynamic properties of this compound.

Key Reaction Pathways Involving this compound

This compound is a key intermediate in several fundamental organic reactions.

Keto-Enol Tautomerism of Acetic Acid

The interconversion between acetic acid and this compound is a classic example of keto-enol tautomerism. The equilibrium lies heavily towards the more stable acetic acid form. The tautomerization can be catalyzed by acids or bases.

Keto_Enol_Tautomerism Acetic_Acid Acetic Acid (Keto Form) Transition_State Transition State Acetic_Acid->Transition_State [1,3] H-shift Ethene_1_1_diol This compound (Enol Form) Transition_State->Ethene_1_1_diol

Keto-enol tautomerism of acetic acid.
Hydration of Ketene

This compound is a proposed intermediate in the hydration of ketene to form acetic acid. This reaction is thought to proceed via a nucleophilic attack of water on the carbonyl carbon of ketene.

Ketene_Hydration Ketene Ketene + H₂O Intermediate This compound Ketene->Intermediate Nucleophilic Attack Acetic_Acid Acetic Acid Intermediate->Acetic_Acid Tautomerization

Hydration of ketene to acetic acid.

Experimental Protocols

The transient nature of this compound necessitates specialized experimental techniques for its generation and characterization.

Generation and Detection by Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying reactive species. It involves trapping the species of interest in an inert solid matrix at cryogenic temperatures, thereby preventing decomposition and allowing for spectroscopic analysis.

Experimental Workflow:

Matrix_Isolation_Workflow cluster_prep Sample Preparation cluster_generation Generation cluster_trapping Trapping cluster_detection Detection Precursor Malonic Acid (Precursor) Pyrolysis Flash Vacuum Pyrolysis (400 °C) Precursor->Pyrolysis Deposition Co-deposition with Argon on CsI window (10 K) Pyrolysis->Deposition Spectroscopy FTIR and UV/Vis Spectroscopy Deposition->Spectroscopy

Workflow for matrix isolation of this compound.

Detailed Methodology:

  • Precursor Preparation: Malonic acid is used as the precursor for the generation of this compound.[3]

  • Pyrolysis: The malonic acid is subjected to flash vacuum pyrolysis at approximately 400 °C. This high temperature induces decarboxylation to form this compound.[3]

  • Matrix Deposition: The pyrolysis products are immediately co-deposited with a large excess of an inert matrix gas, typically argon, onto a cryogenic substrate (e.g., a CsI window) held at a temperature of around 10 K.[3]

  • Spectroscopic Analysis: The matrix-isolated products are then analyzed using Fourier-transform infrared (FTIR) and ultraviolet-visible (UV/Vis) spectroscopy. The low temperature and isolation within the argon matrix prevent the reactive this compound from decomposing, allowing for its spectroscopic characterization.[3]

Detection by Mass Spectrometry

While not yet reported for this compound specifically, electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the detection of reactive intermediates in solution.

Hypothetical Experimental Protocol for ESI-MS Detection:

  • Sample Preparation: A solution containing a precursor to this compound (e.g., a protected derivative that can be deprotected in situ) would be prepared in a suitable solvent system for ESI-MS, such as acetonitrile/water.

  • Ionization: The solution would be introduced into the ESI source. A high voltage is applied to the capillary, generating a fine spray of charged droplets.

  • Desolvation: The charged droplets are passed through a heated capillary, causing the solvent to evaporate and leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Tandem Mass Spectrometry (MS/MS): To confirm the structure of the detected ion, tandem mass spectrometry (MS/MS) can be performed. The ion of interest is isolated, fragmented by collision with an inert gas (collision-induced dissociation, CID), and the resulting fragment ions are analyzed.

ESI_MS_Workflow Sample Sample Introduction Precursor in Solution ESI Electrospray Ionization High Voltage Sample->ESI Desolvation Desolvation Heated Capillary ESI->Desolvation MS1 Mass Analysis (MS1) Isolate Ion of Interest Desolvation->MS1 CID Collision-Induced Dissociation (CID) Fragment Ion MS1->CID MS2 Mass Analysis (MS2) Detect Fragment Ions CID->MS2

Workflow for ESI-MS/MS analysis.

Conclusion

The successful generation and characterization of this compound represent a significant milestone in the study of reactive intermediates. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the fundamental chemistry of enols and their role in important chemical transformations. Further investigations into the reactivity of this compound, particularly in the context of biological systems and drug metabolism, are warranted and will undoubtedly lead to new discoveries and applications.

References

The Atmospheric Chemistry of Ethene-1,1-diol: A Transient Intermediate in Carboxylic Acid Formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Scientists

Introduction

Ethene-1,1-diol (H₂C=C(OH)₂), also known as 1,1-dihydroxyethene or ketene (B1206846) hydrate, is a geminal diol and the enol tautomer of acetic acid. While less stable than its keto counterpart, acetic acid, and its structural isomer, vinyl alcohol (ethenol), this compound is gaining recognition as a potentially significant, albeit transient, intermediate in atmospheric chemical processes. Its primary role in the atmosphere is believed to be as a key intermediate in the gas-phase hydration of ketene, a reaction that contributes to the formation of atmospheric carboxylic acids. This guide provides a comprehensive overview of the current understanding of the atmospheric chemistry of this compound, focusing on its formation, reaction pathways, and potential significance.

Formation of this compound in the Atmosphere

The principal atmospheric formation pathway for this compound is the hydration of ketene (CH₂=C=O). Ketene is introduced into the atmosphere from various sources, including biomass burning and the atmospheric oxidation of benzene (B151609) oxide.[1] The direct reaction of ketene with a single water molecule to form acetic acid has a high activation barrier.[2] However, theoretical studies have shown that the reaction is significantly catalyzed by the presence of additional water molecules or other atmospheric trace species, such as nitric acid, proceeding through a 1,1-enediol intermediate.[1][3]

The hydration of ketene can proceed via two main channels: addition of water across the C=C bond to directly form acetic acid, or addition across the C=O bond to form the this compound intermediate.[4] Theoretical calculations consistently indicate that the pathway involving the formation of this compound is energetically favored.[4] The presence of a second water molecule acts as a catalyst, facilitating proton transfer and lowering the activation energy for the formation of the diol.[4][5] Nitric acid has been shown to be an even more effective catalyst for this reaction in the gas phase.[1][6]

The proposed mechanism for the water-catalyzed hydration of ketene to form this compound is depicted in the logical relationship diagram below.

G ketene Ketene (CH₂=C=O) ts1 Transition State 1 ketene->ts1 water1 H₂O water1->ts1 water2 H₂O (catalyst) water2->ts1 ts2 Transition State 2 water2->ts2 diol_intermediate This compound Intermediate (H₂C=C(OH)₂) ts1->diol_intermediate diol_intermediate->ts2 acetic_acid Acetic Acid (CH₃COOH) ts2->acetic_acid G ethene_diol This compound acetic_acid Acetic Acid ethene_diol->acetic_acid Tautomerization radical_adduct •OH Adduct Radical ethene_diol->radical_adduct Addition primary_ozonide Primary Ozonide ethene_diol->primary_ozonide Ozonolysis oh_radical •OH oh_radical->radical_adduct ozone O₃ ozone->primary_ozonide o2 O₂ peroxy_radical Peroxy Radical o2->peroxy_radical radical_adduct->peroxy_radical oxygenated_products Oxygenated Products peroxy_radical->oxygenated_products formaldehyde Formaldehyde primary_ozonide->formaldehyde criegee_intermediate Criegee Intermediate (HO)₂COO primary_ozonide->criegee_intermediate

References

The Stability of Enol Forms: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

October 12, 2025

Executive Summary

The phenomenon of keto-enol tautomerism, the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond), is a fundamental concept in organic chemistry with profound implications for molecular stability, reactivity, and biological activity. For researchers, scientists, and professionals in drug development, a thorough understanding of the factors governing enol stability is paramount. The tautomeric state of a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.[1][2] This technical guide provides a comprehensive overview of the principles dictating enol stability, detailed experimental and computational methodologies for its quantification, and insights into its relevance in the pharmaceutical sciences.

Core Principles of Enol Stability

In most simple aldehydes and ketones, the keto-enol equilibrium strongly favors the keto form, often by a factor of 104 or more.[3] This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C).[4][5] However, several structural and environmental factors can shift this equilibrium, leading to a significant population of the enol tautomer. These factors are critical for understanding and predicting the behavior of organic molecules.

Aromaticity

The most powerful driving force for enol stability is the gain of aromaticity.[3] Phenols, for instance, exist almost exclusively in their enol form. The keto tautomer of phenol (B47542), cyclohexadienone, lacks the exceptional stability afforded by the delocalized π-electron system of an aromatic ring.[6] The resonance energy of the aromatic ring in phenol greatly favors the enol form to the extent that the keto tautomer is typically undetectable in solution.[3]

Intramolecular Hydrogen Bonding

In 1,3-dicarbonyl compounds, such as acetylacetone (B45752) (2,4-pentanedione), the enol form is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[3][7] This cyclic arrangement delocalizes electron density and creates a more stable, lower-energy state.[7] For example, 2,4-pentanedione exists in its enol form approximately 85% of the time in normal conditions due to this stabilizing interaction.[5]

Conjugation and Resonance

Conjugation of the enol's C=C double bond with another π-system, such as an aromatic ring or another carbonyl group, enhances the stability of the enol form through electron delocalization.[3][4] This delocalization spreads the electron density over a larger area, reducing the overall energy of the molecule. This is a contributing factor to the high enol content of 1,3-dicarbonyl compounds.[7]

Substituent Effects

The nature of substituents on the α-carbon and the carbonyl carbon can influence the keto-enol equilibrium. Electron-withdrawing groups on the α-carbon can increase the acidity of the α-hydrogen, facilitating enolization.[8] Conversely, alkyl substituents on the carbonyl carbon tend to stabilize the keto form through hyperconjugation.[9]

Solvent Effects

The polarity of the solvent can influence the position of the keto-enol equilibrium. Polar solvents can form hydrogen bonds with the keto form, thereby stabilizing it. In contrast, non-polar solvents tend to favor the enol form, particularly when intramolecular hydrogen bonding is possible, as this internal stabilization is not disrupted by solvent interactions.[3]

Quantitative Analysis of Enol Stability

The relative amounts of keto and enol tautomers at equilibrium are quantified by the equilibrium constant, Keq = [enol]/[keto].[4] A Keq greater than 1 indicates that the enol form is favored. The following table summarizes the percentage of enol form for various compounds under different conditions.

CompoundSolvent% Enol FormEquilibrium Constant (Keq)Reference(s)
AcetoneNeat1.5 x 10-41.5 x 10-6[9]
CyclohexanoneNeat1.2 x 10-41.2 x 10-6[3]
AcetaldehydeNeat6 x 10-56 x 10-7[9]
2,4-Pentanedione (Acetylacetone)Gas Phase9211.5[10]
2,4-Pentanedione (Acetylacetone)Cyclohexane9519[10]
2,4-Pentanedione (Acetylacetone)Chloroform814.26[10]
2,4-Pentanedione (Acetylacetone)Water150.176[10]
Ethyl acetoacetateNeat7.50.081[8]
Ethyl acetoacetateEthanol120.136[8]
Ethyl acetoacetateDiethyl ether270.37[8]
PhenolVarious~100Very large[6]

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) NMR spectroscopy is a powerful and widely used technique for the quantitative analysis of keto-enol tautomerism because the interconversion between the two forms is often slow on the NMR timescale.[11][12] This allows for the distinct observation and integration of signals corresponding to each tautomer.

  • Sample Preparation:

    • Prepare a solution of the compound of interest in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a standard NMR tube.[13][14] The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-25 mg in 0.5-0.7 mL of solvent.[14]

    • Ensure the chosen solvent does not have signals that overlap with the key keto or enol proton signals.[13]

  • NMR Data Acquisition:

    • Acquire a high-resolution 1H NMR spectrum of the sample.

    • Ensure the spectral width is sufficient to encompass all relevant signals, including the potentially downfield-shifted enolic hydroxyl proton (which can appear as a broad signal).[8]

    • Optimize acquisition parameters (e.g., number of scans, relaxation delay) to ensure accurate integration.

  • Data Analysis:

    • Identify the characteristic proton signals for both the keto and enol forms. For example, in a β-dicarbonyl compound, the keto form will show a signal for the α-methylene protons, while the enol form will exhibit a signal for the vinylic proton.[11]

    • Carefully integrate the area under the respective signals. It is crucial to perform multiple integrations and average the results for accuracy.[13]

    • Calculate the percentage of the enol form using the following formula, accounting for the number of protons giving rise to each signal: % Enol = [Integral of Enol Signal / (Integral of Enol Signal + (Integral of Keto Signal / Number of Keto Protons))] x 100

    • The equilibrium constant (Keq) can then be calculated as: Keq = (% Enol) / (100 - % Enol).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the keto-enol equilibrium by exploiting the differences in the absorption spectra of the two tautomers.[4][15] The enol form, with its conjugated system, typically absorbs at a longer wavelength than the keto form.[15]

  • Sample Preparation:

    • Prepare a series of solutions of the compound in a suitable solvent (e.g., hexane, ethanol) across a range of concentrations.[15]

    • Ensure the solvent is transparent in the wavelength range of interest.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution.

    • Identify the absorption maxima (λmax) corresponding to the keto and enol forms.

  • Data Analysis:

    • If the molar extinction coefficients (ε) for both the pure keto and pure enol forms are known or can be determined, the concentration of each tautomer in the equilibrium mixture can be calculated using the Beer-Lambert Law (A = εbc).

    • Alternatively, if the individual spectra of the tautomers are not known, computational methods can be used to simulate the spectra of the enol and keto forms.[16][17] By comparing the simulated spectra to the experimental spectrum, the keto:enol ratio can be determined.[16][17]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are valuable tools for predicting the relative stabilities of keto and enol tautomers.[18][19] These methods can calculate the Gibbs free energy (ΔG) of each tautomer, allowing for the determination of the equilibrium constant.

  • Structure Optimization:

    • Build the 3D structures of both the keto and enol tautomers.

    • Perform geometry optimization calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[18]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy and entropy.

  • Energy Calculations:

    • Calculate the Gibbs free energy (G) for both the keto and enol forms.

    • The difference in Gibbs free energy (ΔG) between the two tautomers can be used to calculate the equilibrium constant (Keq) using the equation: ΔG = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Visualizing Enol Stability Concepts

Keto-Enol Tautomerism

The fundamental equilibrium between the keto and enol forms is driven by the migration of a proton and the rearrangement of electrons.

Caption: General equilibrium of keto-enol tautomerism.

Stabilization via Intramolecular Hydrogen Bonding

In 1,3-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a stable six-membered ring through intramolecular hydrogen bonding.

Caption: Enol stabilization in 1,3-dicarbonyls.

Aromaticity Driving Enol Stability

The enol form of phenol is overwhelmingly favored due to the immense stability conferred by its aromatic ring.

Caption: Aromaticity dictates phenol's enol form.

Implications in Drug Development

The tautomeric state of a drug molecule is not merely an academic curiosity; it has significant real-world consequences in pharmaceutical development.[1][2] The different tautomers of a drug can exhibit distinct physicochemical properties, leading to variations in:

  • Solubility and Bioavailability: The polarity and hydrogen bonding capacity of keto and enol forms can differ, affecting a drug's solubility and its ability to cross biological membranes.[1]

  • Drug-Target Interactions: The shape and electronic distribution of a molecule are critical for its binding to a biological target. Different tautomers present different pharmacophores, which can lead to altered binding affinities and pharmacological activities.[1][20]

  • Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.[1]

  • Toxicity: In some cases, one tautomer may be responsible for the therapeutic effect, while another may be associated with toxicity.[2] A well-known example is thalidomide, where keto-enol tautomerism can contribute to the racemization of its enantiomers, one of which is teratogenic.[2]

A notable example of a drug where keto-enol tautomerism is crucial is Favipiravir, an antiviral medication.[6] Its enol form is more stable in many organic solvents, but in the presence of water, the equilibrium shifts towards the keto form, which is believed to be important for its biological activity.[6]

Conclusion

A comprehensive understanding of the principles governing enol stability is indispensable for researchers and professionals in the field of drug development. The ability to predict and quantify the tautomeric equilibrium of a molecule is crucial for optimizing its properties as a therapeutic agent. By leveraging experimental techniques such as NMR and UV-Vis spectroscopy, alongside computational methods, scientists can gain valuable insights into the behavior of drug candidates and make more informed decisions throughout the discovery and development process. The stability of the enol form, driven by factors such as aromaticity, hydrogen bonding, and conjugation, is a key determinant of a molecule's chemical and biological identity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethene-1,1-diol via Flash Vacuum Pyrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of the elusive ethene-1,1-diol, the enol tautomer of acetic acid. The methodology is based on the flash vacuum pyrolysis (FVP) of malonic acid, followed by cryogenic trapping and spectroscopic identification. This highly reactive intermediate is of significant interest in studies of reaction mechanisms, prebiotic chemistry, and as a potential synthon in organic chemistry.

Introduction

This compound is a transient species that readily tautomerizes to the more stable acetic acid. Its isolation and characterization require specialized techniques to generate it in the gas phase and trap it at cryogenic temperatures before it can rearrange. Flash vacuum pyrolysis of malonic acid provides a clean and efficient method for the unimolecular decarboxylation to yield this compound.[1][2] This protocol details the experimental setup and parameters for the successful generation and identification of this important molecule.

Data Presentation

The spectroscopic data for this compound, generated via FVP of malonic acid and trapped in a cryogenic argon matrix, are summarized below.

Table 1: Infrared (IR) Spectroscopic Data for Matrix-Isolated this compound [1]

Vibrational ModeWavenumber (cm⁻¹)
O-H Stretch3643
O-H Stretch3619
C=C Stretch1712

Table 2: Ultraviolet/Visible (UV/Vis) Spectroscopic Data for Matrix-Isolated this compound [1]

TransitionWavelength (λ_max) (nm)
π → π*194

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via flash vacuum pyrolysis of malonic acid, followed by matrix isolation for spectroscopic characterization.

Synthesis of this compound via Flash Vacuum Pyrolysis (FVP)

Objective: To generate gas-phase this compound from malonic acid.

Materials:

  • Malonic acid (precursor)

  • Flash Vacuum Pyrolysis (FVP) apparatus, consisting of:

    • A sublimation oven

    • A quartz pyrolysis tube (e.g., 30 cm length, 1 cm internal diameter)

    • A high-capacity vacuum system (rotary pump and diffusion or turbomolecular pump) capable of reaching pressures in the range of 10⁻⁵ to 10⁻⁶ mbar.

    • A cryogenic matrix isolation system with a cold window (e.g., CsI) cooled to 10 K.

    • Argon gas (high purity) for matrix formation.

Protocol:

  • Preparation of the Precursor: Place a sample of solid malonic acid into the sublimation oven of the FVP apparatus.

  • System Evacuation: Evacuate the entire FVP system to a high vacuum (typically 10⁻⁵ to 10⁻⁶ mbar).

  • Pyrolysis Zone Heating: Heat the quartz pyrolysis tube to a stable temperature of 400 °C.

  • Precursor Sublimation: Gently heat the sublimation oven to a temperature sufficient to sublime the malonic acid and introduce it into the pyrolysis tube. The sublimation temperature should be carefully controlled to maintain a steady flow of the precursor.

  • Pyrolysis: The vaporized malonic acid passes through the hot pyrolysis tube, where it undergoes unimolecular decarboxylation to form this compound and carbon dioxide.

  • Cryogenic Trapping: The pyrolysis products, along with a stream of argon gas, are co-deposited onto the cryogenic window, which is maintained at 10 K. This rapidly freezes the molecules in an inert argon matrix, preventing further reactions or rearrangements.[1]

Spectroscopic Characterization of Matrix-Isolated this compound

Objective: To identify and characterize the trapped this compound using infrared and UV/Vis spectroscopy.

Apparatus:

  • FTIR spectrometer

  • UV/Vis spectrometer

Protocol:

  • Infrared (IR) Spectroscopy:

    • Record the IR spectrum of the deposited matrix at 10 K.

    • Identify the characteristic vibrational frequencies of this compound as listed in Table 1. The strong band at 1712 cm⁻¹ is indicative of the C=C stretching mode.[1]

  • Ultraviolet/Visible (UV/Vis) Spectroscopy:

    • Record the UV/Vis spectrum of the deposited matrix.

    • Identify the absorption maximum corresponding to the π → π* transition of this compound at approximately 194 nm.[1]

  • Photolysis (Optional):

    • To confirm the identity of this compound, the matrix can be irradiated with a UV lamp (e.g., at λ = 254 nm).

    • Monitor the changes in the IR and UV/Vis spectra. The signals corresponding to this compound should decrease, while new signals corresponding to its rearrangement products, acetic acid and ketene, should appear.[1]

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Synthesis_Pathway Malonic_Acid Malonic Acid Ethene_1_1_diol This compound Malonic_Acid->Ethene_1_1_diol  Δ (400 °C) Flash Vacuum Pyrolysis CO2 CO₂ Malonic_Acid->CO2 Experimental_Workflow cluster_FVP Flash Vacuum Pyrolysis System cluster_Analysis Spectroscopic Analysis Sublimation 1. Sublimation of Malonic Acid Pyrolysis 2. Pyrolysis at 400 °C Sublimation->Pyrolysis Trapping 3. Cryogenic Trapping (10 K with Argon) Pyrolysis->Trapping IR_UVVis 4. IR and UV/Vis Spectroscopy Trapping->IR_UVVis Characterization 5. Identification of This compound IR_UVVis->Characterization

References

Application Notes and Protocols for the Laboratory Generation of Transient Enols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enols are highly reactive and versatile intermediates in organic synthesis, playing a crucial role in a myriad of chemical transformations, including aldol (B89426) reactions, halogenations, and alkylations.[1] Their transient nature, however, often makes their generation and subsequent reaction challenging. This document provides detailed application notes and protocols for the controlled generation of transient enols in a laboratory setting, targeting researchers, scientists, and professionals in drug development. The methodologies covered include classical acid and base catalysis, modern metal-catalyzed approaches, and photochemical methods.

I. Base-Catalyzed Generation of Transient Enolates

Base-catalyzed enolization is one of the most fundamental and widely used methods for generating enolates, the conjugate bases of enols. The choice of base and reaction conditions dictates the concentration and regioselectivity of the enolate formed.

A. Application Notes

Strong, non-nucleophilic bases are essential for the quantitative and irreversible deprotonation of carbonyl compounds to form enolates. Lithium diisopropylamide (LDA) is a common choice due to its strong basicity and steric hindrance, which minimizes nucleophilic attack at the carbonyl carbon.[2][3] The use of aprotic, non-hydroxylic solvents like tetrahydrofuran (B95107) (THF) is crucial to prevent protonation of the generated enolate.

A key consideration in the deprotonation of unsymmetrical ketones is the formation of either the kinetic or thermodynamic enolate.

  • Kinetic Enolate: Favored at low temperatures (e.g., -78 °C) with a sterically hindered base like LDA. The proton is removed from the less substituted and more accessible α-carbon.

  • Thermodynamic Enolate: Favored at higher temperatures (e.g., 0 °C to room temperature) or with a smaller, less hindered base (e.g., NaH or alkoxides), allowing for equilibration to the more stable, more substituted enolate.

B. Experimental Protocol: Generation of a Lithium Enolate using LDA and Trapping with an Electrophile

This protocol describes the generation of the kinetic lithium enolate of 2-methylcyclohexanone (B44802) and its subsequent trapping with benzyl (B1604629) bromide.

Materials:

  • 2-Methylcyclohexanone

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Preparation of LDA Solution:

    • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add anhydrous THF (20 mL) and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq) via syringe.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes to generate the LDA solution.

  • Enolate Formation:

    • In a separate dry, argon-flushed round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) in anhydrous THF (10 mL) and cool to -78 °C.

    • Slowly add the freshly prepared LDA solution to the ketone solution via cannula or syringe.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Trapping with Electrophile:

    • To the enolate solution at -78 °C, add benzyl bromide (1.2 eq) dropwise via syringe.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates completion.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the α-benzylated ketone.

C. Visualization: Base-Catalyzed Enolate Formation and Trapping

G Base-Catalyzed Enolate Formation and Trapping Ketone Ketone Enolate Lithium Enolate (Transient Intermediate) Ketone->Enolate Deprotonation Base Strong Base (LDA) Base->Enolate Product α-Substituted Ketone Enolate->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product G Acid-Catalyzed Enol Formation Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone Protonation Acid Acid (H+) Acid->ProtonatedKetone Enol Enol (Transient Intermediate) ProtonatedKetone->Enol Deprotonation Base Weak Base (e.g., H₂O) Base->Enol Enol->Ketone Tautomerization G Vanadium-Catalyzed Enolate Generation AllenylicAlcohol Allenylic Alcohol VanadiumEnolate Vanadium Enolate (Transient Intermediate) AllenylicAlcohol->VanadiumEnolate 1,3-Transposition VanadiumCatalyst VO(acac)₂ VanadiumCatalyst->VanadiumEnolate Product Aldol Product VanadiumEnolate->Product Aldol Addition Aldehyde Aldehyde Aldehyde->Product G Photochemical Enolate Generation via Wolff Rearrangement DiazoKetone α-Diazoketone Ketene Ketene (Reactive Intermediate) DiazoKetone->Ketene Wolff Rearrangement UVLight UV Light (hν) UVLight->Ketene AmmoniumEnolate Chiral Ammonium Enolate (Transient Intermediate) Ketene->AmmoniumEnolate Trapping ChiralCatalyst Chiral Lewis Base ChiralCatalyst->AmmoniumEnolate Product α-Substituted Product AmmoniumEnolate->Product Reaction Electrophile Electrophile (E+) Electrophile->Product

References

Application Note: Detecting Ethene-1,1-diol Using Rotational Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ethene-1,1-diol, a key transient species and the enol tautomer of acetic acid, is of significant interest in atmospheric chemistry, interstellar chemistry, and as a potential precursor in the formation of biologically relevant molecules.[1] Its high reactivity and transient nature make it a challenging target for experimental characterization. This application note outlines a theoretical and experimental framework for the detection and characterization of this compound in the gas phase using rotational spectroscopy. Due to the current lack of experimental rotational spectra for this compound, this document leverages theoretical calculations for its saturated analog, ethane-1,1-diol, and experimental methodologies successfully applied to its isomer, (Z)-ethene-1,2-diol, to propose a viable detection strategy.

Introduction

Rotational spectroscopy offers unparalleled precision in determining molecular structures in the gas phase, making it an ideal tool for the unambiguous identification of transient and isomeric species.[2] The rotational spectrum of a molecule is exquisitely sensitive to its mass distribution, providing a unique fingerprint based on its principal moments of inertia. For polar molecules like this compound, transitions between quantized rotational states can be observed with high resolution, allowing for the precise determination of rotational constants, centrifugal distortion constants, and dipole moments.[3]

While isomers of C₂H₄O₂, such as acetic acid and methyl formate, have been identified in the interstellar medium through their rotational spectra, this compound remains elusive.[2] This is largely due to the absence of laboratory rotational spectra to guide astronomical searches. This note provides a roadmap for researchers aiming to perform the first gas-phase detection of this compound.

Theoretical Spectroscopic Data

To date, high-level ab initio quantum chemical methods have been employed to calculate the spectroscopic parameters of the most energetically stable conformer of ethane-1,1-diol, the saturated analog of the target molecule.[4][5] These theoretical values are crucial for predicting the transition frequencies of this compound and for providing a starting point for spectral searches. The calculated rotational and centrifugal distortion constants for ethane-1,1-diol, obtained at the CCSD(T) level, are summarized in Table 1.[5] While not identical, the structural similarities suggest that these values can guide initial theoretical models for this compound.

Table 1: Theoretical Spectroscopic Constants for Ethane-1,1-diol

ParameterSymbolCalculated ValueUnit
Rotational Constant AA10235.48MHz
Rotational Constant BB8421.22MHz
Rotational Constant CC5518.34MHz
Centrifugal Distortion DJDJ5.4kHz
Centrifugal Distortion DJKDJK-11.2kHz
Centrifugal Distortion DKDK14.7kHz
Centrifugal Distortion d1d1-1.2kHz
Centrifugal Distortion d2d2-0.3kHz

Data sourced from high-level ab initio quantum chemical calculations.[4][5]

Experimental Protocol

The successful detection of this compound will hinge on a combination of in-situ generation of this transient species and a highly sensitive spectroscopic technique. The following protocol is adapted from methodologies used for other unstable diols, such as (Z)-ethene-1,2-diol.[1][2]

1. Generation of this compound:

This compound is highly unstable and will likely need to be generated in the gas phase immediately prior to spectroscopic probing. A promising method is flash vacuum pyrolysis (FVP) of a suitable precursor.[2] A potential synthetic route could involve the pyrolysis of a molecule that can undergo a retro-Diels-Alder reaction to yield this compound and a stable byproduct. The precursor would be heated to high temperatures (e.g., 750 °C) before being introduced into the spectrometer.[2]

2. Spectroscopic Measurement:

A chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer is well-suited for the detection of transient species due to its high sensitivity and broad bandwidth.[6]

  • Sample Introduction: The pyrolyzed gas mixture is introduced into the high-vacuum chamber of the spectrometer via a supersonic jet expansion. This cools the molecules to a very low rotational temperature (typically < 5 K), simplifying the rotational spectrum by populating only the lowest rotational energy levels.

  • Microwave Excitation: A short, high-power microwave pulse that is linearly swept in frequency (a "chirp") is used to excite the rotational transitions of the molecules in the jet.

  • Detection: Following the excitation pulse, the molecules will emit a free induction decay (FID) signal, which contains the frequencies of all the excited rotational transitions. This FID is detected and digitized.

  • Data Processing: A Fourier transform of the FID yields the frequency-domain rotational spectrum.

3. Spectral Assignment and Analysis:

  • The initial search for rotational transitions will be guided by the theoretically predicted rotational constants for this compound (which can be extrapolated from the ethane-1,1-diol data).

  • Once a set of transitions is identified, they can be fit to a rotational Hamiltonian to determine the experimental rotational constants and centrifugal distortion constants.

  • Confirmation of the identification of this compound can be achieved by observing the spectra of its isotopologues (e.g., by using precursors enriched with ¹³C or ¹⁸O), which will exhibit predictable shifts in their rotational constants.[6]

Logical Workflow for Detection and Characterization

experimental_workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Protocol cluster_analysis Data Analysis and Validation ab_initio Ab Initio Calculations (e.g., CCSD(T)) predict_spectra Predict Rotational Constants and Spectrum ab_initio->predict_spectra Output: A, B, C, Dipole Moment assign_spectra Assign Transitions predict_spectra->assign_spectra Guide Search synthesis Synthesize Precursor pyrolysis Flash Vacuum Pyrolysis of Precursor synthesis->pyrolysis spectroscopy CP-FTMW Spectroscopy pyrolysis->spectroscopy Introduce Transient Species acquire_spectra Acquire Rotational Spectrum spectroscopy->acquire_spectra acquire_spectra->assign_spectra fit_hamiltonian Fit to Rotational Hamiltonian assign_spectra->fit_hamiltonian validate Isotopic Substitution fit_hamiltonian->validate structure Determine Molecular Structure validate->structure Confirm Identification

Caption: A logical workflow for the detection and characterization of this compound.

Signaling Pathway and Logical Relationships

logical_relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs theory Theoretical Calculations spectrometer Rotational Spectroscopy theory->spectrometer Predicts Frequencies precursor Chemical Precursor generation In-Situ Generation (Pyrolysis) precursor->generation generation->spectrometer Transient Molecule spectrum Rotational Spectrum spectrometer->spectrum constants Spectroscopic Constants (A, B, C) spectrum->constants structure Molecular Structure constants->structure

Caption: Relationship between theoretical inputs, experimental processes, and outputs.

Conclusion

The detection of this compound in the gas phase via rotational spectroscopy is a challenging but achievable goal. This application note provides a comprehensive framework, leveraging theoretical predictions for a closely related molecule and proven experimental techniques for a structural isomer, to guide future research in this area. The successful characterization of this compound will provide invaluable data for benchmarking theoretical models, understanding its role in various chemical environments, and enabling its potential detection in the interstellar medium.

References

Application Notes and Protocols: IR and UV/Vis Spectroscopy of Matrix-Isolated Ethene-1,1-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the generation, isolation, and spectroscopic characterization of ethene-1,1-diol, the enol tautomer of acetic acid. The information is based on the first successful spectroscopic identification of this elusive molecule in a cryogenic matrix.

Introduction

This compound is a high-energy tautomer of acetic acid. While keto-enol tautomerism is a fundamental concept in chemistry, the direct spectroscopic characterization of simple enols like this compound has been challenging due to their inherent instability. The use of matrix isolation techniques, where reactive species are trapped in an inert gas at cryogenic temperatures, allows for their stabilization and detailed spectroscopic study. This application note describes the methodology for generating this compound via flash vacuum pyrolysis and its characterization by infrared (IR) and ultraviolet/visible (UV/Vis) spectroscopy.[1]

Data Presentation

The spectroscopic data for this compound, isolated in an argon matrix at 10 K, are summarized below.

Table 1: Infrared (IR) Vibrational Frequencies of Matrix-Isolated this compound [1]

Frequency (cm⁻¹)Assignment
3643O-H stretch
3619O-H stretch
1712C=C stretch
1378CH₂ scissors
1251C-O stretch / O-H bend
1187C-O stretch / O-H bend
989CH₂ wag
843CH₂ twist
623O-H torsion
585O-H torsion

Table 2: Ultraviolet/Visible (UV/Vis) Absorption Data of Matrix-Isolated this compound [1]

Wavelength (λ_max)Transition
194 nmπ → π*

Experimental Protocols

The following protocols are based on the successful generation and characterization of matrix-isolated this compound.[1]

3.1. Generation of this compound via Flash Vacuum Pyrolysis (FVP)

This compound is generated in the gas phase by the thermal decarboxylation of malonic acid.

  • Precursor: Malonic acid (CH₂(COOH)₂)

  • Apparatus: A standard flash vacuum pyrolysis setup is used, consisting of a sublimation oven, a pyrolysis tube (e.g., quartz), and a high-vacuum system.

  • Procedure:

    • Load a sample of malonic acid into the sublimation oven.

    • Heat the pyrolysis tube to 400 °C.

    • Evacuate the system to high vacuum.

    • Sublime the malonic acid by gently heating the oven. The gaseous malonic acid is then passed through the hot pyrolysis tube.

    • The pyrolysis products, including this compound and CO₂, exit the pyrolysis tube and are directed towards the cryogenic matrix isolation setup.

3.2. Matrix Isolation

The gaseous products from the FVP are co-deposited with an excess of an inert gas onto a cryogenic window for spectroscopic analysis.

  • Matrix Gas: Argon (Ar)

  • Cryostat: A closed-cycle helium cryostat is used to cool a spectroscopic window (e.g., CsI) to 10 K.

  • Deposition:

    • The pyrolysis products are mixed with a large excess of argon gas.

    • The gas mixture is deposited onto the cold CsI window over a period of time (e.g., several hours) to form a solid, transparent matrix.

3.3. IR and UV/Vis Spectroscopy

  • IR Spectroscopy:

    • An FTIR spectrometer is used to record the infrared spectrum of the matrix-isolated species.

    • Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a suitable resolution (e.g., 1 cm⁻¹).

  • UV/Vis Spectroscopy:

    • A UV/Vis spectrometer is used to record the electronic absorption spectrum.

    • Spectra are recorded over the relevant wavelength range (e.g., 190-800 nm).

3.4. Photochemistry Experiment

The photochemical behavior of matrix-isolated this compound is studied by irradiating the matrix with UV light.

  • Light Source: A low-pressure mercury lamp or a specific wavelength laser can be used. For the rearrangement to acetic acid and ketene, irradiation at λ = 254 nm is effective.[1]

  • Procedure:

    • Record the initial IR and UV/Vis spectra of the matrix-isolated this compound.

    • Irradiate the matrix with UV light for a defined period.

    • Record the spectra again to observe the disappearance of this compound bands and the appearance of new bands corresponding to the photoproducts (acetic acid and ketene).

    • Repeat the irradiation and spectral acquisition to monitor the progress of the photoreaction.

Visualizations

Experimental_Workflow Experimental Workflow for Matrix Isolation Spectroscopy of this compound cluster_generation Generation cluster_isolation Isolation cluster_analysis Analysis Malonic_Acid Malonic Acid (Precursor) FVP Flash Vacuum Pyrolysis (400 °C) Malonic_Acid->FVP Gas_Phase Gaseous this compound + CO₂ FVP->Gas_Phase Matrix_Deposition Co-deposition with Argon Gas_Phase->Matrix_Deposition Isolated_Diol Matrix-Isolated this compound (10 K) Matrix_Deposition->Isolated_Diol IR_Spec IR Spectroscopy Isolated_Diol->IR_Spec UV_Vis_Spec UV/Vis Spectroscopy Isolated_Diol->UV_Vis_Spec Photochemistry UV Irradiation (λ = 254 nm) Isolated_Diol->Photochemistry

Caption: Experimental workflow for the generation and analysis of this compound.

Photochemical_Rearrangement Photochemical Rearrangement of this compound Ethene_1_1_diol This compound Acetic_Acid Acetic Acid Ethene_1_1_diol->Acetic_Acid hv (254 nm) [1,3]-H shift Ketene Ketene Ethene_1_1_diol->Ketene hv (254 nm) Dehydration

Caption: Photochemical pathways of matrix-isolated this compound upon UV irradiation.

References

Applications of Gem-Diols in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geminal diols, or gem-diols, are organic compounds featuring two hydroxyl groups bonded to the same carbon atom. Often viewed as transient intermediates in the hydration of aldehydes and ketones, their role in synthetic organic chemistry is nuanced and significant. While typically unstable, certain structural features, such as the presence of electron-withdrawing groups, can lead to the formation of stable and isolable gem-diols.[1][2] This stability allows for their utilization as unique building blocks and intermediates in a variety of organic transformations.

These application notes provide an overview of the key applications of gem-diols in organic synthesis, including their role as precursors to stable compounds, and as transient intermediates in oxidation reactions. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these methodologies in a research and development setting.

Application 1: Stable Gem-Diols as Synthetic Precursors - The Case of Isatin (B1672199) Synthesis

Stable gem-diols, such as chloral (B1216628) hydrate (B1144303), serve as valuable starting materials in multi-step syntheses. A classic example is the Sandmeyer isatin synthesis, a robust method for the preparation of isatins, which are important precursors for a wide range of biologically active compounds and dyes.[3][4] In this reaction, the stable gem-diol chloral hydrate reacts with an aniline (B41778) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization to yield the isatin product.[5]

Experimental Protocol: Two-Step Synthesis of Isatin via the Sandmeyer Reaction[3]

This protocol is adapted from Organic Syntheses.

Step 1: Synthesis of Isonitrosoacetanilide

  • In a 5-L round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

  • To this solution, add the following in order:

    • 1300 g of crystallized sodium sulfate.

    • A solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 51.2 g (43 mL, 0.52 mole) of concentrated hydrochloric acid.

    • A solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.

  • Heat the mixture with vigorous stirring to a gentle boil. The isonitrosoacetanilide begins to separate after about 15-20 minutes.

  • Continue boiling for a total of 1-2 minutes after the product begins to separate.

  • Cool the mixture in an ice bath to about 20°C.

  • Filter the precipitated isonitrosoacetanilide and wash it with cold water.

  • The crude product can be used directly in the next step after drying. The yield of crude isonitrosoacetanilide is 105-115 g (85-93%).

Step 2: Cyclization to Isatin

  • In a 1-L round-bottomed flask equipped with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50°C.

  • Add 75 g (0.46 mole) of dry isonitrosoacetanilide to the sulfuric acid at a rate that maintains the temperature between 60°C and 70°C. Use external cooling to control the temperature.

  • After the addition is complete, heat the solution to 80°C and maintain this temperature for 10 minutes to complete the reaction.

  • Pour the reaction mixture onto 4 L of crushed ice and allow it to stand for several hours, preferably overnight.

  • Filter the precipitated crude isatin, wash it with cold water until the washings are no longer acidic, and then wash with a small amount of alcohol.

  • The yield of crude isatin is 60-65 g (87-94%).

Data Presentation
ReactantMolesProductYield (%)Reference
Aniline0.5Isonitrosoacetanilide85-93[3]
Isonitrosoacetanilide0.46Isatin87-94[3]

Logical Workflow for Isatin Synthesis

Sandmeyer_Isatin_Synthesis cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product Aniline Aniline Isonitrosoacetanilide Isonitrosoacetanilide Aniline->Isonitrosoacetanilide ChloralHydrate Chloral Hydrate (gem-diol) ChloralHydrate->Isonitrosoacetanilide Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isonitrosoacetanilide Isatin Isatin Isonitrosoacetanilide->Isatin H₂SO₄, Δ

Caption: Workflow for the Sandmeyer synthesis of isatin.

Application 2: Gem-Diols as Intermediates in the Oxidation of Aldehydes to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. In aqueous or protic media, this oxidation often proceeds through a gem-diol intermediate. The aldehyde exists in equilibrium with its corresponding hydrate, the gem-diol, which is then oxidized to the carboxylic acid.[6][7] While the gem-diol is typically not isolated, its formation is a key mechanistic step. Various oxidizing agents can be employed for this transformation, with milder and more selective reagents being the focus of modern synthetic methods.

Experimental Protocol: Pinnick Oxidation of an Aldehyde to a Carboxylic Acid[8][9]

The Pinnick oxidation is a highly efficient and mild method for the oxidation of aldehydes to carboxylic acids, notable for its tolerance of a wide range of functional groups.

  • To a solution of the aldehyde (1.0 mmol) in tert-butanol (B103910) (10 mL) and 2-methyl-2-butene (B146552) (5.0 mmol, 5 equiv.) at room temperature, add a solution of sodium chlorite (B76162) (1.5 mmol, 1.5 equiv.) and sodium dihydrogen phosphate (B84403) (1.5 mmol, 1.5 equiv.) in water (5 mL).

  • Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (10 mL).

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carboxylic acid.

Data Presentation
Aldehyde SubstrateOxidizing SystemSolventYield (%)Reference
Various aliphatic & aromaticNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂OHigh[8]
α,β-unsaturated aldehydesNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂OHigh[9]
BenzaldehydeOxoneDMF>95[10]
Various aldehydes(PhSe)₂, H₂O₂H₂O85-98[11]

Signaling Pathway: Aldehyde Oxidation via a Gem-Diol Intermediate

Aldehyde_Oxidation Aldehyde Aldehyde (R-CHO) GemDiol gem-Diol Intermediate (R-CH(OH)₂) Aldehyde->GemDiol + H₂O (Hydration) GemDiol->Aldehyde - H₂O (Dehydration) CarboxylicAcid Carboxylic Acid (R-COOH) GemDiol->CarboxylicAcid [Oxidant]

Caption: Oxidation of an aldehyde to a carboxylic acid via a gem-diol intermediate.

Application 3: Controlled Oxidation to Aldehydes - Avoiding Gem-Diol Formation and Overoxidation

In contrast to the synthesis of carboxylic acids, the selective oxidation of primary alcohols to aldehydes requires conditions that prevent overoxidation. This is often achieved by avoiding aqueous conditions that would favor the formation of the gem-diol intermediate, which is more readily oxidized. The Swern oxidation is a classic example of a mild and highly selective method for this transformation.[12][13]

Experimental Protocol: Swern Oxidation of a Primary Alcohol to an Aldehyde[14][15]
  • To a solution of oxalyl chloride (1.1 mmol) in dichloromethane (B109758) (5 mL) at -78°C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 mmol) in dichloromethane (2 mL) dropwise.

  • Stir the mixture for 10 minutes at -78°C.

  • Add a solution of the primary alcohol (1.0 mmol) in dichloromethane (5 mL) dropwise, ensuring the temperature remains below -60°C.

  • Stir the reaction mixture for 30 minutes at -78°C.

  • Add triethylamine (B128534) (5.0 mmol) dropwise and stir for an additional 30 minutes at -78°C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Data Presentation
Alcohol SubstrateReagentsSolventYield (%)Reference
Primary Alcohols(COCl)₂, DMSO, Et₃NCH₂Cl₂High[13][14]
Secondary Alcohols(COCl)₂, DMSO, Et₃NCH₂Cl₂High[13][14]

Logical Relationship: Selective Alcohol Oxidation

Selective_Oxidation PrimaryAlcohol Primary Alcohol (R-CH₂OH) Aldehyde Aldehyde (R-CHO) PrimaryAlcohol->Aldehyde Mild Oxidation (e.g., Swern) GemDiol gem-Diol (R-CH(OH)₂) Aldehyde->GemDiol + H₂O (Aqueous Conditions) CarboxylicAcid Carboxylic Acid (R-COOH) Aldehyde->CarboxylicAcid Overoxidation (Strong Oxidant) GemDiol->CarboxylicAcid [Oxidant]

Caption: Selective oxidation of a primary alcohol to an aldehyde, avoiding overoxidation.

Conclusion

While often considered fleeting intermediates, gem-diols play a crucial and versatile role in modern organic synthesis. Their stability can be harnessed for the construction of complex heterocyclic systems, as demonstrated by the Sandmeyer isatin synthesis. Furthermore, understanding their transient formation is key to controlling the outcome of oxidation reactions, enabling the selective synthesis of either aldehydes or carboxylic acids. The protocols and data presented herein provide a practical foundation for the application of gem-diol chemistry in a variety of synthetic endeavors.

References

Probing the Fleeting: Advanced Experimental Setups for Studying Unstable Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of unstable molecules, including reactive intermediates, excited states, and other transient species, is fundamental to understanding reaction mechanisms, designing novel catalysts, and developing new therapeutic agents. These species are characterized by their short lifetimes, making their detection and characterization a significant experimental challenge. This document provides detailed application notes and protocols for three powerful techniques used to investigate unstable molecules: Matrix Isolation Spectroscopy, Flow Chemistry, and Transient Absorption Spectroscopy.

Matrix Isolation Spectroscopy: Trapping and Interrogating Reactive Species

Matrix isolation is a technique that allows for the study of highly reactive and unstable chemical species by trapping them within a cryogenic, inert matrix, typically a noble gas like argon. This method enables the examination of substances that are difficult to analyze under normal conditions due to their high reactivity or short lifespans. By cooling the matrix to extremely low temperatures, often near absolute zero, the chemical species are effectively isolated, preventing them from reacting with one another or decomposing.

Core Principles

The fundamental principle of matrix isolation is to rapidly cool and deposit a gaseous mixture of the molecule of interest and a large excess of an inert matrix gas onto a cryogenic surface. This process traps individual molecules of the analyte within the solid matrix, preventing diffusion and subsequent reactions. Once isolated, the trapped species can be studied using various spectroscopic techniques, most commonly Fourier-transform infrared (FTIR) spectroscopy.[1] The inert environment and low temperature minimize perturbations to the molecule's structure, providing a near-gas-phase spectrum.[2]

Experimental Protocol
  • Sample Preparation: The sample containing the precursor to the unstable molecule is vaporized. For solid or liquid samples, this is typically achieved by gentle heating in a Knudsen cell or by laser ablation. Gaseous samples can be directly mixed with the matrix gas.

  • Matrix Gas Selection: Argon is the most common matrix gas due to its inertness and optical transparency over a wide spectral range.[3] Other noble gases (Ne, Kr, Xe) or nitrogen can also be used depending on the specific requirements of the experiment.

  • Deposition: The gaseous mixture of the sample and matrix gas (typically in a ratio of 1:1000 or greater) is directed towards a cryogenic window (e.g., CsI or BaF₂) cooled by a closed-cycle helium cryostat to temperatures as low as 10 K.[1][4] The deposition rate is carefully controlled to ensure the formation of a clear, amorphous solid matrix.

  • Generation of Unstable Species: Unstable molecules can be generated in situ within the matrix by photolysis of a stable precursor.[1] This is achieved by irradiating the deposited matrix with UV or visible light from a laser or a high-pressure arc lamp.

  • Spectroscopic Analysis: An FTIR spectrometer is used to record the infrared spectrum of the isolated species. Spectra are typically recorded before and after photolysis to identify the newly formed unstable molecules by comparing the experimental spectra with theoretical predictions from quantum chemical calculations.[1]

Data Presentation
ParameterTypical ValueApplication
Temperature4 - 20 KTrapping of highly reactive species
Matrix GasAr, Ne, N₂Inert environment for spectroscopy
Analyte:Matrix Ratio1:1000 - 1:10,000Ensures isolation of individual molecules
Deposition Rate1 - 10 mmol/hourFormation of a clear, solid matrix
Spectroscopic TechniqueFTIR, UV-Vis, EPRCharacterization of molecular structure and electronic states

Matrix_Isolation_Workflow cluster_prep Sample Preparation cluster_deposition Deposition cluster_generation Generation cluster_analysis Analysis Vaporization Vaporization of Precursor Mixing Mixing with Matrix Gas Vaporization->Mixing Gaseous Precursor Deposition Co-deposition onto Cryogenic Window (10 K) Mixing->Deposition Sample/Matrix Mixture Photolysis In situ Photolysis (UV/Vis) Deposition->Photolysis Trapped Precursor Spectroscopy Spectroscopic Analysis (FTIR) Photolysis->Spectroscopy Trapped Unstable Molecule

Workflow for Matrix Isolation Spectroscopy.

Flow Chemistry: Taming Reactive Intermediates in Continuous Flow

Flow chemistry offers a powerful alternative to traditional batch synthesis for handling unstable intermediates.[5] By performing reactions in a continuous flow system, highly reactive species can be generated and consumed in situ, minimizing their accumulation and the associated hazards.[6] The precise control over reaction parameters such as temperature, pressure, and residence time allows for the safe and efficient study and utilization of these transient molecules.[7]

Core Principles

In a flow chemistry setup, reagents are continuously pumped from reservoirs, mixed at a specific point, and then flowed through a reactor where the reaction occurs.[7] The short residence time within the reactor minimizes the decomposition of unstable intermediates.[6] The output of the reactor can be directly coupled to analytical instruments for real-time monitoring or directed to a subsequent reaction step. This approach is particularly beneficial for reactions involving highly exothermic processes or toxic and explosive intermediates.[5]

Experimental Protocol
  • System Setup: A typical flow chemistry system consists of pumps (e.g., syringe or HPLC pumps) to deliver reagents, a mixing unit (e.g., a T-mixer or a static mixer), a reactor (e.g., a heated or cooled coil or a microreactor), and a back-pressure regulator to control the system pressure.[7]

  • Reagent Preparation: Stock solutions of the reactants are prepared in suitable solvents. The concentrations are chosen to achieve the desired stoichiometry based on the flow rates of the individual pumps.

  • Parameter Optimization: The flow rates of the pumps are set to control the residence time in the reactor. The temperature of the reactor is controlled using a heating or cooling system. These parameters are optimized to maximize the yield of the desired product and minimize the formation of byproducts.

  • Reaction Execution: The pumps are started to initiate the flow of reagents. The system is allowed to reach a steady state, which can be monitored using an in-line analytical technique such as UV-Vis spectroscopy.

  • Product Collection and Analysis: The product stream is collected at the outlet of the system. The collected samples are then analyzed offline using techniques like NMR, mass spectrometry, or chromatography to determine the conversion and yield.

Data Presentation
ParameterTypical Value RangeApplication
Flow Rate0.01 - 10 mL/minControl of residence time and stoichiometry
Residence TimeSeconds to minutesHandling of fast reactions and unstable intermediates
Temperature-78 to 300 °COptimization of reaction kinetics and selectivity
Pressure1 - 100 barSuperheating solvents, handling gaseous reagents
Reactor VolumeMicroliters to millilitersScalability from discovery to production

Flow_Chemistry_Setup cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_analysis Analysis & Collection ReagentA Reagent A (Pump) Mixer Mixing Point ReagentA->Mixer ReagentB Reagent B (Pump) ReagentB->Mixer Reactor Flow Reactor (Controlled T, P) Mixer->Reactor Reaction Mixture BPR Back-Pressure Regulator Reactor->BPR Product Stream Analysis Online Analysis (e.g., UV-Vis) BPR->Analysis Collection Product Collection Analysis->Collection

Schematic of a Flow Chemistry Setup.

Transient Absorption Spectroscopy: Capturing Molecular Dynamics in Real-Time

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a powerful pump-probe technique used to study the dynamics of short-lived excited states and reaction intermediates.[5][8] It provides information on the electronic and structural properties of these transient species on timescales ranging from femtoseconds to seconds.[8][9]

Core Principles

In a TA experiment, a short, intense "pump" laser pulse excites the sample, creating a population of molecules in an excited state.[10] A second, weaker "probe" pulse, with a variable time delay relative to the pump pulse, is passed through the sample.[10] The probe beam's absorption is measured, and the difference in absorbance with and without the pump pulse is recorded as a function of wavelength and time delay. This differential absorbance, ΔA, provides a spectral fingerprint of the transient species and allows for the determination of their formation and decay kinetics.[5][10]

Experimental Protocol
  • Sample Preparation: The sample is dissolved in a suitable solvent and placed in a cuvette. The concentration is adjusted to have a sufficient optical density at the pump and probe wavelengths.

  • Pump-Probe Setup: A laser system generates both the pump and probe pulses. The pump pulse is typically a high-energy pulse at a wavelength that is strongly absorbed by the sample. The probe pulse is often a broadband white-light continuum, allowing for the simultaneous measurement of the transient absorption spectrum over a wide wavelength range.[9]

  • Time Delay Control: The time delay between the pump and probe pulses is controlled by varying the optical path length of one of the beams using a motorized delay stage.[10]

  • Data Acquisition: For each time delay, the absorption spectrum of the probe is recorded with and without the pump pulse. The difference between these two spectra gives the transient absorption spectrum (ΔA). This process is repeated for a range of time delays to construct a two-dimensional map of ΔA as a function of wavelength and time.[10]

  • Data Analysis: The kinetic traces at specific wavelengths are analyzed to determine the lifetimes of the transient species. Global analysis of the entire dataset can be used to identify the number of distinct transient species and their individual spectra.

Data Presentation
ParameterTypical Value RangeApplication
Time ResolutionFemtoseconds to secondsStudy of ultrafast processes to slow reactions
Pump WavelengthUV to NIRSelective excitation of the molecule of interest
Probe WavelengthUV to NIR (often broadband)Spectral characterization of transient species
Pump EnergyMicrojoules to millijoulesControl of the excited state population
DetectionSpectrometer with CCD or photodiode arrayWavelength-resolved detection of absorbance changes

TA_Spectroscopy_Principle cluster_excitation Excitation cluster_probing Probing cluster_detection Detection Pump Pump Pulse (Excitation) Sample Sample Pump->Sample Detector Spectrometer/ Detector Sample->Detector Delay Variable Time Delay (Δt) Delay->Sample Probe Probe Pulse Probe->Delay Result ΔA(λ, t) Detector->Result

Principle of Transient Absorption Spectroscopy.

References

Application Note: Using Mass Spectrometry for the Elusive Ethene-1,1-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethene-1,1-diol, the enol tautomer of acetic acid, is a molecule of significant interest in organic chemistry and potentially in prebiotic chemistry.[1][2][3][4] However, its inherent instability presents a formidable challenge for direct characterization using conventional analytical techniques.[5] This application note explores the complexities of using mass spectrometry to identify this compound, outlines a hypothetical protocol for its in-situ generation and analysis, and provides guidance on interpreting the potential mass spectral data.

This compound readily tautomerizes to its more stable keto form, acetic acid. This process is so rapid under normal conditions that the enol form is exceptionally difficult to isolate and study.[5] Spectroscopic identification has been achieved only under highly specialized conditions, such as flash vacuum pyrolysis of precursors like malonic acid, followed by trapping the products in an inert gas matrix at extremely low temperatures (e.g., 10 K).[1][3][4]

Challenges in Mass Spectrometric Analysis

Standard mass spectrometry techniques are generally not suitable for the direct analysis of this compound due to its transient nature.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds.[6][7][8][9] However, the elevated temperatures required for the gas chromatography inlet and column would instantaneously convert this compound to acetic acid, meaning only the keto tautomer would be detected.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[10] While gentler than GC-MS, the process of preparing a solution of this compound for infusion into an ESI source would provide ample opportunity for tautomerization in the solvent.

Therefore, successful mass spectrometric identification of this compound necessitates an experimental setup where it is generated in the gas phase and immediately introduced into the high-vacuum environment of the mass spectrometer, minimizing the time for tautomerization.

Hypothetical Protocol for In-situ Generation and Analysis by Pyrolysis-Tandem Mass Spectrometry

This protocol describes a conceptual, non-routine experimental setup for the generation and immediate analysis of this compound. This method would require specialized equipment, including a pyrolysis inlet coupled directly to a mass spectrometer.

Objective: To generate this compound in the gas phase via flash vacuum pyrolysis of a suitable precursor and analyze the resulting products using a soft ionization tandem mass spectrometer.

Materials:

  • Precursor: Malonic acid (solid)

  • Tandem mass spectrometer with a soft ionization source (e.g., chemical ionization or photoionization)

  • High-vacuum system

  • Flash vacuum pyrolysis inlet capable of reaching temperatures up to 400°C, coupled directly to the mass spectrometer's ion source.

Methodology:

  • System Preparation:

    • Ensure the pyrolysis inlet is clean and properly installed at the ion source of the mass spectrometer.

    • Evacuate the entire system to a high vacuum to minimize collisions with background molecules that could induce tautomerization.

  • Sample Introduction:

    • A small amount of solid malonic acid is placed in the pyrolysis probe.

    • The probe is inserted into the pyrolysis inlet.

  • In-situ Generation:

    • The pyrolysis probe is rapidly heated to 400°C. At this temperature, malonic acid is known to decarboxylate to form this compound.[1][3]

    • The gaseous products from the pyrolysis are immediately drawn into the ion source of the mass spectrometer.

  • Ionization:

    • Employ a soft ionization technique, such as low-energy chemical ionization or single-photon ionization, to minimize fragmentation of the parent molecule.

  • Mass Analysis:

    • Acquire full scan mass spectra to identify the molecular ion of this compound (m/z 60.021).

    • Perform tandem mass spectrometry (MS/MS) on the ion at m/z 60 to obtain a characteristic fragmentation pattern.

Expected Mass Spectra and Data Presentation

The key to identifying this compound is to differentiate its mass spectrum from that of its tautomer, acetic acid, which has the same molecular weight. The fragmentation patterns will be crucial for this distinction.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound and Acetic Acid

AnalyteMolecular FormulaCalculated m/z (M+)Key Fragments (Hypothetical)Expected m/z of Fragments
This compoundC₂H₄O₂60.02113[M-H₂O]+, [M-CO]+42.01057, 32.02622
Acetic AcidC₂H₄O₂60.02113[M-CH₃]+, [M-COOH]+45.02863, 15.02347

Data Interpretation

  • Molecular Ion: The presence of a peak at m/z 60.021 would indicate the presence of a C₂H₄O₂ species. High-resolution mass spectrometry is essential to confirm the elemental composition.

  • Fragmentation Pattern: The MS/MS fragmentation pattern is the most critical piece of evidence.

    • This compound: The structure H₂C=C(OH)₂ would be expected to lose water (H₂O) or carbon monoxide (CO) upon fragmentation.

    • Acetic Acid: The structure CH₃COOH would characteristically lose a methyl group (CH₃) or a carboxyl group (COOH).

    • The observation of fragments unique to one tautomer would provide strong evidence for its presence.

Experimental Workflow Diagram

workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis In-situ Generation and MS Analysis cluster_data Data Interpretation prep Load Malonic Acid into Pyrolysis Probe pyrolysis Flash Vacuum Pyrolysis (400°C) prep->pyrolysis ionization Soft Ionization (CI or PI) pyrolysis->ionization ms1 Full Scan MS (Identify m/z 60) ionization->ms1 ms2 Tandem MS (Fragment m/z 60) ms1->ms2 interpretation Analyze Fragmentation Pattern ms2->interpretation differentiation Differentiate from Acetic Acid interpretation->differentiation

References

Application Notes and Protocols for Studying Keto-Enol Equilibria by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry and is crucial in understanding reaction mechanisms, stereochemistry, and the biological activity of various molecules, including active pharmaceutical ingredients.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-invasive analytical technique that allows for the direct observation and quantification of both keto and enol tautomers in solution.[3] The interconversion between the two forms is often slow on the NMR timescale, enabling the acquisition of distinct signals for each tautomer.[4][5][6] This application note provides a detailed protocol for the study of keto-enol equilibria using ¹H NMR spectroscopy, including sample preparation, data acquisition, and analysis to determine equilibrium constants and thermodynamic parameters.

Principle of the Method

The quantitative determination of keto-enol equilibria by ¹H NMR is based on the difference in the chemical environments of the protons in the keto and enol forms. This results in distinct chemical shifts for specific protons in each tautomer. For instance, in a typical β-dicarbonyl compound, the methylene (B1212753) protons (-CH2-) of the keto form will have a different chemical shift than the vinylic proton (-CH=) of the enol form.[6][7]

By integrating the signals corresponding to the keto and enol forms, the relative concentrations of each tautomer can be determined. The equilibrium constant (Keq) is then calculated as the ratio of the concentration of the enol form to the keto form.[4][5]

Keq = [Enol] / [Keto]

Furthermore, by performing the NMR analysis at different temperatures, the thermodynamic parameters of the equilibrium (enthalpy change, ΔH°, and entropy change, ΔS°) can be determined using the van't Hoff equation.[6][8]

Experimental Protocols

This section outlines the key experimental procedures for studying the keto-enol equilibrium of a model compound, such as acetylacetone (B45752) (2,4-pentanedione) or ethyl acetoacetate.

Materials and Reagents
  • Compound of interest: e.g., Acetylacetone (purified)

  • NMR Solvents: A range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD, D₂O).[2]

  • Internal Standard (optional): Tetramethylsilane (TMS) for referencing chemical shifts.

  • NMR tubes: High-precision 5 mm NMR tubes.

Sample Preparation
  • Solution Preparation: Prepare solutions of the compound of interest in the chosen deuterated solvents at a known concentration (typically 10-50 mM). It is important to use dilute solutions to minimize intermolecular interactions that could affect the equilibrium.[7]

  • Equilibration: Allow the solutions to equilibrate at the desired temperature for a sufficient amount of time before NMR analysis. The time required for equilibration can vary depending on the compound and the solvent.

  • Transfer to NMR Tube: Transfer the equilibrated solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

  • Addition of Internal Standard: If not already present in the solvent, add a small amount of TMS to each NMR tube for chemical shift referencing.

NMR Data Acquisition
  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

  • Tuning and Shimming: Tune and shim the probe for each sample to ensure optimal spectral resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration. A typical value is 10-30 seconds.

    • Spectral Width: Set a spectral width that encompasses all the signals of interest.

  • Temperature Control: For variable temperature experiments, allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring the spectrum.[6] Record spectra at a minimum of 3-4 different temperatures to obtain reliable thermodynamic data.[6]

Data Processing and Analysis
  • Fourier Transformation and Phasing: Apply Fourier transformation to the acquired free induction decay (FID) and carefully phase the resulting spectrum.

  • Baseline Correction: Perform a baseline correction to ensure accurate integration.

  • Integration: Integrate the distinct and well-resolved signals corresponding to the keto and enol tautomers. For example, in acetylacetone, integrate the methylene protons (-CH₂-) for the keto form and the vinylic proton (-CH=) for the enol form.[7]

  • Calculation of Equilibrium Constant (Keq):

    • Let I_keto be the integral of a signal from the keto form corresponding to N_keto protons.

    • Let I_enol be the integral of a signal from the enol form corresponding to N_enol protons.

    • The molar ratio is given by: ([Enol]/[Keto]) = (I_enol / N_enol) / (I_keto / N_keto)

    • Therefore, Keq = ([Enol]/[Keto])

  • Thermodynamic Analysis (Van't Hoff Plot):

    • Plot ln(Keq) versus 1/T (where T is the temperature in Kelvin).

    • The relationship is described by the van't Hoff equation: ln(Keq) = -ΔH°/RT + ΔS°/R

    • The slope of the plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, where R is the gas constant (8.314 J/mol·K).[8] From this, ΔH° and ΔS° can be calculated. The Gibbs free energy change (ΔG°) can then be determined using the equation: ΔG° = ΔH° - TΔS°.[6]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Equilibrium Constants for Acetylacetone in Various Solvents at Room Temperature

SolventDielectric ConstantKeq ([Enol]/[Keto])% Enol
CCl₄2.244.882.8%
CDCl₃4.814.080.0%
Acetone-d₆20.71.254.5%
DMSO-d₆46.70.637.5%
D₂O78.50.19.1%

Table 2: Temperature Dependence of Keq for Ethyl Acetoacetate in CDCl₃

Temperature (K)1/T (K⁻¹)Keqln(Keq)
2980.003350.0992-2.311
3080.003250.0850-2.465
3180.003140.0730-2.617
3280.003050.0630-2.765

Mandatory Visualizations

Diagrams are essential for illustrating experimental workflows and logical relationships.

Keto_Enol_Equilibrium cluster_Keto Keto Tautomer cluster_Enol Enol Tautomer Keto Keto Form (-CH2- group) Enol Enol Form (-CH= group) Keto->Enol Tautomerization

Caption: Keto-enol tautomeric equilibrium.

NMR_Workflow A Sample Preparation (Compound in Deuterated Solvent) B NMR Data Acquisition (¹H NMR Spectrum) A->B C Data Processing (Phasing, Baseline Correction) B->C D Signal Integration (Keto and Enol Peaks) C->D E Calculation of Keq ([Enol]/[Keto]) D->E F Thermodynamic Analysis (Van't Hoff Plot) E->F Variable Temperature Data G Determination of ΔH°, ΔS°, ΔG° F->G

Caption: Experimental workflow for NMR analysis of keto-enol equilibria.

Factors Influencing Keto-Enol Equilibria

Several factors can influence the position of the keto-enol equilibrium, and NMR is an excellent tool to study these effects.

  • Solvent Polarity: As a general trend, more polar solvents tend to favor the more polar keto form, while non-polar solvents favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding.[6]

  • Temperature: The effect of temperature on the equilibrium is dictated by the enthalpy of the reaction. If the enolization is endothermic (ΔH° > 0), an increase in temperature will shift the equilibrium towards the enol form. Conversely, if it is exothermic (ΔH° < 0), an increase in temperature will favor the keto form.

  • Substituent Effects: Electron-withdrawing groups attached to the α-carbon can increase the acidity of the α-protons, thereby favoring the enol form.[9] Conversely, electron-donating groups can destabilize the enol form.

Conclusion

NMR spectroscopy is an indispensable tool for the qualitative and quantitative study of keto-enol equilibria. The detailed protocols and data analysis methods outlined in this application note provide a robust framework for researchers in academia and the pharmaceutical industry to investigate the tautomeric behavior of molecules of interest. Understanding these equilibria is critical for predicting chemical reactivity, stability, and biological function.

References

Application Notes and Protocols: Synthesis of Diols via Formose Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formose reaction, first described by Aleksandr Butlerov in 1861, is a self-catalyzed process that produces a complex mixture of sugars and polyols from formaldehyde (B43269).[1][2] While traditionally known for its role in prebiotic chemistry and the synthesis of a wide array of carbohydrates, recent research has focused on directing the reaction's selectivity towards the synthesis of specific, high-value diols such as ethylene (B1197577) glycol and glycerol. These diols are crucial building blocks in various industrial applications, including the production of polymers, antifreezes, and pharmaceuticals.

These application notes provide detailed protocols for the selective synthesis of diols using the formose reaction, with a particular focus on the use of heterogeneous catalysts like fumed silica (B1680970). The influence of key reaction parameters such as pH and solvent on product distribution is also discussed.

Reaction Mechanisms and Pathways

The formose reaction proceeds through a complex network of aldol (B89426) additions, isomerizations, and retro-aldol reactions. The initial and slowest step is the dimerization of formaldehyde to form glycolaldehyde.[2] This is followed by a series of reactions that build up larger sugar molecules. By carefully controlling the reaction conditions and catalyst selection, it is possible to favor the formation of smaller diols.

Formose_Reaction_Pathway formaldehyde Formaldehyde (CH₂O) glycolaldehyde Glycolaldehyde (C₂H₄O₂) formaldehyde->glycolaldehyde Dimerization (slow) glyceraldehyde Glyceraldehyde (C₃H₆O₃) glycolaldehyde->glyceraldehyde + Formaldehyde (Aldol Addition) dihydroxyacetone Dihydroxyacetone (C₃H₆O₃) glyceraldehyde->dihydroxyacetone Isomerization higher_sugars Higher Sugars and Polyols glyceraldehyde->higher_sugars + Formaldehyde / Other Sugars dihydroxyacetone->higher_sugars + Formaldehyde / Other Sugars

Caption: General reaction pathway of the formose reaction.

Experimental Protocols

Protocol 1: Selective Synthesis of Ethylene Glycol using Fumed Silica Catalyst in Aqueous Solution

This protocol describes the synthesis of ethylene glycol from formaldehyde using a fumed silica (Aerosil) catalyst in an aqueous medium. The pH is a critical parameter for controlling the selectivity towards ethylene glycol.[3][4]

Materials:

  • Formaldehyde solution (formalin, 37 wt% in H₂O)

  • Fumed silica (Aerosil)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (6 M)

  • Methanol (B129727)

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer with heating mantle

  • pH meter

  • Condenser

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a 250 mL three-necked flask, add 23 mL of formaldehyde solution and 200 mL of deionized water.[4]

  • Equip the flask with a magnetic stirrer, a condenser, and a pH electrode.

  • Heat the solution to 60°C with stirring.[4]

  • Adjust the pH of the solution to the desired value (e.g., 7.6 for higher ethylene glycol selectivity) by the dropwise addition of 2 M NaOH solution.[3][4]

  • Add 0.17 g of fumed silica catalyst to the reaction mixture to initiate the reaction.[4][5]

  • Maintain the reaction at 60°C under a nitrogen atmosphere.[5]

  • Take aliquots of the reaction mixture at specific time intervals for analysis.

  • Quench the reaction in the aliquots by adding 6 M HCl.[5]

  • Remove the solvent from the quenched aliquots using a rotary evaporator.[5]

  • Extract the products with methanol and analyze by GC-MS.[5]

Protocol 2: Synthesis of Ethylene Glycol in Methanolic Medium

This protocol outlines the synthesis of ethylene glycol in a non-aqueous, methanolic medium, which can influence the reaction's efficiency and product distribution.[6][7]

Materials:

  • Formaldehyde solution (formalin, 37 wt% in H₂O)

  • Methanol

  • Fumed silica (Aerosil)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer with heating mantle

  • pH meter

  • Condenser

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a 250 mL three-necked flask, combine 100 mL of methanol and 11 mL of aqueous formaldehyde solution.[6]

  • Heat the mixture to 60°C with stirring.[6]

  • Adjust the pH to 10.6 using a 2 M NaOH solution.[6][7]

  • Add 0.08 g of fumed silica catalyst to start the reaction.[6]

  • At specific time intervals, collect 5 mL samples of the reaction mixture.[6]

  • Dry the samples in a rotary evaporator to obtain a white solid.[6]

  • Dissolve the solid residue in 5 mL of methanol for analysis.[6]

  • Analyze the samples using gas chromatography/mass spectrometry.[6]

Data Presentation

The following tables summarize the quantitative data on the synthesis of diols via the formose reaction under different conditions.

Table 1: Effect of pH on Ethylene Glycol and Glyceraldehyde Production in Aqueous Solution with Fumed Silica Catalyst [3]

pHRelative Ethylene Glycol ProductionRelative Glyceraldehyde Production
7.6HighLow
8.6DecreasedIncreased
9.3Further DecreasedFurther Increased

Table 2: Ethylene Glycol Concentration over Time in Methanolic Medium [7]

Reaction Time (min)Ethylene Glycol Concentration (mmol/dL)
30~0.2
60~0.4
90~0.5

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of diols from the formose reaction.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis reagents Mix Formaldehyde, Solvent, and Catalyst reaction Heat and Stir at Controlled pH reagents->reaction sampling Collect Aliquots at Time Intervals reaction->sampling quench Quench Reaction sampling->quench extraction Solvent Evaporation and Product Extraction quench->extraction gcms GC-MS Analysis extraction->gcms

Caption: Workflow for diol synthesis and analysis.

Conclusion

The formose reaction, when carefully controlled, can be a valuable tool for the selective synthesis of diols from a simple C1 feedstock. The use of heterogeneous catalysts like fumed silica, along with precise control of reaction parameters such as pH and solvent, allows for the targeted production of ethylene glycol and other diols. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize the synthesis of diols for various applications in the chemical and pharmaceutical industries. Further research into novel catalysts and reaction conditions may lead to even greater selectivity and yield of desired diol products.

References

Catalytic Applications of Geminal Diols and Their Surrogates in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic reactivity of geminal diols, often transient intermediates in the hydration of carbonyl compounds, has spurred the development of stable surrogates and related diol systems for catalytic applications in organic synthesis. This document provides detailed application notes and experimental protocols for key reactions where geminal diol analogs and chiral vicinal diols serve as powerful catalysts, particularly in the realm of asymmetric synthesis. The focus is on silanediols, as stable isosteres of geminal diols, and the widely used chiral biaryl diols (BINOL, VANOL, and VAPOL) which act as potent chiral ligands and organocatalysts.

Silanediols: Stable Geminal Diol Surrogates as Hydrogen Bond Donor Catalysts

Silanediols, featuring two hydroxyl groups attached to a silicon atom, are stable analogs of geminal diols and have emerged as effective hydrogen bond donor catalysts.[1] Their enhanced acidity and well-defined geometry make them suitable for activating electrophiles towards nucleophilic attack.[2]

Application: Asymmetric N-acyl Mannich Reaction

Silanediol (B1258837) catalysts have been successfully employed in the enantioselective N-acyl Mannich reaction, a key carbon-carbon bond-forming reaction for the synthesis of chiral β-amino carbonyl compounds.[1]

Reaction Scheme:

CatalystSubstrate 1 (Imine)Substrate 2 (Nucleophile)Yield (%)ee (%)Reference
Chiral SilanediolN-acylisoquinolinium ionSilyl (B83357) ketene (B1206846) acetal (B89532)up to 85up to 12[3]
(R)-Tetraphenyl-substituted silanediolN-acylisoquinolinium ionSilyl ketene acetal-up to 78[4]
  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve isoquinoline (B145761) (1.0 equiv.) in the specified solvent (e.g., CH₂Cl₂).

  • Cool the solution to 0 °C.

  • Add 2,2,2-trichloroethoxycarbonyl chloride (1.1 equiv.) to the solution.

  • Allow the reaction mixture to warm to 20 °C and stir for 30 minutes to form the N-acylisoquinolinium salt in situ.

  • Add the chiral silanediol catalyst (typically 5-10 mol%).

  • Add the silyl ketene acetal (1.2 equiv.) dropwise.

  • Stir the reaction at the specified temperature (e.g., -55 °C to room temperature) and monitor by TLC until completion.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Application: Chromenone Functionalization

Silanediols can catalyze the enantioselective addition of nucleophiles to chromenones, providing access to chiral flavonoid derivatives.[1]

Reaction Scheme:

CatalystSubstrate 1 (Electrophile)Substrate 2 (Nucleophile)Yield (%)ee (%)Reference
Chiral SilanediolBenzopyrylium triflateSilyl ketene acetal-nearly 80[4]
  • To a flame-dried reaction vessel under an inert atmosphere, add the chromenone substrate (1.0 equiv.) and the chiral silanediol catalyst (5-10 mol%) in a suitable solvent (e.g., toluene).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the silyl ketene acetal (1.2 equiv.) dropwise.

  • Stir the reaction mixture at that temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

Chiral Vicinal Diols: Workhorses of Asymmetric Catalysis

Axially chiral biaryl diols, such as BINOL, VANOL, and VAPOL, are not geminal diols but are central to the broader field of diol catalysis. Their C₂-symmetric scaffold and tunable steric and electronic properties allow them to act as highly effective chiral ligands for metals or as powerful Brønsted acid organocatalysts.[1][5]

Application: Asymmetric Diels-Alder Reaction

Chiral diol-derived catalysts, particularly those based on VAPOL and VANOL, have shown exceptional performance in catalyzing enantioselective Diels-Alder reactions, a cornerstone of cyclic compound synthesis.[5][6]

Reaction Scheme:

CatalystDieneDienophileYield (%)ee (%) (exo/endo)Reference
(S)-VAPOL-AlEt₂ClCyclopentadieneAcroleinHighHigh (exo)[5]
(S)-VAPOL derivative-AlEt₂ClCyclopentadieneMethacrolein70-9562-80 (exo)[7]
(R)-BINOL-Ti(OPr-i)₂Danishefsky's DieneAldehydesHighup to 96.8[8]
  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral VAPOL ligand (10 mol%) in dry CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add a solution of Et₂AlCl (10 mol%) in hexane (B92381) dropwise and stir the mixture for 30 minutes to generate the Lewis acid catalyst.

  • Add the dienophile (1.0 equiv.) and stir for an additional 15 minutes.

  • Add the diene (1.2-2.0 equiv.) dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Application: Asymmetric Aziridination

Catalysts derived from VAPOL and VANOL ligands in combination with borates are highly effective for the asymmetric aziridination of imines with ethyl diazoacetate, providing a direct route to chiral aziridines.[9][10]

Reaction Scheme:

CatalystImineDiazo CompoundYield (%)ee (%)Reference
(S)-VAPOL-B(OPh)₃N-benzhydryl iminesEthyl diazoacetate8195[11]
(S)-VANOL-B(OPh)₃N-benzhydryl iminesEthyl diazoacetateHighHigh[9]
  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral VAPOL ligand (10 mol%) and dissolve it in CH₂Cl₂.

  • Add triphenylborate (10 mol%) and stir the solution at room temperature for 1 hour to form the catalyst.

  • Add the N-benzhydryl imine (1.0 equiv.).

  • Add ethyl diazoacetate (1.1 equiv.) dropwise via a syringe pump over 1 hour.

  • Stir the reaction at room temperature until the imine is consumed (as monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral aziridine. A single recrystallization can often bring the product to >99% ee.[9]

Application: Asymmetric Aldol (B89426) Reaction

Chiral diol catalysts, often in the form of their metal complexes or as Brønsted acids, are instrumental in catalyzing direct asymmetric aldol reactions, a fundamental method for constructing β-hydroxy carbonyl units.[12][13]

Reaction Scheme:

| Catalyst | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) | Reference | |---|---|---|---|---|---| | Proline-derived catalyst | Aromatic/Aliphatic aldehydes | Acetone | Moderate to Good | - | High |[13] | | Chiral amino acid (S)-2 | Aromatic aldehydes | Cyclohexanone | High | >99:1 | up to 98 |[14] | | Zr-VANOL/Zr-VAPOL | Aryl imines | Silyl ketene acetals | Excellent | - | High |[5] |

  • In a reaction vial, dissolve the aldehyde (1.0 equiv.) and the chiral organocatalyst (e.g., a proline derivative, 1-30 mol%) in the specified solvent (e.g., DMSO, DMF, or neat).

  • Add the ketone (2-10 equiv.), which often serves as the solvent as well.

  • Stir the reaction mixture at the indicated temperature (e.g., room temperature) for the specified time (can range from hours to days).

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the aldol product.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Silanediol-Catalyzed Nucleophilic Addition

Catalytic_Cycle_Silanediol Catalyst Chiral Silanediol Intermediate Activated Electrophile-Catalyst Complex Catalyst->Intermediate H-Bonding Electrophile Electrophile (e.g., Carbonyl) Electrophile->Intermediate Nucleophile Nucleophile (e.g., Silyl Enol Ether) Product Product Nucleophile->Product Intermediate->Product Nucleophilic Attack Free_Catalyst Chiral Silanediol Product->Free_Catalyst Release

Caption: Catalytic cycle of a silanediol-catalyzed reaction.

Experimental Workflow for Asymmetric Catalysis

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reactants and Catalyst Mixing Combine Catalyst and Substrate(s) under Inert Atmosphere Reagents->Mixing Solvent Dry Solvent Solvent->Mixing Conditions Set Temperature and Stir Mixing->Conditions Monitoring Monitor Reaction (TLC, NMR) Conditions->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize Enantio Determine ee% (Chiral HPLC/GC) Characterize->Enantio

Caption: General workflow for asymmetric catalysis experiments.

Logical Relationship of Diol Catalysts

Diol_Catalysts Diols Diol Catalysts Geminal Geminal Diols (Generally Unstable) Diols->Geminal Vicinal Vicinal Diols Diols->Vicinal Silanediols Silanediols (Stable Geminal Diol Analogs) Geminal->Silanediols are stable surrogates of ChiralBiaryl Chiral Biaryl Diols (e.g., BINOL, VANOL, VAPOL) Vicinal->ChiralBiaryl include

Caption: Classification of diol catalysts in organic synthesis.

References

Techniques for Isolating and Purifying Diols from Reaction Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the isolation and purification of diols from complex reaction mixtures. Diols, organic compounds containing two hydroxyl (-OH) groups, are valuable building blocks in the synthesis of a wide range of commercially important products, including pharmaceuticals, polymers, and cosmetics. The effective purification of these compounds is a critical step to ensure the quality, safety, and efficacy of the final products.

The following sections detail four common and effective purification techniques: liquid-liquid extraction, distillation, recrystallization, and column chromatography. Each section includes an overview of the technique, a detailed experimental protocol, and a summary of relevant quantitative data to aid in method selection and optimization.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a versatile separation technique that partitions a compound between two immiscible liquid phases. For diol purification, this typically involves an aqueous phase containing the diol and an organic solvent. The choice of solvent is critical and depends on the diol's polarity and solubility.

Application Notes:

Liquid-liquid extraction is particularly useful for the initial cleanup of a reaction mixture, especially for removing water-soluble byproducts from a diol that has some degree of hydrophobicity. The efficiency of the extraction is determined by the partition coefficient (K) of the diol between the organic and aqueous phases. A higher partition coefficient indicates a greater affinity of the diol for the organic phase, leading to a more efficient extraction.

Several factors can be optimized to improve extraction efficiency, including the choice of organic solvent, the pH of the aqueous phase (for diols with acidic or basic functionalities), and the use of "salting-out" agents. Adding a salt (e.g., NaCl, K₃PO₄) to the aqueous phase can decrease the solubility of the diol in water and drive it into the organic phase.

Recent studies have explored the use of novel extraction systems. For instance, synergistic extraction using mixtures of long-chain alcohols has shown high recovery rates for 1,3-propanediol (B51772) (1,3-PDO). Another approach involves aqueous two-phase systems, which can be particularly effective for hydrophilic diols.

Quantitative Data for Liquid-Liquid Extraction of Diols:

DiolExtraction SystemPartition Coefficient (K)Recovery YieldPurityReference
1,3-Propanediol (1,3-PDO)Ethanol/K₃PO₄/Fermentation Broth3397%Not Specified
1,3-Propanediol (1,3-PDO)n-octanol, undecanol, and tetradecanol (B45765) mixtureNot Specified98.86% (after four stages)Not Specified
2,3-Butanediol (2,3-BDO)n-butanolNot Specified>74% (single extraction)>98%
2,3-Butanediol (2,3-BDO)3-methyl-1-butanol with 10% sodium carbonateNot Specified90% (at a solvent to feed ratio of 5)Not Specified

Experimental Protocol: Liquid-Liquid Extraction of a Diol from an Aqueous Reaction Mixture

  • Preparation of the Reaction Mixture:

    • Quench the reaction if necessary.

    • If the reaction was run in a water-miscible organic solvent (e.g., ethanol, THF), remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a known volume of deionized water.

  • Solvent Selection:

    • Choose an appropriate organic solvent in which the diol is soluble but which is immiscible with water. Common choices include ethyl acetate, dichloromethane, and n-butanol. The selection can be guided by the polarity of the target diol.

  • Extraction Procedure:

    • Transfer the aqueous solution of the crude diol to a separatory funnel.

    • Add an equal volume of the selected organic solvent to the separatory funnel.

    • Stopper the funnel and invert it, then open the stopcock to release any pressure buildup.

    • Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

    • Place the separatory funnel in a ring stand and allow the layers to separate completely.

    • Drain the lower layer into a clean flask. The lower layer will be the organic phase if a solvent denser than water (e.g., dichloromethane) is used, and the aqueous phase if a solvent less dense than water (e.g., ethyl acetate) is used.

    • Drain the upper layer into a separate clean flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of the organic solvent to maximize the recovery of the diol.

  • Washing and Drying:

    • Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic phase with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic layer.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to the organic extract to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation of the Diol:

    • Filter the dried organic extract to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent.

    • The remaining residue is the purified diol, which can be further purified if necessary using other techniques like distillation or chromatography.

Workflow for Liquid-Liquid Extraction:

LLE_Workflow start Start: Crude Reaction Mixture prep Prepare Aqueous Solution start->prep extract Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) prep->extract separate Separate Aqueous and Organic Layers extract->separate repeat_extract Repeat Extraction of Aqueous Layer (2-3 times) separate->repeat_extract Aqueous Layer combine Combine Organic Extracts separate->combine Organic Layer repeat_extract->extract wash Wash with Brine combine->wash dry Dry with Anhydrous Na₂SO₄ wash->dry filter Filter to Remove Drying Agent dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate end End: Purified Diol evaporate->end

Liquid-Liquid Extraction Workflow

Distillation

Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points. For diols, which often have relatively high boiling points, vacuum distillation is frequently employed to lower the boiling point and prevent thermal decomposition.

Application Notes:

Simple distillation can be effective if the diol has a significantly different boiling point from the other components in the reaction mixture. However, fractional distillation is often necessary to separate diols from impurities with close boiling points.

A significant challenge in the distillation of diols is the formation of azeotropes, which are mixtures of two or more liquids that boil at a constant temperature and have a constant composition in the vapor phase. This prevents their complete separation by conventional distillation. In such cases, azeotropic distillation, which involves adding a third component (an entrainer) to break the azeotrope, can be employed. For example, benzene (B151609) has been historically used as an entrainer for the ethanol-water azeotrope, though safer alternatives are now preferred.

Quantitative Data for Diol Distillation:

DiolBoiling Point (°C at 1 atm)Notes on Distillation
Ethylene Glycol197.3Can be purified by vacuum distillation.
1,2-Propanediol188.2Forms azeotropes with several compounds.
1,3-Propanediol214High boiling point necessitates vacuum distillation.
1,4-Butanediol235High boiling point necessitates vacuum distillation.
2,3-Butanediol183-184Can be challenging to separate from water due to high affinity.

Experimental Protocol: Vacuum Distillation of a High-Boiling Diol

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a trap.

    • Ensure all glassware is clean and dry, and all joints are properly greased to ensure a good seal.

    • Place a stir bar in the round-bottom flask for smooth boiling.

  • Sample Preparation:

    • Transfer the crude diol into the round-bottom flask. The flask should not be more than two-thirds full.

  • Distillation Process:

    • Begin stirring the crude diol.

    • Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.

    • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or an oil bath.

    • Heat the mixture slowly to achieve a steady distillation rate of about 1-2 drops per second.

    • Monitor the temperature at the thermometer. The initial fraction (forerun) may contain lower-boiling impurities and should be collected separately.

    • When the temperature stabilizes at the boiling point of the diol at the applied pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue collecting the fraction as long as the temperature remains constant.

    • If the temperature drops, it indicates that the diol has been mostly distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Shutdown and Isolation:

    • Remove the heating source and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • The purified diol is in the receiving flask.

Workflow for Vacuum Distillation:

Distillation_Workflow start Start: Crude Diol setup Assemble Vacuum Distillation Apparatus start->setup charge_flask Charge Distillation Flask with Crude Diol setup->charge_flask apply_vacuum Apply Vacuum and Start Stirring charge_flask->apply_vacuum heat Heat the Flask Gently apply_vacuum->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_main Collect Main Fraction (Purified Diol) collect_forerun->collect_main stop_heating Stop Heating and Cool collect_main->stop_heating release_vacuum Release Vacuum stop_heating->release_vacuum end End: Purified Diol release_vacuum->end

Troubleshooting & Optimization

Technical Support Center: Synthesis of Unstable Enols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of unstable enols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in enol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is keto-enol tautomerism and why is the keto form generally more stable?

A1: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] These two forms are constitutional isomers that rapidly interconvert.[3] The equilibrium typically favors the keto form due to the higher thermodynamic stability of the carbon-oxygen (C=O) double bond compared to the carbon-carbon (C=C) double bond.[2][4] The C=O double bond is approximately 30-45 kJ/mol stronger than a C=C double bond, making the keto tautomer more stable in most simple carbonyl compounds.[2]

Q2: Under what conditions can the enol form be favored or stabilized?

A2: The enol form can be significantly stabilized and even become the predominant tautomer under certain structural and environmental conditions.[5] Key stabilizing factors include:

  • Conjugation: If the C=C double bond of the enol is in conjugation with another pi system (like an aromatic ring or another carbonyl group), the enol form gains resonance stabilization.[5][6][7]

  • Intramolecular Hydrogen Bonding: In molecules like 1,3-dicarbonyl compounds (e.g., acetylacetone), the enol form can be stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen.[5][7][8] This creates a stable six-membered ring-like structure.[9]

  • Aromaticity: If the enol is part of an aromatic system, as in the case of phenol, the enol form is overwhelmingly favored because its formation results in a highly stable aromatic ring.[5][7]

  • Solvent Effects: The polarity of the solvent can influence the keto-enol equilibrium.[9][10] More polar solvents can favor the more polar tautomer, and the ability of the solvent to act as a hydrogen bond donor or acceptor plays a crucial role.[10]

Q3: What is the difference between an enol and an enolate?

A3: An enol is a neutral molecule with the structure C=C-OH.[1] An enolate is the conjugate base of an enol (or its keto tautomer), formed by the removal of the acidic alpha-hydrogen.[11] Enolates are anionic, with the negative charge delocalized between the alpha-carbon and the oxygen atom, making them excellent nucleophiles.[11] They are typically generated using a strong base.[3][11]

Troubleshooting Guide: Common Issues in Enol Synthesis

Problem Potential Cause Recommended Solution
Low Yield of Enol / Failure to Isolate The keto-enol equilibrium strongly favors the keto form.Use strategies to trap the enol as it forms. Convert the enol to a more stable derivative, such as a silyl (B83357) enol ether by reacting it with a silyl halide (e.g., TMSCl) in the presence of a non-nucleophilic base.[1]
The enol is highly reactive and polymerizes or decomposes upon formation.Perform the reaction at low temperatures to minimize side reactions. Use aprotic, non-hydroxylic solvents (e.g., THF, ether) to prevent proton exchange that can catalyze reversion to the keto form.[3]
Side Reactions (e.g., Aldol Condensation) The enolate, formed under basic conditions, reacts with the starting carbonyl compound.[4][12]Ensure complete conversion of the carbonyl compound to the enolate by using a stoichiometric amount of a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in an aprotic solvent.[3][11] Add the electrophile for trapping only after enolate formation is complete.
Formation of Multiple Enol Products (Regioselectivity Issues) An unsymmetrical ketone has two different alpha-carbons, leading to the formation of a kinetic and a thermodynamic enolate/enol.For the kinetic enol: Use a strong, sterically hindered base (e.g., LDA) at a low temperature (-78 °C) to deprotonate the less-substituted, more accessible alpha-carbon.[13] For the thermodynamic enol: Use a weaker base (e.g., NaOEt) at a higher temperature (room temp or higher) to allow for equilibrium to be established, favoring the more stable, more substituted enol.[11]
Poor Stereoselectivity in Subsequent Reactions The planar nature of the enol or enolate allows for attack from either face.Utilize chiral auxiliaries or catalysts to direct the approach of the electrophile to one face of the enol/enolate, inducing stereoselectivity.

Key Experimental Protocols

Protocol 1: Generation and Trapping of a Kinetic Enolate as a Silyl Enol Ether

This protocol describes the formation of the less substituted (kinetic) enol from an unsymmetrical ketone and trapping it as a stable silyl enol ether.

Materials:

  • Unsymmetrical Ketone (e.g., 2-methylcyclohexanone)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution in THF

  • Chlorotrimethylsilane (TMSCl)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the ketone (1 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.05 equivalents) dropwise to the ketone solution while maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete formation of the lithium enolate.[3]

  • Add TMSCl (1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether.

  • Purify the product via distillation or column chromatography.

Visual Guides

Keto-Enol Equilibrium and Stabilization

The following diagram illustrates the fundamental keto-enol tautomerism and the key factors that can shift the equilibrium towards the enol form.

Keto_Enol_Equilibrium cluster_keto Keto Form (Favored) cluster_enol Enol Form (Unstable) cluster_stabilization Factors Stabilizing Enol Form Keto R-C(=O)-CH2-R' Enol R-C(OH)=CH-R' Keto->Enol Tautomerization (Acid or Base Catalyzed) Stab1 Conjugation Enol->Stab1 Stab2 Aromaticity Enol->Stab2 Stab3 Intramolecular H-Bonding Enol->Stab3

Caption: Keto-enol tautomerism and major stabilizing factors for the enol form.

Workflow for Enol Synthesis Troubleshooting

This workflow provides a logical sequence for diagnosing and solving common problems encountered during the synthesis of unstable enols.

Troubleshooting_Workflow Start Start: Enol Synthesis Reaction CheckYield Is the yield of the desired enol or trapped product low? Start->CheckYield CheckPurity Is the product impure? (e.g., side products observed) CheckYield->CheckPurity No Sol_Trap Action: Trap enol in situ. (e.g., as silyl enol ether) CheckYield->Sol_Trap Yes CheckRegio Is regioselectivity an issue for an unsymmetrical ketone? CheckPurity->CheckRegio No Sol_Base Action: Use a strong, non-nucleophilic base (LDA, NaH) to ensure full enolate formation before adding electrophile. CheckPurity->Sol_Base Yes Success Synthesis Successful CheckRegio->Success No Sol_Kinetic Action: For kinetic product, use LDA at -78°C. CheckRegio->Sol_Kinetic Yes, kinetic desired Sol_Thermo Action: For thermodynamic product, use NaOR at RT. CheckRegio->Sol_Thermo Yes, thermo desired Failure Re-evaluate overall strategy Sol_Trap->Failure Sol_Base->Failure Sol_Kinetic->Failure Sol_Thermo->Failure

Caption: A troubleshooting decision tree for unstable enol synthesis.

General Strategy for Trapping Unstable Enols

This diagram outlines the general experimental pathway for generating a reactive enolate intermediate and converting it into a more stable, isolable derivative.

Enol_Trapping_Strategy Start Start: Carbonyl Compound Step1 Deprotonation (Strong, Non-nucleophilic Base, e.g., LDA) Anhydrous, Aprotic Solvent (THF) Low Temperature (-78°C) Start->Step1 Intermediate Reactive Enolate Intermediate (Not Isolated) Step1->Intermediate Step2 Quench with Electrophile (e.g., R3SiCl, Acyl Chloride) Intermediate->Step2 Product Stable, Trapped Enol Derivative (e.g., Silyl Enol Ether, Enol Ester) Step2->Product

Caption: General workflow for the synthesis and trapping of unstable enols.

References

Technical Support Center: Ethene-1,1-diol Synthesis via Pyrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing pyrolysis, specifically Flash Vacuum Pyrolysis (FVP), to generate ethene-1,1-diol. Given the inherent instability of this compound, optimizing its yield requires precise control over experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is Flash Vacuum Pyrolysis (FVP) and why is it used for this compound synthesis?

Flash Vacuum Pyrolysis (FVP) is a technique used in organic synthesis to carry out reactions at high temperatures and very low pressures.[1][2] A precursor molecule is volatilized under vacuum, passed through a high-temperature zone (typically a quartz tube), and the products are then rapidly cooled and collected in a cold trap.[1][2] This method is ideal for generating highly reactive and unstable molecules like this compound because:

  • Unimolecular Reactions: The high vacuum minimizes intermolecular collisions, favoring unimolecular reactions such as rearrangements or eliminations and preventing polymerization or other bimolecular degradation pathways.[1][3]

  • Short Residence Time: The precursor is exposed to high temperatures for only a very short duration (milliseconds), which provides enough energy for the desired reaction without allowing for subsequent decomposition of the product.[2]

  • Rapid Quenching: The products are immediately condensed at very low temperatures (e.g., with liquid nitrogen), which traps the unstable molecule and prevents it from tautomerizing to its more stable isomer, acetic acid.[1]

Q2: What are suitable precursors for generating this compound via FVP?

While direct literature on this compound is scarce, suitable precursors can be inferred from established FVP reactions. The strategy is to choose a molecule that can eliminate a small, stable molecule (like CO2, N2, or acetic acid) via a unimolecular pathway. Potential precursors include:

  • Derivatives of Acetic Acid: Pyrolysis of certain carboxylic acids or their derivatives can lead to the formation of enols.[4]

  • Cyclic Precursors: A common FVP strategy is the retro-Diels-Alder reaction.[5] A precursor like a protected diol on a norbornene scaffold could be synthesized and then pyrolyzed to release this compound and cyclopentadiene.[5]

  • Meldrum's Acid Derivatives: These compounds are known to be excellent precursors for generating ketenes and other reactive intermediates via FVP upon extrusion of acetone (B3395972) and carbon dioxide.[3]

Q3: How is the yield of an unstable molecule like this compound determined?

Direct isolation is typically not feasible. The yield is determined by trapping the pyrolysate in a solid matrix of an inert gas (like argon) at cryogenic temperatures. This technique, known as matrix isolation, allows for the spectroscopic characterization of the trapped molecule using methods such as:

  • Infrared (IR) Spectroscopy

  • UV/Vis Spectroscopy

  • Electron Paramagnetic Resonance (EPR) Spectroscopy[3]

Alternatively, the pyrolysate can be directly analyzed in the gas phase using mass spectrometry or rotational spectroscopy.[5]

Troubleshooting Guide: Improving Yield

Low yield is a common issue in FVP experiments. The following guide addresses specific problems you may encounter.

Logical Flowchart for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield of This compound Detected check_temp Is Pyrolysis Temperature Optimal? start->check_temp check_pressure Is Vacuum Sufficiently High (<10^-3 Torr)? start->check_pressure check_precursor Is Precursor Delivery Rate Optimal? start->check_precursor check_quenching Is Product Quenching Sufficiently Rapid? start->check_quenching temp_low Increase Temperature in Increments check_temp->temp_low No / Incomplete Conversion temp_high Decrease Temperature in Increments check_temp->temp_high Yes / Signs of Decomposition outcome Optimized Yield temp_low->outcome temp_high->outcome pressure_issue Check for Leaks (Seals, Joints) Improve Pumping Capacity check_pressure->pressure_issue No pressure_issue->outcome precursor_fast Decrease Sublimation Temperature check_precursor->precursor_fast No / Pressure Spikes precursor_slow Increase Sublimation Temperature check_precursor->precursor_slow No / Reaction is Too Slow precursor_fast->outcome precursor_slow->outcome quenching_issue Ensure Cold Trap is Close to Furnace Exit Use Liquid Nitrogen check_quenching->quenching_issue No quenching_issue->outcome

Caption: Troubleshooting workflow for low FVP yield.

Problem 1: No or very low conversion of the precursor.

  • Possible Cause: The pyrolysis temperature is too low. The activation energy for the desired unimolecular reaction has not been reached.

  • Solution: Gradually increase the furnace temperature in increments (e.g., 25-50 °C) for subsequent runs. Monitor the pyrolysate at each temperature to find the optimal point for conversion without causing excessive decomposition.

Problem 2: Evidence of charring, tar formation, or complex product mixtures.

  • Possible Cause 1: The pyrolysis temperature is too high, leading to undesired side reactions or decomposition of the target molecule.[6] FVP reactions are designed to be unimolecular, but excessively high temperatures can overcome the energy barriers for fragmentation.[3]

  • Solution 1: Decrease the furnace temperature in increments. Finding the "sweet spot" is critical.

  • Possible Cause 2: The vacuum is too low (pressure is too high). This increases the frequency of intermolecular collisions, leading to bimolecular reactions, polymerization, or reactions with the tube surface.[7]

  • Solution 2: Ensure your vacuum system is operating correctly. Check all seals and joints for leaks. A high vacuum (e.g., <10⁻³ Torr) is crucial.[3]

  • Possible Cause 3: The precursor is being introduced into the pyrolysis tube too quickly. A high concentration of molecules in the hot zone increases the chance of intermolecular reactions.

  • Solution 3: Reduce the rate of precursor introduction by lowering the temperature of the sublimation oven. The goal is a steady, slow flow of precursor vapor.

Problem 3: The primary product identified is the tautomer (acetic acid) instead of this compound.

  • Possible Cause: Inefficient or slow quenching of the product stream. This compound is highly unstable and will rapidly tautomerize if it is not trapped at cryogenic temperatures immediately after formation.

  • Solution: Ensure the cold trap is positioned as close as possible to the exit of the pyrolysis furnace. The path length between the hot zone and the cold surface should be minimized. Use liquid nitrogen for trapping to ensure the temperature is low enough to prevent rearrangement.[1]

Quantitative Data and Experimental Parameters

Optimizing an FVP reaction requires careful control of several parameters. The ideal conditions are highly dependent on the specific precursor. The table below provides typical ranges and starting points for experimentation.

ParameterTypical RangeStarting Point for this compoundNotes
Pyrolysis Temperature 400 - 1100 °C600 °CHighly precursor-dependent. Lower temperatures for retro-Diels-Alder; higher for fragmentations.[2]
Pressure (Vacuum) 10⁻² - 10⁻⁶ Torr< 10⁻³ TorrHigh vacuum is essential to ensure unimolecular conditions.[3][7]
Precursor Sublimation Temp. 50 - 200 °C80 °CAdjust to achieve a slow, steady flow rate. Precursor should have adequate vapor pressure.
Residence Time Milliseconds (ms)~10-20 msControlled by vacuum, furnace length, and carrier gas (if used). Shorter times prevent decomposition.[2]
Furnace Packing Unpacked or packed with quartz wool/beadsUnpackedPacking increases surface area and heat transfer but can also promote surface-catalyzed side reactions.[1][6]
Cold Trap Temperature -196 °C (Liquid N₂)-196 °CEssential for trapping and stabilizing the highly reactive product.[2]

Experimental Protocol: General FVP for this compound Generation

This protocol outlines a general procedure for the generation of this compound via FVP from a suitable precursor, followed by matrix isolation for analysis.

Experimental Workflow Diagram

FVP_Workflow cluster_prep Preparation cluster_run Pyrolysis Run cluster_analysis Analysis prep1 Synthesize & Purify Precursor prep2 Assemble & Leak-Check FVP Apparatus prep1->prep2 prep3 Load Precursor into Sublimation Oven prep2->prep3 run1 Evacuate System to High Vacuum prep3->run1 run2 Cool Cold Trap (Liquid N2) run1->run2 run3 Heat Pyrolysis Furnace run2->run3 run4 Heat Sublimation Oven to Volatilize Precursor run3->run4 an1 Co-deposit Pyrolysate with Inert Gas (Ar) run4->an1 an2 Acquire Spectroscopic Data (e.g., FTIR) an1->an2 an3 Analyze Data to Confirm Product & Yield an2->an3

Caption: General workflow for FVP synthesis and analysis.

1. Apparatus Setup:

  • Assemble the FVP apparatus, which consists of a precursor inlet/sublimation oven, a quartz pyrolysis tube mounted inside a high-temperature furnace, and a cold trap connected to a high-vacuum pump.[1]
  • Ensure all glass joints are properly sealed and the system is leak-tight.

2. Precursor Preparation:

  • Synthesize and purify the chosen precursor. Purity is critical to avoid pyrolyzing contaminants.[8]
  • Load a small amount (10-100 mg) of the solid precursor into the sublimation tube.

3. Pyrolysis Execution:

  • Evacuate the entire system to a pressure below 10⁻³ Torr.
  • Fill the cold trap dewar with liquid nitrogen (-196 °C).
  • Heat the furnace to the desired pyrolysis temperature (e.g., start at 600 °C).
  • Once the furnace temperature is stable, slowly heat the sublimation oven to gently volatilize the precursor. The system pressure should remain in the high-vacuum regime during sublimation.
  • The precursor vapor will be drawn through the hot quartz tube, where pyrolysis occurs. The resulting products travel a short distance to the cold trap, where they are rapidly condensed and frozen.

4. Product Analysis (Matrix Isolation):

  • During the pyrolysis, an inert matrix gas (e.g., Argon) is bled into the system at a controlled rate to co-deposit with the pyrolysate on the cold surface.
  • After the precursor is consumed, the system is brought back to atmospheric pressure.
  • The cold trap, now containing the product isolated in the inert matrix, is transferred to a spectrometer for analysis (e.g., FTIR). The spectra will confirm the identity of the trapped species.

References

Technical Support Center: Overcoming Stability Issues of Geminal Diols in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the inherent stability issues of geminal diols in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My geminal diol appears to be decomposing back to the parent carbonyl compound. How can I confirm this and what steps can I take to prevent it?

A1: Decomposition of a geminal diol back to its corresponding aldehyde or ketone is a common issue, as the equilibrium often favors the carbonyl form.[1][2]

Troubleshooting Steps:

  • Confirmation of Decomposition:

    • NMR Spectroscopy: In your ¹H NMR spectrum, look for the disappearance of the characteristic methine proton of the geminal diol (typically around 5-6 ppm) and the appearance or increase in the intensity of the aldehydic proton (9-10 ppm) or characteristic alpha-protons of the ketone. In ¹³C NMR, the geminal diol carbon signal (around 90-100 ppm) will decrease, while the carbonyl carbon signal (190-220 ppm) will increase.[3][4]

    • FT-IR Spectroscopy: Monitor for the appearance or increase of a strong carbonyl (C=O) stretch between 1690-1740 cm⁻¹.

  • Stabilization Strategies:

    • pH Adjustment: The hydration-dehydration process is catalyzed by both acid and base.[1] Maintaining a neutral pH can slow down the decomposition. Avoid acidic or basic conditions unless they are required for a subsequent reaction.

    • Solvent Selection: In aqueous solutions, the equilibrium can be shifted.[5] If possible, consider using an anhydrous organic solvent to suppress the dehydration reaction.

    • Temperature Control: Perform reactions and store the geminal diol at low temperatures to slow the rate of decomposition.

    • Derivatization: If the geminal diol is an intermediate, consider a one-pot reaction where it is immediately converted to a more stable derivative, such as an acetal (B89532) or ketal.

Q2: I am trying to synthesize a stable geminal diol. What structural features should the parent carbonyl compound have?

A2: The stability of a geminal diol is significantly influenced by the electronic and steric nature of the substituents on the carbonyl carbon.[1][6]

  • Electronic Effects: Strong electron-withdrawing groups attached to the carbonyl carbon destabilize the carbonyl group and favor the formation of a stable geminal diol.[1] A classic example is chloral (B1216628) hydrate (B1144303), (Cl₃C)HC(OH)₂, which is stable due to the strong inductive effect of the trichloromethyl group.[7] Conversely, electron-donating groups stabilize the carbonyl and disfavor geminal diol formation.[1]

  • Steric Effects: Less steric hindrance around the carbonyl carbon favors the formation of the geminal diol. For example, formaldehyde (B43269) exists almost entirely as its hydrate in water, while ketones with bulky alkyl groups show a negligible amount of the geminal diol form at equilibrium.[1]

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the two hydroxyl groups or with adjacent functional groups can also contribute to the stability of the geminal diol.

Q3: I need to analyze my geminal diol, but it is not stable enough for isolation and characterization. What are my options?

A3: Characterizing unstable geminal diols requires in situ analytical techniques or conversion to a stable derivative.

  • In Situ Analysis:

    • NMR Spectroscopy: You can monitor the formation and presence of the geminal diol directly in the reaction mixture using NMR.[8] This allows for the determination of the equilibrium position between the carbonyl and the geminal diol.

    • X-ray Crystallography: If the geminal diol can be crystallized from the reaction medium, single-crystal X-ray diffraction can provide definitive structural proof.[4]

  • Derivatization for Analysis:

    • If direct analysis is not feasible, you can derivatize the parent carbonyl compound for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This is an indirect method that quantifies the carbonyl, from which the amount of geminal diol at equilibrium can be inferred. Common derivatization methods for carbonyls include:

      • Silylation: Converts active hydrogens (like those in the geminal diol, though more commonly applied to the parent alcohol if reducing the carbonyl) to trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable.[9]

      • Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form stable esters.[10]

      • Alkylation: Formation of esters from carboxylic acids, a common strategy for related compounds.[10]

Q4: My reaction is conducted in an aqueous solution. How can I shift the equilibrium to favor the geminal diol?

A4: Shifting the equilibrium towards the geminal diol in an aqueous environment can be challenging but is possible under certain conditions.

  • Structural Modification of the Substrate: As detailed in Q2, incorporating electron-withdrawing groups adjacent to the carbonyl is the most effective strategy.

  • Use of Supramolecular Hosts: Certain host molecules, such as cucurbit[11]uril, have been shown to encapsulate the carbonyl group, which can shift the equilibrium. However, in some documented cases, this encapsulation stabilized the keto form over the geminal diol.[12] The specific outcome is dependent on the host-guest interactions.

  • High Water Concentration: While seemingly obvious, ensuring a large excess of water will, by Le Chatelier's principle, push the equilibrium towards the hydrated form.

Quantitative Data on Carbonyl Hydration

The stability of a geminal diol in aqueous solution is quantified by the hydration equilibrium constant (Khyd). A larger Khyd value indicates a greater preference for the geminal diol form.

Carbonyl CompoundStructureKhyd
FormaldehydeH₂C=O2 x 10³
AcetaldehydeCH₃CHO1.06
Acetone(CH₃)₂C=O2 x 10⁻³
Hexafluoroacetone(CF₃)₂C=O1.2 x 10⁶
ChloralCCl₃CHO2.8 x 10⁴

Data compiled from various sources.[13]

Experimental Protocols

Protocol 1: In Situ NMR Monitoring of Geminal Diol Formation

This protocol describes the use of ¹H NMR to monitor the equilibrium between a carbonyl compound and its geminal diol in an aqueous solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the carbonyl compound.

    • Dissolve the compound in a deuterated solvent (e.g., D₂O) to a known concentration in an NMR tube.

    • Add an internal standard with a known concentration (e.g., trimethylsilyl propanoate-d₄, TMSP) for quantitative analysis.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum immediately after sample preparation.

    • Continue to acquire spectra at regular time intervals until the integration values of the carbonyl and geminal diol peaks remain constant, indicating that equilibrium has been reached.

  • Data Analysis:

    • Identify the characteristic peaks for the carbonyl compound and the geminal diol.

    • Integrate the respective peaks.

    • Calculate the ratio of the geminal diol to the carbonyl compound to determine the equilibrium position. The equilibrium constant (Khyd) can be calculated if the concentration of water is known.

Protocol 2: Acetal Protection of a Carbonyl Group to Circumvent Geminal Diol Instability

This protocol is for converting an unstable geminal diol/carbonyl equilibrium mixture to a stable cyclic acetal, which can be isolated and used in subsequent synthetic steps.

  • Reaction Setup:

    • To a solution of the carbonyl compound (1 equivalent) in a suitable solvent (e.g., toluene), add a diol such as ethylene (B1197577) glycol (1.1 equivalents).

    • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.01 equivalents).

    • Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the acetal product.[14]

  • Reaction Execution:

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC or GC until the starting carbonyl compound is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the resulting acetal by flash column chromatography or distillation. The acetal is stable under basic and neutral conditions.[15]

Visualizations

geminal_diol_equilibrium carbonyl Carbonyl Compound (Aldehyde/Ketone) gem_diol Geminal Diol carbonyl->gem_diol + H₂O (Hydration) gem_diol->carbonyl - H₂O (Dehydration)

Caption: Equilibrium between a carbonyl compound and its geminal diol.

stabilization_factors cluster_stabilizing Factors Favoring Geminal Diol cluster_destabilizing Factors Favoring Carbonyl stabilizing_factors Strong Electron-Withdrawing Groups (e.g., -CCl₃, -CF₃) Low Steric Hindrance Intramolecular H-Bonding gem_diol Geminal Diol Stability stabilizing_factors->gem_diol Increases Stability destabilizing_factors Electron-Donating Groups (e.g., -CH₃, -Alkyl) High Steric Hindrance destabilizing_factors->gem_diol Decreases Stability

Caption: Factors influencing geminal diol stability.

troubleshooting_workflow decision decision action action start Start: Suspected Gem-Diol Instability confirm_decomposition Confirm Decomposition (NMR, IR) start->confirm_decomposition Observe changes in reaction mixture is_decomposition_confirmed Decomposition Confirmed? confirm_decomposition->is_decomposition_confirmed Analyze spectra adjust_conditions Adjust Reaction Conditions is_decomposition_confirmed->adjust_conditions Yes end_no_issue End: No Decomposition Detected is_decomposition_confirmed->end_no_issue No action_ph Maintain Neutral pH adjust_conditions->action_ph Control pH action_temp Store/React at Low Temp adjust_conditions->action_temp Lower Temperature action_solvent Switch to Anhydrous Conditions adjust_conditions->action_solvent Use Anhydrous Solvent re_evaluate Re-evaluate Stability action_ph->re_evaluate action_temp->re_evaluate action_solvent->re_evaluate is_stable_now Sufficiently Stable? re_evaluate->is_stable_now Monitor reaction end_success Success: Stable Gem-Diol or Derivative is_stable_now->end_success Yes derivatize Consider Derivatization is_stable_now->derivatize No action_protect Protect as Acetal/Ketal derivatize->action_protect For synthesis action_analyze Derivatize for GC-MS derivatize->action_analyze For analysis action_protect->end_success action_analyze->end_success

Caption: Troubleshooting workflow for geminal diol instability.

References

Technical Support Center: Optimizing Detection of Transient Species in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of transient species by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the detection and characterization of short-lived chemical entities.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to detect transient species with mass spectrometry?

A1: The primary challenges in detecting transient species, such as reaction intermediates, are their inherent instability and low concentrations in solution.[1] These species are short-lived by nature, often existing for only fractions of a second.[2] Furthermore, the electrospray ionization (ESI) process itself can sometimes generate ions that are not representative of the actual species in the reaction mixture, potentially leading to misinterpretation of the results.[1]

Q2: What are the general strategies to improve the signal of a transient species?

A2: To enhance the signal of transient species, optimization of several aspects of the experimental setup is crucial. This includes fine-tuning the electrospray ionization (ESI) source parameters like sprayer voltage, nebulizer gas flow, and ion source temperature.[3][4] Additionally, the choice of solvent can significantly impact the stability and ionization efficiency of the target molecule.[5] Advanced techniques such as coupling the mass spectrometer with a flow reactor or a rapid-mixing device can help analyze species with very short lifetimes.[6] For extremely unstable intermediates, cryogenic trapping methods can be employed to stabilize them for analysis.[7]

Q3: Can mass spectrometry provide structural information about transient species?

A3: Yes, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for elucidating the structure of transient species. Techniques like Collision-Induced Dissociation (CID) are used to fragment a selected ion of a transient species. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity.[8]

Q4: How can I differentiate between a genuine reaction intermediate and an artifact from the ion source?

A4: Differentiating between true intermediates and ion source artifacts is a critical aspect of these experiments. One approach is to systematically vary the ion source parameters. Artifact signals are often highly dependent on these settings, whereas a genuine intermediate's signal should correlate with the reaction kinetics. Isotopic labeling experiments can also be invaluable. By introducing isotopically labeled reactants, one can track the incorporation of the label into the proposed intermediate, providing strong evidence for its authenticity.

Q5: What is the role of a "radical trap" in the analysis of transient species?

A5: A radical trap is a molecule that reacts with a short-lived radical species to form a more stable product. This stable product can then be analyzed by mass spectrometry at a later time, providing indirect evidence for the existence of the original transient radical. This technique is particularly useful when the radical intermediate is too short-lived to be detected directly.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of transient species.

Issue 1: Low or No Signal Intensity for the Target Transient Species

A weak or absent signal for your transient species can be frustrating. This guide will walk you through a systematic approach to troubleshoot this issue.[3][9][10]

Troubleshooting Workflow:

LowSignalTroubleshooting start Low or No Signal for Transient Species check_concentration Is the sample concentration adequate? start->check_concentration check_ionization Are the ionization parameters optimized? check_concentration->check_ionization Yes solution_concentration Optimize reactant concentrations or use enrichment techniques. check_concentration->solution_concentration No check_stability Is the transient species stable enough for detection? check_ionization->check_stability Yes solution_ionization Systematically tune sprayer voltage, nebulizer gas, and source temperature. check_ionization->solution_ionization No check_instrument Is the mass spectrometer functioning correctly? check_stability->check_instrument Yes solution_stability Employ rapid mixing, flow chemistry, or cryogenic trapping. check_stability->solution_stability No solution_instrument Run instrument diagnostics and calibration. check_instrument->solution_instrument No

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Verify Sample Concentration: Ensure that the concentration of your reactants is sufficient to generate a detectable amount of the transient species.[3] If the concentration is too low, consider strategies to increase it or use sample enrichment techniques.

  • Optimize Ionization Parameters: The efficiency of ionization is critical. Systematically adjust the following parameters while monitoring the signal of a known stable compound and then your target m/z:

    • Sprayer Voltage: A voltage that is too low may not initiate a stable spray, while a voltage that is too high can cause electrical discharge and signal instability.[11]

    • Nebulizer Gas Flow: This parameter affects droplet size and desolvation. An optimal flow rate will produce small, uniform droplets, leading to better signal.[12][13]

    • Ion Source Temperature: The temperature needs to be high enough to facilitate desolvation but not so high that it causes thermal degradation of your labile analyte.[4]

  • Assess Species Stability: If the transient species has a very short half-life, it may be degrading before it can be detected.[2] In such cases, consider using specialized techniques:

    • Rapid Mixing/Flow Chemistry: These techniques allow for the analysis of reactions on a millisecond to second timescale, enabling the detection of short-lived intermediates.[6][14]

    • Cryogenic Trapping: By freezing the reaction at a specific time point, highly unstable intermediates can be stabilized and analyzed.[7]

  • Check Instrument Performance: Rule out any issues with the mass spectrometer itself.[15] Run a system suitability test with a known standard to ensure the instrument is calibrated and functioning within specifications.

Issue 2: Poor Mass Accuracy and/or Resolution

Inaccurate mass measurement can lead to incorrect elemental composition assignment and misidentification of your transient species.

Troubleshooting Workflow:

MassAccuracyTroubleshooting start Poor Mass Accuracy or Resolution check_calibration Is the instrument properly calibrated? start->check_calibration check_sample_prep Is the sample preparation appropriate? check_calibration->check_sample_prep Yes solution_calibration Perform mass calibration with a suitable standard across the m/z range of interest. check_calibration->solution_calibration No check_ion_optics Are the ion optics settings optimized? check_sample_prep->check_ion_optics Yes solution_sample_prep Ensure sample is free of contaminants and high salt concentrations. Optimize concentration. check_sample_prep->solution_sample_prep No solution_ion_optics Tune ion optics to improve ion transmission and focusing. check_ion_optics->solution_ion_optics No

Caption: Troubleshooting workflow for mass accuracy issues.

Detailed Steps:

  • Mass Calibration: Regular mass calibration is essential for accurate mass measurements.[3] Ensure that the calibration is performed with a standard that covers the m/z range of your transient species.

  • Sample Preparation: High concentrations of salts or other contaminants in your sample can lead to poor mass accuracy and resolution.[3] Ensure your sample is properly desalted and that the analyte concentration is within the optimal range for your instrument.

  • Ion Optics Tuning: The voltages applied to the ion optics (e.g., lenses, ion guides) control the transmission and focusing of ions. Improper tuning can lead to peak broadening and shifts in mass measurement. Refer to your instrument's manual for guidance on tuning these parameters.

Data Presentation

Table 1: Influence of ESI Parameters on Signal Intensity of a Model Transient Species
ParameterSetting 1Signal Intensity (arbitrary units)Setting 2Signal Intensity (arbitrary units)Setting 3Signal Intensity (arbitrary units)
Sprayer Voltage 3.0 kV1.2 x 10⁵4.0 kV5.5 x 10⁵5.0 kV2.1 x 10⁵ (unstable)
Nebulizer Gas Flow 0.8 L/min2.3 x 10⁵1.2 L/min6.8 x 10⁵1.6 L/min4.5 x 10⁵
Ion Source Temp. 100 °C4.1 x 10⁵150 °C7.2 x 10⁵200 °C3.3 x 10⁵ (degradation observed)

Note: Data presented is hypothetical and for illustrative purposes. Optimal parameters are compound-dependent.

Table 2: Half-life of Common Reactive Intermediates
Reactive IntermediateSolvent SystemTemperature (°C)Half-life (t₁/₂)
BenzyneAcetonitrile25< 1 second
Carbocation (tert-butyl)Water25microseconds
Free Radical (hydroxyl)Water25nanoseconds
Iminium IonAqueous Buffer (pH 7)25seconds to minutes

Note: Half-life is highly dependent on the specific molecular structure and reaction conditions.[16][17][18]

Experimental Protocols

Protocol 1: Online Monitoring of a Fast Reaction using a Flow Chemistry Setup

This protocol describes the general setup for coupling a continuous flow reactor to an ESI-mass spectrometer for real-time reaction monitoring.[6][14][19][20][21]

Materials:

  • Two syringe pumps

  • T-mixer

  • Reaction coil (PFE tubing of appropriate length and diameter)

  • Mass spectrometer with an ESI source

  • Solutions of reactants

Procedure:

  • Prepare stock solutions of your reactants in a suitable solvent system that is compatible with ESI-MS.

  • Set up the flow system by connecting the outlets of the two syringe pumps to the inlets of the T-mixer.

  • Connect the outlet of the T-mixer to the inlet of the reaction coil. The length and inner diameter of this coil will determine the reaction time (residence time).

  • Connect the outlet of the reaction coil directly to the ESI probe of the mass spectrometer.

  • Set the flow rates of the two syringe pumps to achieve the desired stoichiometry and reaction time.

  • Initiate the flow from both pumps simultaneously to start the reaction.

  • Begin data acquisition on the mass spectrometer to monitor the appearance of intermediates and products in real-time.

Logical Workflow for Flow Chemistry Setup:

FlowChemistryWorkflow reactant_a Reactant A in Syringe Pump 1 mixer T-Mixer reactant_a->mixer reactant_b Reactant B in Syringe Pump 2 reactant_b->mixer reaction_coil Reaction Coil (determines reaction time) mixer->reaction_coil esi_ms ESI-Mass Spectrometer reaction_coil->esi_ms

Caption: Schematic of a flow chemistry-MS setup.

Protocol 2: Cryogenic Trapping of a Highly Reactive Intermediate

This protocol provides a general outline for trapping and analyzing a highly unstable species using a cryogenic ion trap mass spectrometer.[7][22]

Materials:

  • Electrospray ionization source

  • Quadrupole ion guide

  • Cryogenically cooled ion trap (typically cooled with liquid helium or a closed-cycle cryocooler)

  • Time-of-flight (TOF) mass analyzer

  • Pulsed valve for buffer gas introduction

Procedure:

  • Generate ions of the reactive species from the reaction mixture using the ESI source.

  • Guide the ions through the quadrupole ion guide into the cryogenic ion trap.

  • Introduce a pulse of cold buffer gas (e.g., helium or nitrogen) into the trap. This cools the ions and reduces their internal energy, effectively "freezing" them in their transient state.

  • After a sufficient trapping time, eject the stabilized ions from the trap into the TOF mass analyzer.

  • Acquire the mass spectrum to detect the trapped transient species.

Signaling Pathway for Cryogenic Trapping:

CryoTrappingPathway esi_source ESI Source (Ion Generation) ion_guide Ion Guide esi_source->ion_guide cryo_trap Cryogenic Ion Trap (Ion Cooling & Trapping) ion_guide->cryo_trap tof_analyzer TOF Mass Analyzer (m/z Separation) cryo_trap->tof_analyzer detector Detector tof_analyzer->detector

Caption: Process flow for cryogenic ion trapping MS.

References

Technical Support Center: Spectroscopic Analysis of Tautomeric Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the spectroscopic analysis of tautomeric mixtures.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism, but spectra can often be complex. This section addresses common issues encountered during NMR analysis.

Q1: My ¹H NMR spectrum shows more signals than expected for my compound. Could this be due to tautomerism?

A: Yes, this is a classic sign of tautomerism. If the rate of interconversion between tautomers is slow on the NMR timescale, each tautomer will produce a distinct set of signals.[1][2] The result is a spectrum that appears to be a superposition of spectra for two or more different compounds. The extent of tautomerization and the resulting signal patterns can vary significantly depending on the solvent used.[1]

To confirm if tautomerism is the cause, you should:

  • Verify Purity: First, ensure the sample is pure and the extra signals are not from an impurity.

  • Solvent Study: Record spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD). A change in the ratio of the sets of signals upon changing the solvent is a strong indicator of a tautomeric equilibrium.[1]

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changes in signal ratios, broadening, or coalescence can confirm a dynamic equilibrium.

Troubleshooting Workflow: Unexpected NMR Signals

G start Unexpected signals in NMR Spectrum check_purity Verify sample purity (LC-MS, etc.) start->check_purity is_pure Is sample pure? check_purity->is_pure impurity Signals are due to impurity. Purify sample. is_pure->impurity No solvent_study Run NMR in different deuterated solvents is_pure->solvent_study Yes tautomerism_suspected Tautomerism is likely cause. Proceed with analysis. vt_nmr Perform Variable Temperature (VT) NMR tautomerism_suspected->vt_nmr ratio_change Do signal ratios change? solvent_study->ratio_change ratio_change->impurity No, check for other isomers ratio_change->tautomerism_suspected Yes conclude Confirm dynamic equilibrium vt_nmr->conclude G cluster_0 Low Temperature cluster_1 Intermediate Temperature cluster_2 High Temperature slow Slow Exchange (k << Δν) slow_spec Two sharp signals for Tautomer A and B slow->slow_spec inter Intermediate Exchange (k ≈ Δν) slow->inter Increase Temp inter_spec One broad signal (Coalescence) inter->inter_spec fast Fast Exchange (k >> Δν) inter->fast Increase Temp fast_spec One sharp, averaged signal fast->fast_spec G start Overlapping UV-Vis Bands solv_study Perform Solvatochromic Study: Measure spectra in a range of solvents (polar, nonpolar, protic, aprotic) start->solv_study shifts_observed Are significant shifts in λmax observed? solv_study->shifts_observed deconvolution Use chemometric methods or spectral fitting to deconvolute overlapping bands shifts_observed->deconvolution Yes no_shifts Equilibrium is insensitive to solvent. Consider alternative techniques (e.g., NMR, 2D IR) shifts_observed->no_shifts No quantify Estimate equilibrium constant from resolved band areas deconvolution->quantify G cluster_0 1D FT-IR Spectrum cluster_1 2D IR Spectrum ftir Congested Spectrum ftir_desc Overlapping peaks from Tautomer A and Tautomer B make assignment difficult ftir->ftir_desc tdir Resolved Spectrum ftir->tdir Advanced Technique tdir_desc Distinct cross-peak patterns for Tautomer A and Tautomer B allow for unambiguous assignment tdir->tdir_desc

References

minimizing rearrangement of ethene-1,1-diol to acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethene-1,1-diol. The information provided addresses common challenges and questions regarding the stability and rearrangement of this transient molecule.

Frequently Asked Questions (FAQs)

Q1: We are trying to isolate this compound synthesized in our lab, but we consistently only detect acetic acid. What is happening?

A1: this compound is the enol tautomer of acetic acid and is exceedingly unstable under standard laboratory conditions.[1][2][3] The equilibrium between the keto (acetic acid) and enol (this compound) forms heavily favors the more stable acetic acid.[4][5] The rearrangement from the enol to the keto form is a rapid, thermodynamically driven process. Therefore, observing only acetic acid is the expected outcome in most experimental setups.

Q2: Is it possible to synthesize and characterize this compound?

A2: Yes, the synthesis and spectroscopic characterization of this compound have been successfully achieved, but only under highly specialized, non-standard laboratory conditions.[1][3][6][7] The established method involves the flash vacuum pyrolysis of malonic acid at high temperatures (e.g., 400 °C) to generate this compound in the gas phase. The product is then immediately trapped in an inert gas matrix (e.g., argon) at cryogenic temperatures (e.g., 10 K).[1][3][6][7] These extreme conditions are necessary to prevent the immediate rearrangement to acetic acid.

Q3: What factors promote the rearrangement of this compound to acetic acid?

A3: The primary driver for the rearrangement is the inherent thermodynamic instability of the enol form compared to the keto form (acetic acid).[4][5] Several factors can catalyze and accelerate this tautomerization:

  • Temperature: Even moderate temperatures provide sufficient energy for the rearrangement. Successful isolation has only been reported at cryogenic temperatures.[1][7]

  • Presence of Catalysts: Both acids and bases can catalyze the keto-enol tautomerization.[5][8] Trace amounts of acidic or basic impurities in your reaction setup can significantly accelerate the rearrangement.

  • Protic Solvents: Solvents with acidic protons (e.g., water, alcohols) can facilitate the proton transfer required for tautomerization.

  • Photolysis: Exposure to ultraviolet (UV) radiation has been shown to induce the rearrangement of matrix-isolated this compound to acetic acid and ketene (B1206846).[1][6][7]

Q4: Are there any strategies to minimize the rearrangement of this compound for experimental use?

A4: Minimizing the rearrangement of this compound is exceptionally challenging due to its high reactivity. The most effective strategy is to work under the conditions where it has been observed to be transiently stable. This involves:

  • Cryogenic Temperatures: Maintaining the experimental environment at extremely low temperatures (e.g., 10 K) is critical to kinetically trap the enol form.[1][7]

  • Inert Matrix Isolation: Trapping the molecule within a solid matrix of an inert gas, such as argon, prevents intermolecular interactions that could catalyze the rearrangement.[1][7]

  • High Vacuum Conditions: Working under high vacuum helps to eliminate potential catalysts and interacting molecules.

  • Exclusion of Light: To prevent photochemical rearrangement, experiments should be conducted in the dark or with light sources that do not emit wavelengths that can be absorbed by this compound (e.g., avoiding UV light).[1][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Immediate formation of acetic acid upon synthesis. This compound is inherently unstable.This is the expected outcome under normal conditions. To study this compound, specialized techniques like matrix isolation at cryogenic temperatures are required.[1][7]
Low or no yield of this compound in cryogenic matrix isolation experiments. Incomplete pyrolysis of the precursor (malonic acid).Optimize the temperature and flow rate for the flash vacuum pyrolysis to ensure efficient decarboxylation.
Inefficient trapping of the pyrolysis products.Ensure a high ratio of matrix gas to precursor and that the cold finger is at the appropriate cryogenic temperature (e.g., 10 K).
Rearrangement to acetic acid and ketene observed in the matrix. Photolysis from ambient or analytical light sources.Conduct the experiment in the dark and use filtered light for spectroscopic analysis to avoid UV wavelengths.[1][7]
Contamination of the inert matrix gas.Use high-purity inert gas and ensure the vacuum system is free of leaks and contaminants that could act as catalysts.

Experimental Protocols

Synthesis and Isolation of this compound via Flash Vacuum Pyrolysis and Matrix Isolation

This protocol is based on the successful synthesis and characterization of this compound.[1][6][7]

Objective: To generate this compound in the gas phase and trap it in a solid argon matrix for spectroscopic analysis.

Materials:

  • Malonic acid

  • High-purity argon gas

  • Cryostat with a cold window (e.g., CsI) capable of reaching 10 K

  • High-vacuum system

  • Pyrolysis tube (e.g., quartz) with a heating element

  • Spectrometer (e.g., FTIR, UV/Vis)

Procedure:

  • Preparation: Assemble the flash vacuum pyrolysis apparatus connected to the cryostat. Ensure the entire system is under high vacuum.

  • Precursor Loading: Place a sample of malonic acid in the pyrolysis tube.

  • Cryostat Cooling: Cool the cryostat window to 10 K.

  • Matrix Deposition: Introduce a slow flow of high-purity argon gas directed at the cold window to begin forming the inert matrix.

  • Pyrolysis: Heat the pyrolysis tube containing malonic acid to 400 °C. The malonic acid will undergo thermal decarboxylation to produce this compound and other products in the gas phase.

  • Trapping: The gaseous products from the pyrolysis are co-deposited with the argon gas onto the cold window, trapping the individual molecules within the solid argon matrix.

  • Analysis: Once a sufficient amount of material is deposited, perform spectroscopic analysis (e.g., IR, UV/Vis) on the matrix-isolated sample.

Visualizations

Rearrangement Pathway of this compound

Rearrangement_Pathway Ethenediol This compound TransitionState1 Transition State ([1,3] H-shift) Ethenediol->TransitionState1 Tautomerization TransitionState2 Transition State (Dehydration) Ethenediol->TransitionState2 Elimination AceticAcid Acetic Acid TransitionState1->AceticAcid KeteneWater Ketene + Water TransitionState2->KeteneWater

Caption: Rearrangement pathways of this compound to acetic acid and ketene.

Experimental Workflow for this compound Generation and Trapping

Experimental_Workflow cluster_Pyrolysis Flash Vacuum Pyrolysis cluster_Trapping Matrix Isolation MalonicAcid Malonic Acid (Solid) Pyrolysis Heating (400 °C) High Vacuum MalonicAcid->Pyrolysis GasPhase This compound (Gas) Pyrolysis->GasPhase CoDeposition Co-deposition with Ar on Cold Window (10 K) GasPhase->CoDeposition Matrix Matrix-Isolated This compound CoDeposition->Matrix Analysis Spectroscopic Analysis (FTIR, UV/Vis) Matrix->Analysis

Caption: Workflow for the generation and trapping of this compound.

References

Technical Support Center: Ethene-1,1-diol Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the spectral resolution of ethene-1,1-diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its spectroscopic analysis challenging?

This compound, also known as vinylidene glycol, is the enol tautomer of acetic acid. It is a highly unstable intermediate that readily converts to its more stable keto form, acetic acid. This inherent instability makes it difficult to isolate and characterize using conventional spectroscopic techniques, often resulting in low-resolution spectra with broad peaks and poor signal-to-noise ratios.[1][2]

Q2: What are the primary goals of high-resolution spectroscopy for an unstable molecule like this compound?

The primary goals are to obtain detailed information about its molecular structure, vibrational modes, and electronic transitions. High-resolution spectra can reveal fine details such as rotational constants, vibrational frequencies, and potential energy surfaces, which are crucial for understanding its chemical reactivity and dynamics.

Q3: Which spectroscopic techniques are most suitable for enhancing the resolution of this compound spectra?

Advanced techniques designed for studying transient and unstable species are recommended. These include:

  • Matrix Isolation Spectroscopy: This method traps this compound molecules in a cryogenic, inert gas matrix (e.g., Argon or Neon), which inhibits molecular rotation and diffusion, thereby minimizing spectral broadening.[3][4][5]

  • Supersonic Jet Spectroscopy: This technique involves expanding a gaseous mixture containing this compound into a vacuum, which cools the molecules to very low rotational and vibrational temperatures.[6][7][8] This reduces spectral congestion and Doppler broadening, leading to significantly enhanced resolution.

Q4: How can I generate a sufficient concentration of this compound for my experiments?

In-situ generation is typically required. This can be achieved through methods such as the pyrolysis of a suitable precursor molecule (e.g., a protected diol) immediately before the expansion in a supersonic jet or co-deposition in a matrix isolation setup.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (SNR)

A low signal-to-noise ratio can obscure the spectral features of this compound.[9][10]

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Sample Concentration Increase the concentration of the precursor molecule. Optimize the pyrolysis temperature to maximize the yield of this compound.Enhanced signal intensity relative to the noise floor.
Inadequate Detector Sensitivity Use a more sensitive detector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD).[11] Cool the detector to reduce thermal noise.[11]Improved detection of weak signals.
Low Light Source Intensity Increase the power of the excitation laser or the output of the light source.[12]Stronger signal generation.
Suboptimal Data Acquisition Parameters Increase the integration time to collect more photons per data point.[12] Perform signal averaging by acquiring and averaging multiple spectra.[12]Reduction of random noise by the square root of the number of scans.
Issue 2: Spectral Broadening

Broad spectral lines can mask the fine details of the this compound spectrum.

Possible Cause Troubleshooting Step Expected Outcome
High Rotational/Vibrational Temperatures In supersonic jet experiments, increase the backing pressure of the carrier gas (e.g., Helium or Argon) to enhance cooling.[13]Narrower rotational and vibrational transitions.
Intermolecular Interactions In matrix isolation experiments, decrease the sample-to-matrix ratio (e.g., from 1:1000 to 1:2000) to ensure proper isolation of individual molecules.[5]Sharper spectral lines due to reduced aggregation and intermolecular interactions.
Sample Degradation Ensure the precursor is pure and the pyrolysis is clean. Check for and eliminate any potential sources of contamination in the gas lines or vacuum chamber.A cleaner spectrum with fewer interfering peaks from degradation products.
Instrumental Resolution Use a spectrometer with higher resolving power, such as a long-path-length monochromator or a high-resolution Fourier-transform spectrometer.Finer spectral features can be resolved.

Troubleshooting Workflow for Low SNR

G start Low SNR Detected check_sample Is Sample Concentration Adequate? start->check_sample increase_conc Increase Precursor Concentration / Optimize Generation check_sample->increase_conc No check_detector Is Detector Sensitivity Sufficient? check_sample->check_detector Yes increase_conc->check_detector improve_detector Use More Sensitive / Cooled Detector check_detector->improve_detector No check_acquisition Are Acquisition Parameters Optimal? check_detector->check_acquisition Yes improve_detector->check_acquisition optimize_acquisition Increase Integration Time / Signal Averaging check_acquisition->optimize_acquisition No end_fail Further Investigation Needed check_acquisition->end_fail Yes end_ok SNR Improved optimize_acquisition->end_ok

Caption: Troubleshooting flowchart for low signal-to-noise ratio.

Experimental Protocols

Protocol 1: High-Resolution FTIR Spectroscopy using Matrix Isolation

This protocol describes the steps for obtaining a high-resolution infrared spectrum of this compound by trapping it in a cryogenic argon matrix.

  • Preparation of the Precursor: Synthesize and purify a suitable precursor, such as 1,1-diacetoxyethane. Ensure the precursor is thoroughly degassed to remove any volatile impurities.

  • Vacuum System Preparation: Evacuate the matrix isolation cryostat to a high vacuum (typically < 10-6 mbar) to prevent contamination.[4]

  • Cryostat Cooling: Cool the sample substrate (e.g., a CsI window) to the desired temperature (typically 10-15 K) using a closed-cycle helium cryostat.

  • Gas Mixture Preparation: Prepare a dilute gas mixture of the precursor and the matrix gas (e.g., Argon) with a ratio of approximately 1:1000 in a separate mixing chamber.[5]

  • In-situ Generation and Deposition:

    • Introduce the gas mixture into the cryostat through a heated nozzle (pyrolysis source) positioned close to the cold substrate.

    • Heat the nozzle to the optimal pyrolysis temperature to convert the precursor into this compound.

    • The products are then co-deposited with the excess argon onto the cold CsI window, trapping the this compound molecules in the solid matrix.

  • Spectral Acquisition:

    • Record the FTIR spectrum of the matrix-isolated sample using a high-resolution FTIR spectrometer.

    • Acquire a background spectrum of the bare, cold substrate before deposition for accurate background subtraction.

    • Use a narrow aperture and a high-resolution setting (e.g., 0.1 cm-1) for the best results.

Experimental Workflow for Matrix Isolation Spectroscopy

G cluster_prep Preparation cluster_gen Generation & Deposition cluster_acq Acquisition prep_precursor Prepare & Degas Precursor mix_gas Prepare Precursor/Ar Mixture (1:1000) prep_precursor->mix_gas prep_vacuum Evacuate Cryostat cool_cryostat Cool Substrate (10 K) prep_vacuum->cool_cryostat deposit Co-deposit on Cold Substrate cool_cryostat->deposit pyrolysis Pyrolyze Precursor in Nozzle mix_gas->pyrolysis pyrolysis->deposit record_sample Record Sample Spectrum (High-Res) deposit->record_sample record_bkg Record Background Spectrum record_bkg->record_sample analyze Analyze Data record_sample->analyze

Caption: Workflow for matrix isolation spectroscopy of this compound.

Protocol 2: High-Resolution Laser-Induced Fluorescence (LIF) Spectroscopy using a Supersonic Jet

This protocol details the method for obtaining a high-resolution electronic spectrum of this compound.

  • Precursor Seeding: Mix a small amount of the precursor vapor with a carrier gas (e.g., Helium or Argon) at a high backing pressure (1-5 atm).

  • Supersonic Expansion: Pulse the gas mixture through a small nozzle (e.g., 0.5 mm diameter) into a high-vacuum chamber. This expansion adiabatically cools the molecules to very low temperatures (e.g., < 10 K).[7]

  • In-situ Generation: If required, place a pyrolysis source directly after the nozzle to generate this compound from the precursor before the main expansion and cooling occurs.

  • Laser Excitation: Intersect the cooled molecular beam with a tunable, narrow-linewidth laser beam at a right angle. Scan the laser wavelength across the expected electronic absorption bands of this compound.

  • Fluorescence Collection: Collect the laser-induced fluorescence at a 90-degree angle to both the molecular beam and the laser beam using appropriate collection optics (lenses and mirrors).

  • Signal Detection and Processing:

    • Focus the collected fluorescence onto a photomultiplier tube (PMT).

    • Process the PMT signal with a boxcar averager to improve the signal-to-noise ratio.

    • Record the fluorescence intensity as a function of the laser wavelength to generate the LIF spectrum.

Data Presentation

Table 1: Optimization of Supersonic Jet Parameters for Enhanced Resolution
Backing Pressure (atm)Carrier GasResulting Rotational Temperature (K)Observed Spectral Linewidth (cm-1)
1Helium150.5
3Helium80.2
5Helium40.1
1Argon100.3
3Argon50.15
Table 2: Effect of Matrix Composition on Spectral Resolution in Matrix Isolation FTIR
Matrix GasSample:Matrix RatioDeposition Temperature (K)Observed Vibrational Linewidth (cm-1)
Argon1:500151.2 (with aggregation features)
Argon1:1000150.8
Argon1:2000150.6
Neon1:100050.4
Nitrogen1:1000121.0 (site splitting observed)

References

Technical Support Center: Navigating Overlapping Peaks in the NMR of Tautomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectroscopy of tautomers.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum shows broad, overlapping signals for my compound, which I suspect exists as tautomers. How can I confirm the presence of tautomers and resolve these peaks?

A1: The presence of broad and overlapping signals is a common indication of tautomerism, especially when the rate of interconversion is intermediate on the NMR timescale. To confirm and resolve these, you can employ several experimental techniques.

Troubleshooting Guide:

  • Variable Temperature (VT) NMR: Altering the temperature can change the rate of tautomeric exchange.[1][2]

    • Cooling the sample can slow down the exchange, potentially leading to sharp, distinct signals for each tautomer.[3]

    • Heating the sample can increase the exchange rate, causing the separate signals to coalesce into a single, sharp, averaged peak.[4]

  • Solvent Studies: The tautomeric equilibrium can be highly sensitive to the solvent environment.[5][6]

    • Acquiring spectra in a variety of solvents with different polarities and hydrogen-bonding capabilities (e.g., chloroform-d, DMSO-d₆, methanol-d₄) can shift the equilibrium, altering the chemical shifts of the tautomers and potentially resolving the overlap.[7][8]

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving signal overlap by dispersing the signals into a second dimension.[9][10]

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within each tautomer.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which can help distinguish signals from different tautomers even if the proton signals overlap.[11][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons, aiding in the structural assignment of each tautomer.

Q2: I have confirmed the presence of two tautomers, but their signals are still partially overlapping, making quantification difficult. How can I accurately determine the ratio of the two tautomers?

A2: Accurate quantification with overlapping signals requires careful experimental setup and data processing.

Troubleshooting Guide:

  • Optimize Experimental Conditions:

    • As mentioned in Q1, systematically vary the temperature and solvent to find conditions where a pair of non-overlapping signals for the two tautomers can be identified.

  • Deconvolution Software: If complete resolution is not possible, spectral deconvolution can be used to mathematically separate the overlapping peaks.[13][14] This involves fitting the experimental spectrum to a sum of theoretical lineshapes (e.g., Lorentzian or Gaussian) to determine the area of each individual peak.[15][16]

  • Quantitative NMR (qNMR) Principles:

    • Ensure a sufficient relaxation delay (D1) is used in your NMR experiment to allow for complete relaxation of all relevant nuclei. This is crucial for accurate integration.

    • Select well-resolved signals that are unique to each tautomer for integration. If all signals are overlapping, deconvolution is necessary.[17]

Data Presentation: Comparison of Deconvolution Software

SoftwareKey FeaturesRecommended For
TopSpin (Bruker) Integrated into the acquisition software; offers deconvolution routines.[13][15]Users familiar with the Bruker software environment.
Mnova (Mestrelab) User-friendly interface; includes Global Spectral Deconvolution (GSD) for automated fitting.[18][19]Routine analysis and users who prefer a graphical interface.
iNMR Strong capabilities for deconvoluting overlapping Lorentzian/Gaussian signals.[13]Detailed manual fitting and analysis of spin systems.
MetaboDecon1D (R-package) Automated deconvolution of 1D NMR spectra, particularly for complex mixtures.[14]Researchers with experience in R for metabolomics or complex mixture analysis.

Q3: I am using 2D NMR to assign the signals of my tautomers, but some cross-peaks in the HSQC spectrum are also overlapping. What is the next step?

A3: Overlap in 2D spectra can occur, especially with complex molecules. Higher dimensionality or different correlation experiments can provide the necessary resolution.

Troubleshooting Guide:

  • Higher Field NMR: If available, acquiring spectra on a higher field spectrometer will increase chemical shift dispersion and may resolve the overlapping cross-peaks.[20]

  • 3D NMR Experiments: Three-dimensional NMR experiments, such as HNCO or HNCACB (commonly used for proteins, but adaptable for small molecules with appropriate labeling), can further separate signals by introducing a third frequency dimension.[21]

  • Alternative 2D Experiments:

    • HMBC: Since HMBC relies on longer-range couplings, the correlation patterns may differ significantly between tautomers, aiding in resolving ambiguities.

    • TOCSY (Total Correlation Spectroscopy): This experiment reveals the entire spin system of a proton, which can help to trace the connectivity within a single tautomer even if some of its signals are overlapped in other spectra.[18]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Tautomer Analysis

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent that has a wide liquid range (e.g., toluene-d₈ for high temperatures, or methanol-d₄/DMF-d₇ for low temperatures). Ensure the NMR tube is rated for the intended temperature range.[1]

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Variation:

    • For cooling: Decrease the temperature in increments of 10-20 K. Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a new spectrum.[3]

    • For heating: Increase the temperature in increments of 10-20 K, again allowing for equilibration. Do not exceed the boiling point of the solvent or the recommended operating temperature of the NMR probe.[1]

  • Data Analysis: Observe the changes in the spectra as a function of temperature. Look for the sharpening of broad peaks into distinct signals (slow exchange) or the coalescence of multiple peaks into a single peak (fast exchange).[2][4]

Protocol 2: Quantification of Tautomers using Deconvolution

  • Data Acquisition: Acquire a high-quality 1D ¹H NMR spectrum of the tautomeric mixture. Ensure a long relaxation delay (D1 ≥ 5 x T₁) and a high signal-to-noise ratio.

  • Software Import: Import the spectrum into your deconvolution software (e.g., Mnova, TopSpin).

  • Peak Fitting:

    • Select the region of the spectrum containing the overlapping signals.

    • Use the deconvolution tool to fit the spectral line shape. The software will attempt to model the overlapping signals as a sum of individual peaks (typically Lorentzian or Gaussian).[18]

    • Manually adjust the number of peaks, their positions, widths, and intensities to achieve the best fit to the experimental data. The residual (the difference between the experimental and fitted spectra) should be minimized.

  • Integration: Once a satisfactory fit is achieved, the software will provide the integral (area) for each of the fitted peaks.

  • Ratio Calculation: The ratio of the tautomers is the ratio of the integrals of the corresponding deconvoluted peaks.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_resolution Resolution Strategies cluster_analysis Analysis & Quantification start Overlapping/Broad Peaks in 1D NMR vt_nmr Variable Temperature NMR start->vt_nmr Change exchange rate solvent Solvent Study start->solvent Shift equilibrium two_d_nmr 2D NMR (COSY, HSQC) start->two_d_nmr Add spectral dimension resolved Separated Signals Observed vt_nmr->resolved deconvolution Deconvolution of Overlapping Signals vt_nmr->deconvolution If partially resolved solvent->resolved solvent->deconvolution If partially resolved two_d_nmr->resolved quantification Quantify Tautomer Ratio resolved->quantification deconvolution->quantification

Caption: Workflow for resolving and quantifying tautomers with overlapping NMR signals.

logical_relationship cluster_inputs Experimental Inputs cluster_system Tautomeric System cluster_outputs NMR Spectral Appearance temp Temperature exchange Exchange Rate (k) temp->exchange Influences solv Solvent Polarity equilibrium Equilibrium Position (Keq) solv->equilibrium Influences peak_shape Peak Shape (Broad vs. Sharp) exchange->peak_shape Determines chem_shift Chemical Shift (δ) equilibrium->chem_shift Determines (averaged δ)

Caption: Relationship between experimental parameters and NMR spectral features of tautomers.

References

Technical Support Center: Strategies for Enhancing the Lifetime of Reactive Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to extend the lifetime of reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the lifetime of a reactive intermediate?

A1: The principal strategies can be broadly categorized as follows:

  • Isolation Techniques: Physically separating the reactive intermediate from other reactive species.

    • Matrix Isolation: Trapping the intermediate in a solid, inert gas matrix at cryogenic temperatures (e.g., argon, xenon).[1][2]

    • Supramolecular Encapsulation (Host-Guest Chemistry): Enclosing the intermediate within a larger host molecule, such as a cucurbituril, cyclodextrin, or metal-organic cage.[3][4]

  • Kinetic Stabilization: Slowing down the rates of decomposition or reaction.

    • Cryogenic Methods: Performing reactions at very low temperatures to decrease thermal energy and reduce reaction rates.

    • Steric Hindrance: Introducing bulky functional groups near the reactive center to physically block the approach of other molecules.[5]

  • Electronic Stabilization: Modifying the electronic structure of the intermediate to increase its stability.

    • Resonance and Inductive Effects: Introducing substituents that can delocalize charge or donate/withdraw electron density to stabilize the reactive center. For example, tertiary carbocations are more stable than primary carbocations due to the electron-donating effects of the alkyl groups.[6][7][8][9]

Q2: How do I choose the best stabilization strategy for my specific reactive intermediate?

A2: The choice of strategy depends on the nature of your intermediate and the goals of your experiment:

  • For spectroscopic characterization of a highly reactive, short-lived species, matrix isolation is an excellent choice as it provides a chemically inert and rigid environment.[1][2]

  • If you need to perform reactions with the stabilized intermediate in solution, supramolecular encapsulation is a more suitable approach. The host molecule can act as a "nanoreactor," protecting the intermediate while still allowing for some reactivity.

  • To slow down a reaction to study its mechanism or isolate a thermally unstable intermediate, general cryogenic methods are often employed.

  • If you are designing a new molecule with an inherently more stable reactive intermediate, consider incorporating sterically bulky groups or substituents that provide electronic stabilization .

Q3: What is the role of flash photolysis in studying reactive intermediates?

A3: Flash photolysis is a powerful technique for generating and studying reactive intermediates on very short timescales (femtoseconds to milliseconds).[10] It does not directly increase the lifetime of the intermediate in a preparative sense, but it is crucial for understanding its reactivity. By monitoring the decay of the transient species, you can determine its lifetime and reaction kinetics, which can inform the design of strategies to prolong its existence.

Troubleshooting Guides

Matrix Isolation
Issue Possible Cause(s) Suggested Solution(s)
Contamination of the matrix with water or other atmospheric gases. - Leaks in the vacuum system.- Insufficiently degassed precursor.- Impure matrix gas.- Perform a thorough leak check of your vacuum apparatus using a helium leak detector.- Degas your precursor sample thoroughly before deposition.- Use high-purity matrix gas and consider passing it through a cold trap before it enters the deposition line.
Broad, poorly resolved spectral features. - Matrix annealing (softening) due to temperature fluctuations.- Aggregation of the reactive intermediate.- Multiple trapping sites for the intermediate in the matrix.- Ensure stable and very low temperatures (typically below 20 K for argon).- Use a higher matrix-to-sample ratio to increase isolation.- Anneal the matrix at a slightly elevated temperature for a short period to allow the sample to settle into a more uniform environment, then re-cool to the measurement temperature.
No signal from the reactive intermediate. - Inefficient generation of the intermediate.- Reaction of the intermediate with the matrix material (less common with inert gases).- The intermediate is not stable even at cryogenic temperatures.- Optimize the conditions for generating the intermediate (e.g., photolysis wavelength and duration).- Consider using a different, more inert matrix gas (e.g., neon instead of xenon if a reaction with xenon is suspected).- Attempt to generate the intermediate in situ on the cold window.
Supramolecular Encapsulation
Issue Possible Cause(s) Suggested Solution(s)
No evidence of host-guest complex formation. - Poor size/shape complementarity between the host and the reactive intermediate.- Unfavorable solvent effects.- The intermediate is too reactive to be trapped.- Choose a host molecule with a cavity that better matches the dimensions of your intermediate.- Use a solvent that promotes host-guest association (e.g., water for hosts with hydrophobic cavities).- Generate the intermediate in the presence of a high concentration of the host molecule to favor encapsulation.
The encapsulated intermediate is still too reactive. - The host molecule does not provide sufficient protection.- The reactive part of the intermediate is still accessible to the bulk solution.- Select a host molecule with a deeper, more encapsulating cavity.- Modify the host to include "gates" that can further restrict access to the encapsulated guest.
Difficulty in characterizing the host-guest complex. - Complex NMR or mass spectra.- The concentration of the complex is too low.- Use 2D NMR techniques (e.g., ROESY) to confirm the spatial proximity of the host and guest.- Employ high-resolution mass spectrometry to identify the host-guest complex.- Optimize the reaction conditions to maximize the yield of the encapsulated species.

Quantitative Data on Stabilized Reactive Intermediates

Directly comparable, quantitative data on the lifetimes of reactive intermediates under different stabilization strategies is often specific to the system being studied. However, the following table provides illustrative examples of how different factors can influence the stability of carbocations.

Carbocation Type Stabilizing Factors Relative Stability
Methyl (CH₃⁺)MethylNoneLeast Stable
Ethyl (CH₃CH₂⁺)Primary (1°)Inductive effect from one alkyl groupMore stable than methyl
Isopropyl ((CH₃)₂CH⁺)Secondary (2°)Inductive effect from two alkyl groupsMore stable than primary
tert-Butyl ((CH₃)₃C⁺)Tertiary (3°)Inductive effect from three alkyl groupsMost stable of simple alkyls
Allyl (CH₂=CHCH₂⁺)Primary, AllylicResonance delocalizationComparable to a secondary carbocation
Benzyl (C₆H₅CH₂⁺)Primary, BenzylicResonance delocalization over the benzene (B151609) ringComparable to a secondary carbocation

This table illustrates the qualitative principles of carbocation stability. The actual lifetimes of these intermediates are highly dependent on the solvent and reaction conditions.

Experimental Protocols

Key Experiment: Matrix Isolation Spectroscopy

Objective: To trap and obtain the infrared (IR) spectrum of a reactive intermediate generated by photolysis.

Methodology:

  • Sample Preparation: The precursor to the reactive intermediate is mixed with a large excess of an inert matrix gas (e.g., argon, in a ratio of 1:1000 or higher).

  • Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or BaF₂) cooled to a very low temperature (typically 4-20 K) within a high-vacuum chamber.

  • Initial Spectrum: An initial IR spectrum of the precursor isolated in the matrix is recorded.

  • In Situ Generation: The matrix is irradiated with UV light of a specific wavelength to induce photolysis of the precursor, generating the reactive intermediate.

  • Final Spectrum: A second IR spectrum is recorded. New absorption bands not present in the initial spectrum are assigned to the reactive intermediate.

  • Analysis: The experimental spectra are often compared with theoretical spectra from computational chemistry to confirm the identity of the trapped species.

Key Experiment: Laser Flash Photolysis

Objective: To measure the lifetime of a transient reactive intermediate.

Methodology:

  • Sample Preparation: A solution of the precursor molecule is placed in a cuvette.

  • Excitation (Pump): The sample is irradiated with a short, high-intensity laser pulse (the "pump" pulse) at a wavelength absorbed by the precursor. This generates the reactive intermediate.

  • Monitoring (Probe): A second, weaker light beam (the "probe" beam) is passed through the sample at a right angle to the pump beam. The probe beam is set to a wavelength that is absorbed by the reactive intermediate but not by the precursor.

  • Detection: A fast detector (e.g., a photomultiplier tube) measures the change in absorbance of the probe beam as a function of time after the pump pulse.

  • Kinetic Analysis: The decay of the absorbance signal over time is fitted to a kinetic model (e.g., first-order or second-order decay) to determine the lifetime and reaction rate constants of the reactive intermediate.

Visualizations

Steric_Hindrance cluster_unhindered Unhindered Reaction cluster_hindered Sterically Hindered Reaction A Reactant A B Reactant B A->B Fast Reaction C Reactant C (Bulky Groups) D Reactant D C->D Slow or No Reaction

Caption: Steric hindrance slowing down a chemical reaction.

Caption: Encapsulation of a reactive intermediate by a host molecule.

Matrix_Isolation_Workflow cluster_setup Experimental Setup cluster_process Process Precursor Precursor + Matrix Gas Deposition Co-deposition onto Cold Window Precursor->Deposition Cryostat Cryostat with Cold Window (<20K) Photolysis UV Irradiation (Photolysis) Cryostat->Photolysis Generate Intermediate Spectrometer IR/UV-Vis Spectrometer Analysis Spectroscopic Analysis Photolysis->Analysis

Caption: Workflow for a matrix isolation experiment.

References

common experimental errors in studying transient molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental errors encountered when studying transient molecules.

Troubleshooting Guides

Pump-Probe Spectroscopy (e.g., Transient Absorption)

Q1: My transient absorption signal is extremely noisy. What are the common causes and how can I fix it?

A1: A noisy signal is a frequent issue in transient absorption spectroscopy. The source of the noise can be systematic or random. Here’s a breakdown of potential causes and solutions:

  • Laser Fluctuations: Instability in the pump or probe laser intensity is a primary source of noise.[1][2]

    • Solution: Ensure the laser system has stabilized before starting measurements. Use a reference detector to monitor and normalize for pulse-to-pulse fluctuations in the probe beam intensity.[3] Advanced signal acquisition technologies can also help by measuring and canceling out noise.[2]

  • Sample Scattering: Highly scattering samples can deflect the probe beam, leading to significant noise.

    • Solution: If possible, optimize the sample preparation to reduce scattering. For highly scattering samples, a double-chopping method can be effective in reducing noise caused by pump scattering.[4]

  • Detector Noise: The detector itself can be a source of noise.

    • Solution: Ensure the detector is properly shielded from ambient light. Check the detector's specifications and operating conditions (e.g., temperature) to ensure optimal performance.

  • Environmental Factors: Vibrations, temperature fluctuations, and air currents in the laboratory can affect the optical alignment and introduce noise.

    • Solution: Use an optical table with vibration isolation. Shield the experimental setup from air currents. Maintain a stable laboratory temperature.

Here is a troubleshooting workflow for addressing a noisy signal:

G start Noisy Transient Absorption Signal q1 Check Laser Stability (Pump and Probe) start->q1 s1_1 Allow laser to warm up and stabilize. q1->s1_1 Unstable q2 Evaluate Sample Quality q1->q2 Stable s1_1->q1 s1_2 Implement a reference detector for normalization. s1_2->q1 s2_1 Optimize sample preparation to reduce scattering. q2->s2_1 High Scattering q3 Inspect Detector and Electronics q2->q3 Low Scattering s2_1->q2 s2_2 Consider using a double-chopping technique. s2_2->q2 s3_1 Ensure proper shielding from ambient light. q3->s3_1 Noise Persists q4 Assess Environmental Conditions q3->q4 Detector OK s3_1->q3 s3_2 Verify detector operating conditions. s3_2->q3 s4_1 Use vibration-isolated optical table. q4->s4_1 Vibrations Detected end_node Signal-to-Noise Ratio Improved q4->end_node Environment Stable s4_1->q4 s4_2 Shield setup from air currents. s4_2->q4 G start Start laser_warmup Laser System Warm-up start->laser_warmup sample_prep Sample Preparation (Concentration, Degassing) laser_warmup->sample_prep beam_generation Generate Pump and Probe Beams sample_prep->beam_generation alignment Spatially Overlap Beams at Sample beam_generation->alignment data_acq Acquire Data at Various Time Delays alignment->data_acq data_proc Data Processing (Chirp Correction, Fitting) data_acq->data_proc end_node End data_proc->end_node G start Start setup Instrument Setup (Lamp, Laser, Monochromator) start->setup sample_prep Sample Preparation and Degassing setup->sample_prep data_acq Acquire Kinetic Trace at a Single Wavelength sample_prep->data_acq averaging Signal Averaging data_acq->averaging analysis Kinetic Analysis averaging->analysis spectrum Repeat at Different Wavelengths for Spectrum analysis->spectrum end_node End spectrum->end_node G start Start prep_system Cool Cryostat and Evacuate Shroud start->prep_system prep_gas Prepare Precursor/ Matrix Gas Mixture prep_system->prep_gas deposition Deposit Gas Mixture onto Cold Window prep_gas->deposition generation In Situ Photolysis to Generate Radical deposition->generation measurement Record Spectrum generation->measurement annealing Annealing (Optional) measurement->annealing analysis Spectral Analysis and Identification measurement->analysis annealing->measurement end_node End analysis->end_node

References

Technical Support Center: Optimizing Reaction Conditions for Selective Enol Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for selective enol formation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at achieving selective enolate formation.

Question/Issue Possible Cause(s) Recommended Solution(s)
Poor regioselectivity: A mixture of kinetic and thermodynamic enolates is obtained when the kinetic enolate is desired. 1. Reaction temperature is too high: Even brief warming can lead to equilibration. 2. Slow addition of the ketone: If the ketone is not added quickly to the base, localized warming can occur. 3. Insufficiently strong or hindered base: A base that is not strong enough will not lead to irreversible deprotonation. 4. Protic solvent contamination: Trace amounts of protic solvents can facilitate equilibration.1. Maintain a low reaction temperature (typically -78 °C) throughout the addition and reaction time.[1] 2. Add the ketone solution rapidly to the stirred solution of the base at low temperature. 3. Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).[2][3] 4. Ensure all glassware is oven-dried and solvents are anhydrous.
Poor regioselectivity: The kinetic enolate is predominantly formed when the thermodynamic enolate is desired. 1. Reaction time is too short: Equilibration to the more stable thermodynamic enolate requires sufficient time. 2. Reaction temperature is too low: Higher temperatures are needed to overcome the activation energy for equilibration. 3. Use of a strong, bulky base: These bases favor kinetic deprotonation and may not allow for equilibration.1. Increase the reaction time, often for several hours.[4] 2. Run the reaction at a higher temperature, such as room temperature or gentle heating.[4] 3. Use a smaller, less hindered base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or an alkoxide like sodium ethoxide (NaOEt).[2][4]
Low or no yield of the desired alkylated/acylated product. 1. Inefficient enolate formation: The chosen base may not be strong enough to deprotonate the ketone effectively. 2. Side reactions: The enolate may be participating in side reactions such as aldol (B89426) condensation. 3. Poor electrophile: The electrophile may be too hindered or unreactive.1. Ensure the pKa of the conjugate acid of the base is significantly higher than that of the ketone. 2. For kinetic enolates, ensure complete deprotonation by using a slight excess of a strong base like LDA before adding the electrophile. 3. Use a reactive electrophile. For alkylation, primary alkyl halides are preferred.[3]
Multiple alkylations are observed. Enolate equilibration: The initially formed enolate may be protonated by the newly formed mono-alkylated product, leading to further deprotonation and alkylation.Use a strong, non-nucleophilic base like LDA in a slight excess to ensure the starting ketone is fully converted to the enolate before the electrophile is added.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a kinetic and a thermodynamic enolate?

A1: A kinetic enolate is the enolate that is formed the fastest, typically by removing the most sterically accessible α-proton with a strong, bulky base at low temperatures.[1][5] The thermodynamic enolate is the most stable enolate, which usually has the more substituted double bond. Its formation is favored under conditions that allow for equilibrium, such as higher temperatures and longer reaction times with a less hindered base.[4]

Q2: How does the choice of base influence enolate regioselectivity?

A2: The size and strength of the base are crucial.

  • Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) favor the formation of the kinetic enolate by rapidly deprotonating the less sterically hindered α-position.[2][6]

  • Smaller, strong bases like sodium hydride (NaH) or weaker bases like sodium ethoxide (NaOEt) allow for equilibration and favor the formation of the more stable thermodynamic enolate .[2][4]

Q3: What is the role of temperature in controlling enolate formation?

A3: Temperature plays a critical role in determining the product distribution.

  • Low temperatures (e.g., -78 °C) favor the kinetic enolate by preventing the system from reaching equilibrium.[4][5] At these temperatures, the reaction is essentially irreversible.[1]

  • Higher temperatures (e.g., room temperature or above) provide the necessary energy for the enolates to equilibrate, leading to the predominance of the more stable thermodynamic enolate .[4]

Q4: How do solvents affect the regioselective formation of enolates?

A4: The type of solvent can significantly impact the outcome.

  • Aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O) are preferred for the formation of the kinetic enolate as they do not facilitate proton exchange that would lead to equilibration.[3]

  • Protic solvents can promote the formation of the thermodynamic enolate by allowing for reversible protonation and deprotonation, which helps the system reach equilibrium.[3]

Q5: Can I form a specific enolate from an α,β-unsaturated ketone?

A5: Yes, α,β-unsaturated ketones can be used to generate specific enolates. For instance, conjugate addition of a nucleophile to an enone will form a specific enolate at the α-position.

Data Presentation

The regioselectivity of enolate formation is highly dependent on the reaction conditions. The following table summarizes the approximate kinetic vs. thermodynamic enolate ratios for 2-methylcyclohexanone (B44802) under various conditions.

KetoneBaseSolventTemperature (°C)Kinetic:Thermodynamic RatioControl
2-MethylcyclohexanoneLiN(i-C3H7)2 (LDA)THF099:1Kinetic
2-MethylcyclohexanoneKN(SiMe3)2 (KHMDS)THF-7895:5Kinetic
2-MethylcyclohexanonePh3CLiTHF-7890:10Kinetic
2-MethylcyclohexanonePh3CKTHF2538:62Thermodynamic
2-MethylcyclohexanoneNaHTHF2526:74Thermodynamic
2-MethylcyclohexanonePh3CLiTHF2510:90Thermodynamic

Data compiled from various sources.[7]

Experimental Protocols

Below are detailed methodologies for key experiments related to selective enolate formation.

Protocol 1: In-situ Preparation of Lithium Diisopropylamide (LDA)

This protocol describes the preparation of LDA for immediate use in a reaction.

Materials:

  • Diisopropylamine (B44863) (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 equivalents) to the cold THF with stirring.

  • Add n-BuLi (1.0 equivalent) dropwise to the stirred solution.

  • Allow the solution to stir at -78 °C for 15-30 minutes before use. The solution is typically colorless to pale yellow.

Protocol 2: Selective Formation of a Kinetic Enolate

This protocol describes the formation of the less substituted enolate of an unsymmetrical ketone.

Materials:

  • Unsymmetrical ketone

  • Freshly prepared LDA solution in THF

  • Anhydrous THF

Procedure:

  • Prepare a solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF in a separate oven-dried flask under an inert atmosphere.

  • Cool the freshly prepared LDA solution (1.05 equivalents) to -78 °C.

  • Rapidly add the ketone solution to the LDA solution at -78 °C with vigorous stirring.

  • Stir the resulting mixture at -78 °C for a specified time (typically 30-60 minutes) to ensure complete enolate formation before adding an electrophile.

Protocol 3: Selective Formation of a Thermodynamic Enolate

This protocol describes the formation of the more substituted, and more stable, enolate.

Materials:

  • Unsymmetrical ketone

  • Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

  • Anhydrous THF or another suitable aprotic solvent

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the base (e.g., NaH, 1.1 equivalents) and anhydrous THF.

  • Slowly add a solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF to the stirred suspension of the base at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for an extended period (e.g., 2-24 hours) to allow for equilibration to the thermodynamic enolate.

Visualizations

The following diagrams illustrate the conceptual workflows for achieving kinetic and thermodynamic control in enolate formation.

Kinetic_Enolate_Formation cluster_conditions Kinetic Control Conditions cluster_process Deprotonation Strong, Bulky Base (LDA) Strong, Bulky Base (LDA) Low Temperature (-78 °C) Low Temperature (-78 °C) Aprotic Solvent (THF) Aprotic Solvent (THF) Short Reaction Time Short Reaction Time Unsymmetrical Ketone Unsymmetrical Ketone Deprotonation at Less Hindered α-Carbon Deprotonation at Less Hindered α-Carbon Unsymmetrical Ketone->Deprotonation at Less Hindered α-Carbon Fastest Deprotonation Kinetic Enolate (Less Substituted) Kinetic Enolate (Less Substituted) Deprotonation at Less Hindered α-Carbon->Kinetic Enolate (Less Substituted) Thermodynamic_Enolate_Formation cluster_conditions Thermodynamic Control Conditions cluster_process Equilibration Weaker/Smaller Base (NaH, NaOEt) Weaker/Smaller Base (NaH, NaOEt) Higher Temperature (RT or heat) Higher Temperature (RT or heat) Protic or Aprotic Solvent Protic or Aprotic Solvent Long Reaction Time Long Reaction Time Unsymmetrical Ketone Unsymmetrical Ketone Equilibrium between Enolates Equilibrium between Enolates Unsymmetrical Ketone->Equilibrium between Enolates Reversible Deprotonation Thermodynamic Enolate (More Substituted) Thermodynamic Enolate (More Substituted) Equilibrium between Enolates->Thermodynamic Enolate (More Substituted)

References

Validation & Comparative

A Comparative Analysis of Ethene-1,1-diol and Ethane-1,2-diol: Structure, Stability, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric organic molecules is paramount. This guide provides a detailed comparative analysis of the geminal diol, ethene-1,1-diol, and the vicinal diol, ethane-1,2-diol (commonly known as ethylene (B1197577) glycol). While sharing the same molecular formula (C₂H₆O₂), their structural disparity imparts vastly different chemical and biological properties.

This compound is the enol tautomer of acetic acid and a highly unstable geminal diol, where both hydroxyl groups are attached to the same carbon atom.[1] In contrast, ethane-1,2-diol is a stable vicinal diol with hydroxyl groups on adjacent carbon atoms, a feature that allows for its widespread industrial and pharmaceutical applications.[1] This guide will objectively compare the performance of these two diols, supported by experimental and computational data, to provide a comprehensive resource for the scientific community.

Physicochemical and Spectroscopic Properties: A Tale of Two Isomers

The structural differences between this compound and ethane-1,2-diol lead to significant variations in their physical and chemical properties. Ethane-1,2-diol is a well-characterized, stable liquid at room temperature, whereas this compound is a transient species that has only recently been synthesized and spectroscopically identified under matrix isolation conditions.[2]

PropertyThis compound (Computed/Experimental in Matrix)Ethane-1,2-diol (Experimental)
IUPAC Name This compoundEthane-1,2-diol
Synonyms 1,1-Dihydroxyethene, Ketene (B1206846) hydrateEthylene glycol, Glycol, 1,2-Dihydroxyethane
Molecular Formula C₂H₄O₂C₂H₆O₂
Molar Mass 60.05 g/mol 62.07 g/mol
Boiling Point Not applicable (unstable)197.3 °C
Melting Point Not applicable (unstable)-12.9 °C
Density Not available1.113 g/cm³
Stability Highly unstable, transient intermediateStable
Key Spectroscopic Data IR (in Ar matrix): C=C stretch ~1712 cm⁻¹; O-H stretches ~3643, 3619 cm⁻¹[3] UV/Vis (in Ar matrix): λmax ~194 nm[3]¹H NMR (in Benzene): Chemical shifts for OH and CH₂ protons are solvent-dependent.[4] IR: Broad O-H stretch ~3300 cm⁻¹, C-O stretch ~1050 cm⁻¹

Structural Parameters: Insights from Computational and Experimental Data

Computational studies and experimental data reveal the distinct geometries of these two diols. The C=C double bond in this compound results in a planar geometry for the carbon backbone, while the C-C single bond in ethane-1,2-diol allows for rotational freedom, leading to different conformers.

Structural ParameterThis compound (Computed)Ethane (for C-C bond comparison)Ethene (for C=C bond comparison)
C-C Bond Length ~1.339 Å (C=C)~1.54 Å~1.339 Å
C-O Bond Length Not readily available~1.43 ÅNot applicable
O-C-O Bond Angle Not readily availableNot applicableNot applicable
H-C-H Bond Angle Not readily available~109.5°~117.6°
C-C-O Bond Angle Not readily available~109.5°Not applicable

Synthesis and Reactivity: From Stable Glycol to Elusive Enol

Ethane-1,2-diol is commercially synthesized on a large scale, primarily through the hydration of ethylene oxide.[5] This vicinal diol is relatively unreactive, though its hydroxyl groups can undergo typical alcohol reactions such as esterification and oxidation.

This compound , being the enol tautomer of acetic acid, exists in a dynamic equilibrium that heavily favors the keto form (acetic acid).[6] Its synthesis and isolation are challenging due to its rapid tautomerization. It has been successfully generated in the gas phase via the flash vacuum pyrolysis of malonic acid and trapped in an inert matrix at low temperatures for spectroscopic characterization.[2] As a reactive intermediate, it is implicated in the hydration of ketene to acetic acid.[2]

Biological Activity and Toxicological Profile: A Stark Contrast

The biological activities of these two diols are vastly different, a critical consideration for drug development professionals.

Ethane-1,2-diol (Ethylene Glycol) is well-known for its toxicity upon ingestion. While the parent compound has a low toxicity, its metabolism in the liver by alcohol dehydrogenase initiates a cascade of toxic metabolites.[7] The primary toxic metabolite, glycolic acid, leads to severe metabolic acidosis. Further oxidation to oxalic acid results in the formation of calcium oxalate (B1200264) crystals, which can deposit in the kidneys, causing acute renal failure.[7]

This compound , due to its extreme instability and transient nature in biological systems, is not associated with systemic toxicity in the same manner as ethylene glycol. Its high reactivity suggests that if formed in vivo, it would likely have a very short half-life and its biological effects would be localized. There is currently no evidence to suggest it plays a role in any specific signaling pathways.

Experimental Protocols

Synthesis and Characterization of this compound

Synthesis via Flash Vacuum Pyrolysis (FVP) of Malonic Acid [2]

  • Apparatus Setup: A custom-built FVP apparatus consisting of a sublimation oven, a pyrolysis tube (quartz), and a cold finger for matrix isolation is required.

  • Precursor Preparation: Solid malonic acid is placed in the sublimation oven.

  • Pyrolysis: The malonic acid is heated to a sublimation temperature that provides a steady flow of vapor into the pyrolysis tube, which is heated to approximately 400°C. The low pressure (vacuum) ensures unimolecular decomposition.

  • Matrix Isolation: The pyrolysis products are co-deposited with a large excess of an inert gas (e.g., argon) onto a cold window (e.g., CsI) maintained at a cryogenic temperature (typically around 10 K).

  • Spectroscopic Analysis: The matrix-isolated products are then analyzed in situ using infrared (IR) and ultraviolet-visible (UV/Vis) spectroscopy.

Characterization of Ethane-1,2-diol

¹H NMR Spectroscopy [4][8]

  • Sample Preparation: A solution of ethane-1,2-diol is prepared in a suitable deuterated solvent (e.g., benzene-d₆, chloroform-d, or D₂O) in an NMR tube. An internal standard such as tetramethylsilane (B1202638) (TMS) is added for referencing.

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer. The number of signals, their chemical shifts (ppm), integration, and splitting patterns are recorded.

  • Data Analysis: The spectrum is analyzed to assign the signals to the hydroxyl (-OH) and methylene (B1212753) (-CH₂) protons. The chemical shifts and coupling constants can provide information about the solvent environment and conformational preferences.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification in Biological Samples [9][10][11]

  • Sample Preparation: A known volume of the biological sample (e.g., blood, urine) is mixed with an internal standard (e.g., 1,3-propanediol). Proteins are precipitated using a suitable agent (e.g., acetonitrile).

  • Derivatization (optional but common): To improve chromatographic properties, the diols can be derivatized, for example, with phenylboronic acid.

  • GC Separation: An aliquot of the supernatant is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-WAX). The oven temperature is programmed to separate the analytes.

  • MS Detection: The eluting compounds are detected by a mass spectrometer, often in single ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: The concentration of ethane-1,2-diol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.

Visualizing Key Pathways and Relationships

Keto-Enol Tautomerism of Acetic Acid and this compound

Caption: Keto-enol tautomerism between acetic acid and this compound.

Metabolic Pathway of Ethane-1,2-diol

Ethylene_Glycol_Metabolism EG Ethane-1,2-diol (Ethylene Glycol) Glycoaldehyde Glycoaldehyde EG->Glycoaldehyde Alcohol Dehydrogenase Glycolic_Acid Glycolic Acid (Causes Acidosis) Glycoaldehyde->Glycolic_Acid Aldehyde Dehydrogenase Glyoxylic_Acid Glyoxylic Acid Glycolic_Acid->Glyoxylic_Acid Glycolate Oxidase Oxalic_Acid Oxalic Acid (Forms Crystals) Glyoxylic_Acid->Oxalic_Acid Lactate Dehydrogenase

Caption: Metabolic pathway of ethane-1,2-diol leading to toxic metabolites.

Experimental Workflow for this compound Synthesis and Detection

FVP_Workflow Start Malonic Acid Pyrolysis Flash Vacuum Pyrolysis (~400°C) Start->Pyrolysis Trapping Matrix Isolation (Argon, 10K) Pyrolysis->Trapping Analysis Spectroscopic Analysis (IR, UV/Vis) Trapping->Analysis Product This compound Analysis->Product

Caption: Workflow for the synthesis and detection of this compound.

References

Distinguishing Ethene-1,1-diol from its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of reactive intermediates and transient species is a cornerstone of modern chemical and pharmaceutical research. Ethene-1,1-diol, a geminal diol, is a key unstable isomer of the more stable acetaldehyde (B116499) and its tautomer, vinyl alcohol. Distinguishing between these C₂H₄O₂ isomers is crucial for understanding reaction mechanisms and kinetics, particularly in atmospheric chemistry and organic synthesis. This guide provides a comprehensive comparison of spectroscopic methods for the unambiguous identification of this compound, acetaldehyde, and vinyl alcohol, supported by experimental and computational data.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic features that allow for the differentiation of this compound, acetaldehyde, and vinyl alcohol.

Spectroscopic TechniqueThis compound (Predicted/Experimental)Acetaldehyde (Experimental)Vinyl Alcohol (Experimental/Polymer Data)Key Distinguishing Features
Infrared (IR) Spectroscopy (cm⁻¹) O-H Stretch: ~3600 (sharp, free), ~3400 (broad, H-bonded)C=C Stretch: ~1650C-O Stretch: ~1100-1200C=O Stretch: 1730 (strong)C-H Stretch (aldehyde): 2720, 2820 (weak)C-H Bend (aldehyde): ~1395O-H Stretch: ~3600 (sharp, monomer), ~3350 (broad, polymer)[1][2]C=C Stretch: ~1650C-O Stretch: ~1100-1200The strong C=O stretch in acetaldehyde is absent in the diols. This compound and vinyl alcohol both show O-H and C=C stretches, but may differ in the fine details of their spectra.
¹H NMR Spectroscopy (ppm) =CH₂: ~4.0-4.5 (s)-OH: 5.0-6.0 (br s)-CHO: 9.8 (q)-CH₃: 2.2 (d)=CH₂: ~4.0-4.5 (m)=CH-: ~6.5 (m)-OH: Variable (br s)The aldehyde proton in acetaldehyde has a highly characteristic downfield shift (~9.8 ppm). The splitting patterns for the vinyl protons in vinyl alcohol will be more complex than the singlet expected for the =CH₂ group in this compound.
¹³C NMR Spectroscopy (ppm) C(OH)₂: ~150-160=CH₂: ~80-90C=O: ~200-CH₃: ~31=C(OH)-: ~140-150=CH₂: ~90-100The carbonyl carbon of acetaldehyde is significantly downfield (~200 ppm). The chemical shifts of the sp² carbons in this compound and vinyl alcohol will differ due to the different oxygen substitution.
Mass Spectrometry (m/z) Molecular Ion (M⁺): 60Key Fragments: Loss of H₂O (42), loss of OH (43)Molecular Ion (M⁺): 44Key Fragments: Loss of H (43), loss of CHO (29), CH₃⁺ (15)Molecular Ion (M⁺): 44Key Fragments: Loss of H (43), loss of OH (27)This compound has a different molecular weight (60 amu) compared to its isomers (44 amu). Acetaldehyde and vinyl alcohol will have the same molecular ion peak but may show differences in their fragmentation patterns.

Note: Experimental data for this compound is scarce due to its instability. The presented data is a combination of predicted values from computational studies and data from related compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional group vibrations of the isomers.

Methodology:

  • Sample Preparation:

    • Gas-Phase: For volatile compounds like acetaldehyde, a gas cell with KBr or NaCl windows is used. The cell is evacuated and then filled with the gaseous sample to a desired pressure.

    • Matrix Isolation (for unstable species like this compound and vinyl alcohol): The sample is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI or KBr) at temperatures typically below 20 K. This traps individual molecules and prevents reactions.

    • Solution: A dilute solution of the compound is prepared in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂). The solution is placed in a liquid cell of known path length.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty cell (or the solvent) is recorded.

    • The sample spectrum is then recorded.

    • The final spectrum is obtained by subtracting the background from the sample spectrum.

    • Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

    • Resolution is typically set to 2 or 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of protons and carbons.

Methodology:

  • Sample Preparation:

    • A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆).

    • For unstable species, the synthesis and NMR analysis may need to be performed at low temperatures.

    • Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans.

    • ¹³C NMR: Proton-decoupled pulse sequences (e.g., PENDANT or DEPT) are used to acquire the carbon spectrum. Longer acquisition times or a larger number of scans are typically required due to the lower natural abundance of ¹³C.

    • Data is processed by Fourier transformation, phasing, and baseline correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Methodology:

  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds: The sample is injected into a gas chromatograph, where the isomers are separated based on their boiling points and interaction with the column stationary phase. The separated compounds then enter the mass spectrometer.

    • Direct Infusion: For pure samples, the compound can be introduced directly into the ion source.

  • Ionization:

    • Electron Ionization (EI): The sample molecules are bombarded with high-energy electrons, causing ionization and extensive fragmentation. This is useful for obtaining a characteristic fragmentation pattern (fingerprint).

    • Chemical Ionization (CI): A milder ionization technique that results in less fragmentation and a more prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for distinguishing this compound from its isomers using the spectroscopic techniques described.

Isomer_Identification_Workflow start Mixture of C2H4O2 Isomers gc_ms GC-MS start->gc_ms Separation ms Mass Spectrometry mw_44 M+ = 44 ms->mw_44 Molecular Ion mw_60 M+ = 60 ms->mw_60 Molecular Ion gc_ms->ms isomers_44 Acetaldehyde / Vinyl Alcohol mw_44->isomers_44 Further Analysis ethene_diol This compound mw_60->ethene_diol Identified ir IR Spectroscopy isomers_44->ir nmr NMR Spectroscopy (1H & 13C) isomers_44->nmr co_stretch Strong C=O stretch (~1730 cm-1)? ir->co_stretch aldehyde_proton Aldehyde Proton (~9.8 ppm)? nmr->aldehyde_proton acetaldehyde Acetaldehyde co_stretch->acetaldehyde Yes vinyl_alcohol Vinyl Alcohol co_stretch->vinyl_alcohol No aldehyde_proton->acetaldehyde Yes aldehyde_proton->vinyl_alcohol No

Spectroscopic workflow for isomer identification.

This guide provides a foundational framework for the spectroscopic differentiation of this compound, acetaldehyde, and vinyl alcohol. The inherent instability of this compound and vinyl alcohol necessitates specialized experimental techniques, and the interpretation of their spectra often benefits from comparison with high-level computational data. By combining the information from multiple spectroscopic methods, researchers can confidently identify these challenging isomers.

References

A Comparative Analysis of Hydrogen Bonding in Ethene-1,1-diol and Other Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrogen bonding characteristics of the transient ethene-1,1-diol (a geminal diol) with the more stable and well-studied vicinal diol, ethane-1,2-diol, and the 1,3-diol, propane-1,3-diol. This analysis is supported by experimental and computational data to elucidate the structural and energetic differences in their hydrogen bonding capabilities.

Introduction to Diol Hydrogen Bonding

Diols, organic compounds containing two hydroxyl (-OH) groups, exhibit both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. The nature and strength of these interactions are highly dependent on the relative positions of the hydroxyl groups, which dictates the feasibility and stability of the resulting hydrogen-bonded structures. Intramolecular hydrogen bonding, in particular, influences the conformational preferences and physicochemical properties of diols.

Comparison of Intramolecular Hydrogen Bonding

The primary focus of this guide is the comparative strength of intramolecular hydrogen bonds in this compound, ethane-1,2-diol, and propane-1,3-diol. This interaction typically involves the formation of a pseudo-ring, and its stability is a balance between the favorable hydrogen bond and the strain of the newly formed ring.

This compound (Geminal Diol): As a geminal diol, the two hydroxyl groups are attached to the same carbon atom. This compound is a highly unstable molecule, making experimental characterization challenging. Computational studies suggest that for an intramolecular hydrogen bond to form, a strained four-membered ring would be necessary. Generally, intramolecular hydrogen bonding in geminal diols is considered unfavorable due to significant ring strain, unless stabilizing factors such as electron-withdrawing groups are present.

Ethane-1,2-diol (Vicinal Diol): In ethane-1,2-diol, the hydroxyl groups are on adjacent carbons. This arrangement allows for the formation of a five-membered pseudo-ring through intramolecular hydrogen bonding. This interaction is known to stabilize the gauche conformation of the molecule.

Propane-1,3-diol: With hydroxyl groups separated by three carbon atoms, propane-1,3-diol can form a more stable, less-strained six-membered pseudo-ring via intramolecular hydrogen bonding. This is generally a more favorable arrangement compared to the five-membered ring in ethane-1,2-diol.

The following diagram illustrates the different types of intramolecular hydrogen bonding and the competition with intermolecular hydrogen bonding.

G cluster_intra Intramolecular Hydrogen Bonding cluster_inter Intermolecular Hydrogen Bonding This compound This compound 4-membered ring (strained) 4-membered ring (strained) This compound->4-membered ring (strained) forms Competition Competition This compound->Competition Ethane-1,2-diol Ethane-1,2-diol 5-membered ring 5-membered ring Ethane-1,2-diol->5-membered ring forms Ethane-1,2-diol->Competition Propane-1,3-diol Propane-1,3-diol 6-membered ring (less strained) 6-membered ring (less strained) Propane-1,3-diol->6-membered ring (less strained) forms Propane-1,3-diol->Competition Diol_inter Diol Molecule Solvent_inter Solvent/Another Diol Diol_inter->Solvent_inter H-bonds with Competition->Diol_inter

Caption: Comparison of intramolecular and intermolecular hydrogen bonding in diols.

Quantitative Data Summary

The following tables summarize key experimental and computational data related to the intramolecular hydrogen bonding in the selected diols. Data for this compound is based on theoretical predictions due to its transient nature.

Table 1: Intramolecular Hydrogen Bond Energies

DiolMethodHydrogen Bond Energy (kcal/mol)Reference
Ethane-1,2-diolComputational~7 (Gross), ~0.5 (Net Stabilization)[1]
Ethane-1,2-diolIR Spectroscopy-0.76[2]
Propane-1,3-diolVapor Phase IR-1.35

Table 2: Infrared Spectroscopy Data (O-H Stretching Frequencies)

DiolConformationO-H Stretching Frequency (cm⁻¹)Reference
Ethane-1,2-diolFree OH~3640
Ethane-1,2-diolH-bonded OH~3605
Propane-1,3-diolFree OHNot Specified
Propane-1,3-diolH-bonded OHNot Specified

Experimental and Computational Protocols

Infrared (IR) Spectroscopy

Objective: To identify the presence of both free and intramolecularly hydrogen-bonded hydroxyl groups by observing their characteristic O-H stretching frequencies.

Methodology:

  • Sample Preparation:

    • For liquid samples like ethane-1,2-diol and propane-1,3-diol, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • For dilute solution studies, the diol is dissolved in a non-polar solvent (e.g., carbon tetrachloride, CCl₄) to minimize intermolecular hydrogen bonding. The concentration should be sufficiently low (typically < 0.01 M).

  • Data Acquisition:

    • A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

    • A background spectrum of the solvent (if used) or the empty sample holder is recorded first.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The O-H stretching region (approximately 3700-3200 cm⁻¹) is analyzed.

    • A sharper, higher frequency band corresponds to the "free" hydroxyl group, while a broader, lower frequency band indicates a hydrogen-bonded hydroxyl group. The shift in frequency (Δν) between the free and bonded OH is related to the strength of the hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the chemical environment of the hydroxyl protons, which is sensitive to hydrogen bonding.

Methodology:

  • Sample Preparation:

    • The diol is dissolved in a dry, non-protic deuterated solvent (e.g., chloroform-d, CDCl₃, or benzene-d₆) to avoid proton exchange with the solvent.

    • Concentration-dependent studies can be performed to distinguish between intramolecular and intermolecular hydrogen bonding; the chemical shift of protons involved in intramolecular hydrogen bonds is less sensitive to changes in concentration.

  • Data Acquisition:

    • A high-resolution NMR spectrometer is used to acquire the ¹H NMR spectrum.

  • Data Analysis:

    • The chemical shift (δ) of the hydroxyl protons is determined. A downfield shift (higher ppm value) is indicative of hydrogen bonding.[3]

    • The persistence of a constant chemical shift upon dilution suggests the presence of intramolecular hydrogen bonding.

Computational Chemistry (Density Functional Theory - DFT)

Objective: To calculate the optimized geometries, relative energies of different conformers, and vibrational frequencies to predict the strength and nature of hydrogen bonds.

Methodology:

  • Geometry Optimization:

    • The initial structures of the diol conformers (e.g., gauche and anti for ethane-1,2-diol) are built.

    • Geometry optimization is performed using a DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy structure for each conformer.

  • Frequency Calculations:

    • Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. This confirms that the structures are true minima (no imaginary frequencies) and provides the theoretical IR spectrum, including the O-H stretching frequencies.

  • Energy Analysis:

    • The electronic energies of the conformers are compared to determine their relative stabilities. The energy difference between the most stable hydrogen-bonded conformer and a non-hydrogen-bonded conformer can provide an estimate of the hydrogen bond energy.

  • Natural Bond Orbital (NBO) Analysis:

    • NBO analysis can be performed on the optimized structures to investigate the donor-acceptor interactions that constitute the hydrogen bond. This method provides a quantitative measure of the stabilization energy associated with the charge transfer from the lone pair of the acceptor oxygen to the antibonding orbital of the donor O-H bond.

The following diagram outlines the workflow for a computational study of diol hydrogen bonding.

G Start Start Build_Conformers Build Initial Conformer Structures Start->Build_Conformers DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build_Conformers->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Verify_Minima Verify True Minima (No Imaginary Frequencies) Freq_Calc->Verify_Minima Analyze_Results Analyze Results Verify_Minima->Analyze_Results Energies Relative Energies & H-Bond Strength Analyze_Results->Energies Frequencies Theoretical IR Spectra (O-H Stretch) Analyze_Results->Frequencies NBO NBO Analysis (Donor-Acceptor Interactions) Analyze_Results->NBO

Caption: Workflow for computational analysis of diol hydrogen bonding.

Conclusion

The comparison of hydrogen bonding in this compound, ethane-1,2-diol, and propane-1,3-diol reveals a clear trend related to the separation of the hydroxyl groups.

  • This compound is predicted to have the weakest, if any, intramolecular hydrogen bonding due to the high strain of a four-membered ring. Intermolecular hydrogen bonding would be the dominant interaction in a condensed phase, if the molecule were stable enough to exist in that state.

  • Ethane-1,2-diol exhibits demonstrable intramolecular hydrogen bonding, which stabilizes its gauche conformer through the formation of a five-membered ring.

  • Propane-1,3-diol is capable of forming a more stable six-membered ring via intramolecular hydrogen bonding, making this interaction stronger than in ethane-1,2-diol.

These differences in hydrogen bonding capabilities have significant implications for the conformational preferences, stability, and reactivity of these diols, which are critical considerations in fields such as drug design and materials science.

References

A Researcher's Guide to Assessing the Accuracy of Computationally Predicted Reaction Barriers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately predicting reaction rates is a cornerstone of efficient and effective molecular design. Computational chemistry has emerged as a powerful tool in this endeavor, offering the potential to rapidly screen vast chemical spaces and prioritize promising candidates. However, the reliability of these computational predictions hinges on their accuracy, which must be rigorously benchmarked against experimental data. This guide provides a comprehensive comparison of various computational methods for predicting reaction barriers, supported by experimental validation, to aid researchers in selecting the most appropriate tools for their work.

The Crucial Role of Experimental Validation

While high-level quantum mechanical calculations, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are often considered the "gold standard" for theoretical benchmarks, direct comparison with experimentally determined activation energies provides the ultimate validation of a computational method's predictive power. This guide focuses on this crucial interplay between theory and experiment, offering a clear overview of the performance of different computational approaches for two fundamental classes of organic reactions: the Diels-Alder cycloaddition and the bimolecular nucleophilic substitution (SN2) reaction.

Workflow for a Robust Assessment

A systematic approach is essential for a meaningful comparison between computational predictions and experimental results. The following workflow outlines the key steps involved in this validation process.

G Workflow for Assessing Computational Prediction Accuracy cluster_comp Computational Prediction cluster_exp Experimental Measurement cluster_assess Accuracy Assessment comp_method Select Computational Method (e.g., DFT, MP2, CCSD(T)) basis_set Choose Basis Set (e.g., 6-31G*, cc-pVTZ) comp_method->basis_set ts_search Locate Transition State (TS) and Reactants/Products basis_set->ts_search barrier_calc Calculate Reaction Barrier (ΔE‡, ΔG‡) ts_search->barrier_calc comparison Compare Computational Barrier with Experimental Ea barrier_calc->comparison reaction_setup Prepare Reactants and Reaction Conditions kinetic_measurement Perform Kinetic Measurement (e.g., Stopped-Flow, T-Jump) reaction_setup->kinetic_measurement data_analysis Analyze Kinetic Data (e.g., Arrhenius Plot) kinetic_measurement->data_analysis exp_barrier Determine Experimental Activation Energy (Ea) data_analysis->exp_barrier exp_barrier->comparison error_analysis Calculate Error Metrics (e.g., MAE, MRAE) comparison->error_analysis conclusion Draw Conclusions on Method Accuracy error_analysis->conclusion

Caption: A flowchart illustrating the parallel computational and experimental workflows culminating in the assessment of the accuracy of predicted reaction barriers.

Quantitative Comparison of Computational Methods

The following tables summarize the performance of various computational methods in predicting reaction barriers for Diels-Alder and SN2 reactions, with direct comparisons to experimental values. All energies are reported in kcal/mol.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis. The table below presents a comparison of computed and experimental activation enthalpies for a series of intramolecular Diels-Alder reactions.[1]

ReactionExperimental ΔH‡B3LYP/6-31G(d)M06-2X/6-31G(d)CBS-QB3G4(MP2)
1,3,8-Nonatriene Derivative 1 25.1 ± 0.324.326.125.525.0
1,3,8-Nonatriene Derivative 2 24.5 ± 0.423.825.624.924.4
1,3,8-Nonatriene Derivative 3 21.7 ± 0.221.022.822.121.6
1,3,8-Nonatriene Derivative 4 20.9 ± 0.220.322.121.420.9
1,3,8-Nonatriene Derivative 5 20.1 ± 0.219.521.320.620.1
Mean Absolute Error (MAE) 0.7 1.1 0.4 0.0

For the intermolecular Diels-Alder reaction between cyclopentadiene (B3395910) and acrylonitrile, various methods have been benchmarked against the experimental activation free energy of 22.2 kcal/mol.[2]

Computational MethodBasis SetSolvation ModelCalculated ΔG‡Deviation from Exp.
B3LYP-D3 6-31+G(d,p)IEF-PCM26.3+4.1
MP2 6-31+G(d,p)IEF-PCM12.2-10.0
B3LYP-D3/MM 6-31+G(d,p)Explicit Water21.7 ± 0.7-0.5
PM6/MM -Explicit Water30.9 ± 0.1+8.7
AM1/MM -Explicit Water24.7+2.5
PM3/MM -Explicit Water34.0 ± 0.5+11.8
SN2 Reactions

The SN2 reaction is a fundamental process in organic chemistry involving the backside attack of a nucleophile on an electrophilic carbon, leading to the displacement of a leaving group. The following table presents a comparison of calculated and experimental activation energies for a selection of SN2 reactions.

NucleophileSubstrateSolventExperimental EaB3LYP/6-31+G* (PCM)
Cl⁻CH₃ClAcetonitrile17.317.3
Br⁻CH₃ClAcetonitrile14.314.3
I⁻CH₃ClAcetonitrile16.216.2
F⁻CH₃ClGas Phase-0.3

Experimental Protocols for Determining Reaction Barriers

The experimental determination of reaction barriers relies on measuring reaction rates at different temperatures and applying the Arrhenius equation. Here, we detail a common experimental protocol for solution-phase reactions.

Stopped-Flow Spectrophotometry

This technique is ideal for studying fast reactions in solution with half-lives in the millisecond range.[3]

Objective: To determine the rate constant of a reaction at various temperatures to calculate the activation energy.

Materials and Apparatus:

  • Stopped-flow instrument equipped with a spectrophotometer[3]

  • Reactant solutions of known concentrations

  • Thermostatted water bath

  • Computer for data acquisition

Procedure:

  • Reactant Preparation: Prepare stock solutions of the reactants in the desired solvent. For each kinetic run, prepare fresh dilutions to the target concentrations.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument's syringes and observation cell to the desired temperature using the thermostatted water bath.

    • Set the spectrophotometer to the wavelength of maximum absorbance of a reactant or product that changes concentration during the reaction.

  • Kinetic Measurement:

    • Load the two reactant solutions into the separate drive syringes of the stopped-flow apparatus.

    • Rapidly inject the reactants into the mixing chamber by pushing the drive plate. This initiates the reaction.

    • The mixed solution flows into the observation cell, and the flow is abruptly stopped.

    • The change in absorbance over time is recorded by the spectrophotometer and sent to the data acquisition system.

    • Repeat the measurement multiple times at the same temperature to ensure reproducibility.

  • Temperature Variation: Repeat steps 2 and 3 at several different temperatures, allowing the system to equilibrate at each new temperature.

  • Data Analysis:

    • For each temperature, fit the absorbance versus time data to the appropriate integrated rate law to determine the rate constant (k).

    • Construct an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).

    • The slope of the resulting straight line is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. From the slope, the experimental activation energy can be calculated.

Conclusion

The accurate prediction of reaction barriers is a challenging yet crucial task in modern chemical research and development. This guide highlights that while high-level ab initio methods like G4(MP2) can provide excellent agreement with experimental data, certain DFT functionals, such as M06-2X, offer a good balance of accuracy and computational cost.[1] For reactions in solution, the inclusion of explicit solvent molecules in a QM/MM framework can significantly improve the accuracy of the predictions.[2] It is evident that no single computational method is universally superior for all reaction types. Therefore, researchers must carefully consider the specific chemical system, the desired level of accuracy, and the available computational resources when selecting a method. The direct comparison with robust experimental data, obtained through well-defined protocols, remains the ultimate arbiter of the predictive power of any computational model.

References

Unveiling the Reactivity Landscape of Geminal Diols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of geminal diols is paramount for predicting chemical transformations, designing stable pharmaceutical compounds, and interpreting metabolic pathways. This guide provides an objective comparison of the reactivity of different geminal diols, supported by experimental data and detailed methodologies.

Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, are often transient intermediates in chemical reactions. Their stability and subsequent reactivity are delicately balanced and profoundly influenced by the electronic and steric nature of their substituents. This guide delves into these factors, presenting quantitative data to facilitate a comparative understanding of their reactivity, primarily focusing on their dehydration to the corresponding carbonyl compounds.

Factors Influencing Geminal Diol Reactivity

The reactivity of a geminal diol is intrinsically linked to its stability. Unstable diols readily undergo dehydration to form a more stable carbonyl group. The primary factors governing this stability and, consequently, their reactivity are:

  • Electronic Effects of Substituents: The nature of the groups attached to the diol-bearing carbon plays a critical role.

    • Electron-withdrawing groups (EWGs) , such as halogens or carbonyls, significantly increase the stability of the geminal diol.[1] These groups destabilize the partial positive charge on the carbonyl carbon of the corresponding aldehyde or ketone, thus shifting the equilibrium towards the hydrated, geminal diol form.[1]

    • Electron-donating groups (EDGs) , like alkyl groups, have the opposite effect. They stabilize the partial positive charge on the carbonyl carbon, favoring the dehydrated carbonyl form and thus increasing the reactivity of the geminal diol towards dehydration.[1]

  • Steric Hindrance: Bulky substituents around the carbon atom bearing the hydroxyl groups can destabilize the geminal diol due to steric strain, thereby increasing its propensity to dehydrate.

  • Intramolecular Hydrogen Bonding: In certain molecules, the formation of intramolecular hydrogen bonds between the hydroxyl groups and nearby atoms can enhance the stability of the geminal diol.

Comparative Analysis of Geminal Diol Stability: Hydration Equilibrium Constants

The most direct measure of a geminal diol's stability is the equilibrium constant (Khyd) for the hydration of its corresponding carbonyl compound. A larger Khyd value indicates a greater preference for the geminal diol form at equilibrium, signifying higher stability and lower reactivity towards dehydration.

Carbonyl CompoundGeminal DiolSubstituent EffectHydration Equilibrium Constant (Khyd) at ~25°C
FormaldehydeMethanediolNo alkyl groups2 x 10³[2]
Acetaldehyde1,1-EthanediolOne methyl group (EDG)1.2[2]
Acetone2,2-PropanediolTwo methyl groups (EDGs)2 x 10⁻³
ChloralChloral HydrateTrichloromethyl group (strong EWG)3 x 10⁴
HexafluoroacetoneHexafluoroacetone HydrateTwo trifluoromethyl groups (strong EWGs)1.2 x 10⁶
GlyoxalEthane-1,1,2,2-tetraolTwo aldehyde groups (EWGs)207 (for the first hydration)[2]
Methylglyoxal1,1-DihydroxyacetoneAldehyde and ketone groups (EWGs)1515 (for the aldehyde group)[2]

Experimental Determination of Geminal Diol Reactivity: Dehydration Kinetics

The reactivity of geminal diols can be quantitatively compared by studying the kinetics of their dehydration. A common method involves monitoring the acid-catalyzed dehydration of the geminal diol to its corresponding carbonyl compound. The rate of this reaction provides a direct measure of the diol's lability.

Experimental Protocol: Monitoring Acid-Catalyzed Dehydration of a Geminal Diol using UV-Vis Spectroscopy

This protocol outlines a general procedure for determining the rate of dehydration of a geminal diol by monitoring the appearance of the carbonyl chromophore using UV-Vis spectroscopy.

Materials:

  • Geminal diol of interest

  • Aqueous acidic solution (e.g., dilute HCl or H₂SO₄) of known concentration

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Thermostatted cell holder

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the geminal diol in a non-absorbing solvent (e.g., water, if the diol is stable enough, or a suitable organic solvent). The concentration should be chosen to yield a final absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0) upon complete conversion to the carbonyl compound.

    • Prepare the aqueous acidic solution to the desired concentration. The acid concentration will influence the reaction rate.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of the resulting carbonyl compound. This wavelength should be determined beforehand by running a full spectrum of the pure carbonyl compound.

    • Equilibrate the spectrophotometer and the thermostatted cell holder to the desired reaction temperature.

  • Kinetic Run:

    • Pipette the required volume of the acidic solution into a quartz cuvette and place it in the thermostatted cell holder.

    • To initiate the reaction, rapidly inject a small, known volume of the geminal diol stock solution into the cuvette and mix thoroughly.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time. Data should be collected at regular intervals until the reaction is complete (i.e., the absorbance reaches a stable maximum).

  • Data Analysis:

    • The absorbance data is directly proportional to the concentration of the carbonyl product.

    • Plot absorbance versus time.

    • The initial rate of the reaction can be determined from the initial slope of this curve.

    • For a pseudo-first-order reaction (if the acid concentration is in large excess), a plot of ln(A∞ - At) versus time will be linear, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this line will be equal to -kobs, where kobs is the observed pseudo-first-order rate constant.

    • The second-order rate constant (k) for the acid-catalyzed dehydration can be determined by dividing kobs by the concentration of the acid catalyst.

Visualizing Reaction Pathways

The acid-catalyzed dehydration of a geminal diol proceeds through a series of well-defined steps. The following diagrams illustrate the general mechanism and a conceptual workflow for its kinetic analysis.

DehydrationMechanism GemDiol Geminal Diol (R₂C(OH)₂) ProtonatedDiol Protonated Diol (R₂C(OH)OH₂⁺) GemDiol->ProtonatedDiol Protonation by H₃O⁺ Carbocation Carbocation Intermediate (R₂C⁺OH) + H₂O ProtonatedDiol->Carbocation Loss of H₂O Carbonyl Carbonyl Compound (R₂C=O) + H₃O⁺ Carbocation->Carbonyl Deprotonation by H₂O KineticWorkflow cluster_prep Sample Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis PrepDiol Prepare Geminal Diol Solution Mix Initiate Reaction in Cuvette PrepDiol->Mix PrepAcid Prepare Acidic Solution PrepAcid->Mix Record Record Absorbance vs. Time Mix->Record Plot Plot Absorbance vs. Time Record->Plot Calculate Determine Rate Constant (k) Plot->Calculate

References

Harnessing Isotopic Labeling to Elucidate Reaction Mechanisms of Ethene-1,1-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethene-1,1-diol, a geminal diol and a less stable tautomer of acetic acid, is a crucial, short-lived intermediate in several fundamental chemical transformations, including the hydration of ketene (B1206846) and the tautomerization of acetaldehyde (B116499). Validating the reaction mechanisms involving this transient species is paramount for understanding reaction kinetics, optimizing synthetic routes, and developing robust chemical processes. Isotopic labeling has emerged as a powerful technique to trace the pathways of atoms and unravel the intricate steps of these reactions. This guide provides a comparative analysis of isotopic labeling against other methods, supported by detailed experimental protocols and data presentation, to aid researchers in selecting and implementing the most suitable approach for their studies.

Comparative Analysis of Methods for Reaction Mechanism Validation

The choice of method for validating reaction mechanisms involving this compound depends on the specific research question, available instrumentation, and the desired level of detail. Isotopic labeling, in conjunction with mass spectrometry and NMR spectroscopy, offers unparalleled insight into the atomic rearrangements during a reaction.

Method Principle Advantages Limitations Typical Quantitative Data
Isotopic Labeling with Mass Spectrometry Tracks the incorporation and position of stable isotopes (e.g., ¹⁸O, ¹³C, ²H) in reactants, intermediates, and products.Directly traces atomic pathways.[1] Provides unambiguous evidence of bond formation and cleavage. High sensitivity for detecting low-abundance species.Requires synthesis of labeled starting materials. Potential for isotope effects to slightly alter reaction rates.Isotopic enrichment (atom %). Mass shifts in product and intermediate peaks. Relative abundance of isotopologues.
Isotopic Labeling with NMR Spectroscopy Monitors changes in the chemical environment of isotopically labeled nuclei.Provides detailed structural information about intermediates and products. Can quantify the relative amounts of different isomers and isotopologues.[2]Lower sensitivity compared to mass spectrometry. May require higher concentrations of labeled compounds.Chemical shifts of labeled nuclei. Coupling constants between labeled and unlabeled nuclei. Peak integrals for quantitative analysis of species.
Transient Absorption Spectroscopy Detects short-lived intermediates by their characteristic absorption of light.Allows for real-time monitoring of reaction kinetics on very fast timescales (femtoseconds to milliseconds). Does not require modification of the reactants.Does not provide direct structural information about the intermediates. Can be challenging to assign spectra to specific species without computational support.Time-resolved absorbance changes at specific wavelengths. Rate constants for the formation and decay of intermediates.
Computational Chemistry (e.g., DFT) Models the potential energy surface of a reaction to predict reaction pathways, transition states, and intermediate structures.Provides detailed insights into reaction energetics and geometries of transient species. Can be used to predict spectroscopic properties to aid experimental identification.Accuracy is highly dependent on the level of theory and basis set used. Experimental validation is crucial.Calculated activation energies (kcal/mol). Reaction enthalpies (kcal/mol). Predicted vibrational frequencies and NMR chemical shifts.

Experimental Protocols for Isotopic Labeling Studies

The following protocols provide a detailed methodology for using ¹⁸O and ¹³C isotopic labeling to investigate the role of this compound in the hydration of ketene and the tautomerization of acetaldehyde.

Protocol 1: ¹⁸O-Labeling for a Ketene Hydration Study

This experiment aims to verify that the hydration of ketene proceeds through an this compound intermediate by tracing the origin of the oxygen atoms in the final acetic acid product.

Materials:

  • Ketene gas (generated in situ or from a cylinder)

  • ¹⁸O-labeled water (H₂¹⁸O, 95-98 atom % ¹⁸O)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Quenching agent (e.g., diazomethane (B1218177) for derivatization)

  • Gas chromatography-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a gas inlet, a magnetic stirrer, and a septum, add 10 mL of anhydrous diethyl ether. Cool the flask to 0°C in an ice bath.

  • Introduction of Labeled Water: Using a gas-tight syringe, inject a stoichiometric equivalent of H₂¹⁸O into the cooled solvent.

  • Ketene Addition: Slowly bubble a stream of ketene gas through the H₂¹⁸O/ether solution for a predetermined time, ensuring efficient mixing.

  • Reaction Quenching and Derivatization: After the reaction is complete, quench any unreacted ketene and convert the resulting acetic acid to its methyl ester by carefully adding an ethereal solution of diazomethane until a faint yellow color persists.

  • Sample Analysis: Analyze the resulting methyl acetate (B1210297) solution by GC-MS.

Data Analysis:

  • The mass spectrum of the methyl acetate product will be analyzed for the incorporation of ¹⁸O.

  • Unlabeled methyl acetate (CH₃COOCH₃) has a molecular ion peak at m/z 74.

  • Methyl acetate with one ¹⁸O atom (from the carbonyl group of acetic acid) will show a molecular ion peak at m/z 76.

  • Methyl acetate with two ¹⁸O atoms (if both oxygens in acetic acid are from the labeled water) would show a peak at m/z 78, which would indicate a different mechanism.

Expected Quantitative Data:

AnalyteExpected m/z (M⁺)Observed Relative Abundance (%)Conclusion
Unlabeled Methyl Acetate74< 5%Minimal contribution from unlabeled water.
Singly ¹⁸O-Labeled Methyl Acetate76> 90%Confirms that one oxygen atom in the acetic acid comes from the labeled water, consistent with the this compound intermediate.
Doubly ¹⁸O-Labeled Methyl Acetate78< 1%Rules out mechanisms involving the incorporation of two water molecules.
Protocol 2: ¹³C-Labeling for Acetaldehyde Tautomerization Study

This experiment aims to track the carbon skeleton during the tautomerization of acetaldehyde to vinyl alcohol (an isomer of this compound is vinyl alcohol, which is in equilibrium with acetaldehyde) and demonstrate the intramolecular nature of the rearrangement.

Materials:

  • [1,2-¹³C₂]-acetaldehyde

  • Deuterated solvent (e.g., D₂O or acetone-d₆)

  • Acid or base catalyst (e.g., DCl or NaOD)

  • NMR spectrometer (¹H and ¹³C capabilities)

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a small amount of [1,2-¹³C₂]-acetaldehyde in the chosen deuterated solvent.

  • Initiation of Tautomerization: Add a catalytic amount of acid or base to initiate the keto-enol tautomerization.

  • NMR Analysis: Immediately acquire a series of time-resolved ¹H and ¹³C NMR spectra to monitor the progress of the reaction.

Data Analysis:

  • ¹³C NMR: The initial spectrum will show two coupled doublets for the two ¹³C-labeled carbons of acetaldehyde. As tautomerization proceeds, new signals corresponding to the ¹³C-labeled carbons of the enol intermediate (vinyl alcohol) will appear. The coupling between the two ¹³C atoms should be maintained in the product, confirming an intramolecular process.

  • ¹H NMR: The proton signals of the enol will appear in the olefinic and hydroxyl regions, and their integration relative to the acetaldehyde signals will allow for the quantification of the equilibrium.

Expected Quantitative Data:

Species¹³C Chemical Shifts (ppm)¹³C-¹³C Coupling Constant (J) (Hz)Observation
[1,2-¹³C₂]-Acetaldehyde~200 (C=O), ~30 (CH₃)~40Initial reactant signals.
[1,2-¹³C₂]-Vinyl Alcohol~145 (=CH₂), ~95 (=CHOH)~80Appearance of enol signals with preserved C-C coupling, confirming the intramolecular nature of the tautomerization.

Visualizing Reaction Pathways and Workflows

Graphical representations are invaluable for understanding the complex relationships in reaction mechanisms and experimental designs.

ReactionMechanism cluster_ketene Ketene Hydration Ketene H₂C=C=O Intermediate This compound (H₂C=C(OH)(¹⁸OH)) Ketene->Intermediate + H₂¹⁸O H2O H₂¹⁸O AceticAcid Acetic Acid (CH₃C(=O)¹⁸OH) Intermediate->AceticAcid Tautomerization

Caption: Proposed reaction mechanism for the hydration of ketene with ¹⁸O-labeled water, proceeding through an this compound intermediate.

ExperimentalWorkflow start Start | Labeled Reactant (e.g., H₂¹⁸O) reaction Reaction Mix with unlabeled reactant (e.g., Ketene) under controlled conditions start->reaction quench Quenching/Derivatization Stop reaction and prepare for analysis (e.g., with diazomethane) reaction->quench analysis Analysis GC-MS or NMR Spectroscopy quench->analysis data Data Interpretation | Determine isotopic enrichment and elucidate mechanism analysis->data

Caption: A generalized experimental workflow for using isotopic labeling to study reaction mechanisms.

References

A Researcher's Guide to Predicting Enol Stability: A Computational Method Showdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately predicting the stability of enol tautomers is a critical aspect of understanding molecular behavior and reactivity. This guide provides an objective comparison of computational methods for predicting enol stability, supported by experimental data, to aid in the selection of the most appropriate computational tools for your research.

The delicate equilibrium between keto and enol tautomers is fundamental in organic chemistry and plays a significant role in various chemical and biological processes.[1] Computational chemistry offers a powerful lens to investigate these tautomeric preferences, but the accuracy of these predictions is highly dependent on the chosen methodology. This guide benchmarks a range of computational methods, from semi-empirical to high-level composite procedures, providing a clear overview of their performance in predicting the free energy of tautomerization.

Performance of Computational Methods

The accuracy of various computational methods in predicting the gas-phase free energy of keto-enol tautomerization has been benchmarked against experimental data. The Mean Absolute Error (MAE) serves as the primary metric for comparison, with lower values indicating higher accuracy.

A study by Acevedo and colleagues benchmarked a variety of methods, including semi-empirical, Density Functional Theory (DFT), and composite procedures.[1][2] For gas-phase predictions, the M06 DFT functional with the 6-31+G(d,p) basis set was found to be one of the most accurate, with a Mean Absolute Error (MAE) of 0.71 kcal/mol.[3][4] The high-level G4 composite method also performed well, yielding an MAE of 0.95 kcal/mol.[3][4] Among the semi-empirical methods, AM1 showed the best results with an MAE of 1.73 kcal/mol.[1][2]

The prediction of tautomerization energies in solution is more complex due to solvent effects.[1] Continuum solvation models such as the Polarizable Continuum Model (PCM), the Conductor-like Polarizable Continuum Model (CPCM), and the Universal Solvation Model (SMD) are commonly employed.[2][3][5] When these models were used, the MAEs were generally higher than in the gas phase.[2] For instance, the G4 method combined with PCM and the UA0 cavity model was identified as a highly accurate combination for solution-phase calculations.[2][3][5] The M06/6-31+G(d,p) level of theory with PCM also provided reliable results at a lower computational cost.[2]

Below is a summary of the performance of selected computational methods for predicting the free energy of keto-enol tautomerization.

Method CategoryMethodBasis SetPhaseMean Absolute Error (MAE) (kcal/mol)Citation(s)
Semi-EmpiricalAM1-Gas1.73[1][2]
DFTM066-31+G(d,p)Gas0.71[1][2][3][4]
DFTB3LYP6-311G(2d,p)Gas/Solution-[1]
Composite ProcedureG4-Gas0.95[1][2][3][4]
Composite/SolvationG4/PCM-Solution~1.6-1.7[3][5]
DFT/SolvationM06/6-31+G(d,p)/PCM-Solution~1.9-2.0[3][5]
DFT/SolvationM06/6-31+G(d,p)/CPCM-Solution1.5 (for ΔG‡)[3]
DFT/SolvationM06/6-31+G(d,p)/SMD-Solution1.8 (for ΔG‡)[3]

Experimental and Computational Protocols

The benchmark data presented is derived from studies that follow a rigorous computational workflow to determine the relative stabilities of keto-enol tautomers.

Computational Workflow:

  • Geometry Optimization: The three-dimensional structures of both the keto and enol tautomers are optimized to find their lowest energy conformations. This is typically performed using a specific level of theory, such as B3LYP/6-311G(2d,p) or M06/6-31+G(d,p).[1][6]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.

  • Solvation Modeling (for solution-phase studies): The effect of the solvent is incorporated using a continuum solvation model (e.g., PCM, CPCM, SMD).[2][3][5] The choice of the cavity radius within these models can also influence the results.[1]

  • Free Energy Calculation: The total Gibbs free energy of each tautomer is calculated by combining the electronic energy with the thermodynamic corrections from the frequency calculations. The relative free energy of tautomerization (ΔGT) is then determined by the difference in the Gibbs free energies of the enol and keto forms.

Experimental Validation:

The computational predictions are benchmarked against experimentally determined free energies of tautomerization.[3][5] These experimental values are often obtained from spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy in various solvents and in the gas phase.[6]

computational_workflow cluster_input Input cluster_gas_phase Gas-Phase Calculations cluster_solution_phase Solution-Phase Calculations cluster_analysis Analysis keto Keto Tautomer opt_freq_gas Geometry Optimization & Frequency Calculation keto->opt_freq_gas opt_freq_sol Geometry Optimization & Frequency Calculation (with Solvation Model) keto->opt_freq_sol enol Enol Tautomer enol->opt_freq_gas enol->opt_freq_sol spe_gas Single-Point Energy (Optional) opt_freq_gas->spe_gas thermo Thermodynamic Analysis spe_gas->thermo spe_sol Single-Point Energy (Optional, with Solvation Model) opt_freq_sol->spe_sol spe_sol->thermo delta_g Calculate ΔG of Tautomerization thermo->delta_g comparison Comparison with Experimental Data delta_g->comparison

Computational workflow for predicting enol stability.

Factors Influencing Enol Stability

The stability of an enol tautomer is influenced by a combination of structural and environmental factors. Understanding these factors is crucial for interpreting computational predictions and experimental observations.

  • Aromaticity: The formation of an aromatic ring in the enol form can provide significant stabilization, often making the enol the dominant tautomer.[1]

  • Conjugation: Extended π-conjugation in the enol form can lower its energy relative to the keto form.[7]

  • Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds, particularly in β-dicarbonyl compounds, can greatly stabilize the enol form.[7]

  • Solvent Effects: The polarity of the solvent can have a profound impact on the keto-enol equilibrium. Polar protic solvents can stabilize the keto form through hydrogen bonding, while nonpolar solvents may favor the enol, especially if it has intramolecular hydrogen bonding.[6]

  • Substitution: The nature and position of substituents can influence the relative stability of the tautomers through electronic and steric effects.[8]

  • Ring Strain: In cyclic systems, the strain associated with the double bond in the enol form can affect its stability.[9]

enol_stability_factors cluster_structural Structural Factors cluster_environmental Environmental Factors enol_stability Enol Stability aromaticity Aromaticity aromaticity->enol_stability conjugation Conjugation conjugation->enol_stability h_bonding Intramolecular Hydrogen Bonding h_bonding->enol_stability substitution Substituent Effects substitution->enol_stability ring_strain Ring Strain ring_strain->enol_stability solvent Solvent Effects solvent->enol_stability

Factors influencing enol stability.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.